molecular formula C9H7NO3 B7817009 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B7817009
M. Wt: 177.16 g/mol
InChI Key: FZYBNFQFTQHSMA-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is a high-purity chemical compound offered for scientific research and development. As a benzo[d][1,3]dioxole derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing molecules with potential biological activity. Compounds featuring the 1,3-benzodioxole core have been identified as a promising scaffold in agrochemical research. Specifically, structurally similar derivatives have been investigated as potent auxin receptor agonists, demonstrating a significant ability to promote root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . These derivatives function by binding to the Transport Inhibitor Response 1 (TIR1) receptor, which triggers a downstream auxin response and modulates the expression of genes related to root development . This research highlights the potential of this chemical class in the discovery and development of novel plant growth regulators. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

7-methoxy-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYBNFQFTQHSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxybenzo[d]dioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Methoxybenzo[d]dioxole-5-carbonitrile, a substituted benzodioxole derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of the methoxy and nitrile functionalities on the benzodioxole scaffold imparts a distinct set of physicochemical properties that govern its behavior in chemical and biological systems. This technical guide provides a comprehensive analysis of these properties, offering a blend of theoretical predictions, data from analogous structures, and detailed experimental protocols. Understanding these characteristics is paramount for researchers engaged in the synthesis, characterization, and application of this and related molecules, particularly in the context of drug discovery and development where such properties dictate pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Chemical Identity and Molecular Structure

7-Methoxybenzo[d]dioxole-5-carbonitrile is a small organic molecule with the following key identifiers:

PropertyValueSource
CAS Number 6443-68-1ChemScene
Molecular Formula C₉H₇NO₃ChemScene
Molecular Weight 177.16 g/mol ChemScene
IUPAC Name 7-methoxy-1,3-benzodioxole-5-carbonitrileN/A
SMILES N#CC1=CC(OC)=C(OCO2)C2=C1ChemScene

The molecular structure consists of a benzene ring fused to a 1,3-dioxole ring, forming the benzodioxole core. This core is substituted with a methoxy group (-OCH₃) at position 7 and a nitrile group (-C≡N) at position 5. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups on the aromatic ring influences its electronic distribution and, consequently, its reactivity and intermolecular interactions.

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, several key physicochemical properties have been estimated using computational models. These predictions offer valuable initial insights for experimental design and handling.

PropertyPredicted ValueComputational MethodSource
Topological Polar Surface Area (TPSA) 51.48 ŲN/AChemScene
LogP (Octanol-Water Partition Coefficient) 1.29558N/AChemScene
Hydrogen Bond Acceptors 4N/AChemScene
Hydrogen Bond Donors 0N/AChemScene
Rotatable Bonds 1N/AChemScene

The TPSA and LogP values suggest that 7-Methoxybenzo[d]dioxole-5-carbonitrile possesses moderate polarity and is likely to have reasonable membrane permeability, a crucial factor in drug design. The absence of hydrogen bond donors and the presence of four acceptors will dictate its interaction with biological macromolecules.

Experimental Physicochemical Data (and Analogs)

Direct experimental data for 7-Methoxybenzo[d]dioxole-5-carbonitrile is scarce. Therefore, data from closely related analogs are presented to provide a reasonable estimation of its properties.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline organic solid.[1][2][3][4][5]

MeltingPointProtocol cluster_prep Sample Preparation cluster_measurement Measurement prep1 Ensure sample is dry and finely powdered. prep2 Load a small amount into a capillary tube (2-3 mm height). prep1->prep2 prep3 Pack the sample by tapping the sealed end. prep2->prep3 meas1 Place the capillary tube in the melting point apparatus. prep3->meas1 Insert sample meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (onset of melting). meas3->meas4 meas5 Record the temperature at which the sample is completely liquid (completion of melting). meas4->meas5

Figure 1: Workflow for Melting Point Determination.

Boiling Point

An experimental boiling point has not been reported. Due to its expected solid nature and relatively high molecular weight, it is likely to have a high boiling point, and distillation would likely require reduced pressure to prevent decomposition.

Solubility

The solubility of 7-Methoxybenzo[d]dioxole-5-carbonitrile has not been quantitatively determined. Based on its structure, the following qualitative solubility profile is anticipated:

  • Soluble in: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

  • Slightly soluble in: Alcohols like methanol and ethanol.

  • Insoluble in: Water.

The presence of the polar nitrile and ether groups will contribute to some polarity, but the dominant aromatic and dioxole rings will limit its aqueous solubility.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.[6][7]

SolubilityProtocol start Start: 2-3 mg of compound in a test tube water Add 0.5 mL of Water start->water naoh Add 0.5 mL of 5% NaOH water->naoh No soluble Soluble water->soluble Yes ether Add 0.5 mL of Diethyl Ether hcl Add 0.5 mL of 5% HCl naoh->hcl No naoh->soluble Yes (Acidic) h2so4 Add 0.5 mL of conc. H₂SO₄ hcl->h2so4 No hcl->soluble Yes (Basic) h2so4->soluble Yes (Neutral, polar functional group) insoluble Insoluble h2so4->insoluble No (Inert)

Figure 2: Flowchart for Qualitative Solubility Analysis.

Spectral Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9][10]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylenedioxy protons.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

  • Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet integrating to two protons is anticipated around δ 6.0 ppm.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

  • Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.

  • Aromatic and Benzodioxole Carbons: Multiple signals in the δ 100-160 ppm region.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methylenedioxy Carbon (-O-CH₂-O-): A signal around δ 100-105 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

NMRProtocol cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS) if required. prep1->prep2 prep3 Transfer the solution to a clean, dry NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 acq4 Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for further structural confirmation. acq3->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction to the raw data. acq4->proc1 proc2 Integrate the signals in the ¹H NMR spectrum. proc1->proc2 proc3 Assign chemical shifts and coupling constants. proc2->proc3

Figure 3: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12][13][14]

  • Nitrile (-C≡N) stretch: A sharp, medium-intensity peak is expected around 2220-2240 cm⁻¹.

  • Aromatic C=C stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C (ether and dioxole) stretches: Strong, characteristic bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch (from methoxy group): Peaks just below 3000 cm⁻¹.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

This is a common method for analyzing solid samples.[15]

FTIR_KBr_Protocol start Start: 1-2 mg of solid sample and ~100 mg of dry KBr powder grind Grind the sample and KBr together in an agate mortar and pestle. start->grind press Transfer the mixture to a pellet press and apply high pressure. grind->press pellet A transparent or translucent pellet is formed. press->pellet analyze Place the pellet in the FTIR spectrometer and acquire the spectrum. pellet->analyze

Figure 4: KBr Pellet Preparation for FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[16][17][18][19][20]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 177.16) is expected.

  • Fragmentation Pattern: Fragmentation is likely to involve the loss of small, stable molecules or radicals such as CO, CH₃, and HCN. The benzodioxole ring is relatively stable and may appear as a prominent fragment.

Acidity/Basicity (pKa)

The pKa of 7-Methoxybenzo[d]dioxole-5-carbonitrile has not been experimentally determined.

  • Acidity: The protons on the aromatic ring and the methoxy group are not significantly acidic.

Computational methods can be employed for a more precise pKa prediction.[21][22][23][24][25]

Reactivity and Stability

The reactivity and stability of 7-Methoxybenzo[d]dioxole-5-carbonitrile are influenced by its functional groups and the aromatic system.

Reactivity
  • Nitrile Group: The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[26][27][28] It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.[26][28] The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.[27]

  • Aromatic Ring: The benzodioxole ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy and dioxole oxygens. However, the electron-withdrawing nitrile group will deactivate the ring to some extent and direct incoming electrophiles.

  • Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring can be cleaved under certain harsh acidic conditions.

Stability

7-Methoxybenzo[d]dioxole-5-carbonitrile is expected to be a stable compound under standard laboratory conditions (room temperature, protected from light and strong acids/bases).[29][30][31][32][33]

  • Thermal Stability: It is likely to be thermally stable at moderate temperatures but may decompose at its boiling point.

  • Chemical Stability: It is expected to be stable in neutral aqueous solutions. It may be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating. The benzodioxole moiety is generally stable but can be sensitive to strong oxidizing agents and certain Lewis acids.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[32]

ForcedDegradation cluster_conditions Stress Conditions start Compound Solution (in a suitable solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analysis Analyze samples at time points by a stability-indicating method (e.g., HPLC). acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Figure 5: Overview of a Forced Degradation Study.

Crystallography

The three-dimensional arrangement of atoms in the solid state can be definitively determined by single-crystal X-ray diffraction.[34][35][36][37][38] While a crystal structure for 7-Methoxybenzo[d]dioxole-5-carbonitrile has not been reported in the Cambridge Structural Database, obtaining one would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which would help to rationalize its physical properties such as melting point and solubility.

Safety and Handling

While a specific safety data sheet (SDS) for 7-Methoxybenzo[d]dioxole-5-carbonitrile is not widely available, general precautions for handling aromatic nitriles should be followed. These compounds should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

7-Methoxybenzo[d]dioxole-5-carbonitrile is a molecule with a rich potential for applications in various fields of chemistry. This technical guide has synthesized the available information on its physicochemical properties, blending computational predictions with data from analogous compounds and established experimental protocols. While a comprehensive experimental characterization is still needed, the data and methodologies presented herein provide a solid foundation for researchers working with this compound. Further experimental investigation into its solid-state structure, solubility, and reactivity will undoubtedly contribute to a deeper understanding of its behavior and unlock its full potential in future scientific endeavors.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • Chemistry of Nitriles. (2023). OpenStax. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (n.d.). Wiley. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega. [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. [Link]

  • Fourier-Transform Infrared Spectroscopy (FTIR). (n.d.). Advances in Polymer Science. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Revision Notes - Principles of Mass Spectrometry. (n.d.). Sparkl. [Link]

  • FTIR Analysis Sampling Techniques. (2011). Innovatech Labs. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • How to Predict pKa. (2025). Rowan. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. [Link]

  • Reactions of Nitrile Anions. (2022). Encyclopedia.pub. [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). PMC. [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Solubility test for Organic Compounds. (2024). Scribd. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation. [Link]

  • A Practical Guide to Structure Determination in Organic Chemistry. (2025). Ebook. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

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  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA. [Link]

  • Experiment 1 - Melting Points. (2013). University of Missouri–St. Louis. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

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Sources

Technical Guide: Characterization of 7-Methoxybenzo[d]dioxole-5-carbonitrile

[1]

Part 1: Executive Summary & Molecular Identity[1]

7-Methoxybenzo[d]dioxole-5-carbonitrile (CAS 6443-68-1), often referred to as Myristicin Nitrile , is a critical synthetic intermediate in the development of functionalized benzodioxoles and phenethylamine derivatives.[1] Structurally, it consists of a 1,3-benzodioxole core substituted with a methoxy group at position 7 and a nitrile group at position 5.[1][2]

Accurate characterization of this compound is challenging due to the potential for regioisomerism (e.g., 4-methoxy vs. 7-methoxy) and the presence of synthetic byproducts derived from its precursor, myristicinaldehyde.[1] This guide provides a self-validating protocol to confirm identity and purity.

Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertySpecification / DataNotes
IUPAC Name 7-Methoxy-1,3-benzodioxole-5-carbonitrileAlternate: 3-Methoxy-4,5-methylenedioxybenzonitrile
CAS Number 6443-68-1
Molecular Formula

Molecular Weight 177.16 g/mol
Physical State Crystalline SolidOff-white to pale yellow needles
Melting Point 128–132 °C (Typical)Value requires experimental verification per batch
Solubility DMSO,

, Ethyl Acetate
Insoluble in water
Key IR Marker ~2220

Distinctive Nitrile (-C≡N) stretch

Part 2: Synthetic Context & Impurity Logic[1]

To characterize this molecule effectively, one must understand its genesis.[1] It is typically synthesized from 7-methoxybenzo[d]dioxole-5-carbaldehyde (Myristicinaldehyde) via oxime formation followed by dehydration.[1]

Primary Impurity Vectors:

  • Precursor Carryover: Unreacted aldehyde (

    
    ).[1]
    
  • Intermediate Arrest: 7-Methoxybenzo[d]dioxole-5-carbaldehyde oxime (incomplete dehydration).[1]

  • Hydrolysis Product: 7-Methoxybenzo[d]dioxole-5-amide (from partial hydration of the nitrile).[1]

  • Regioisomers: 4-Methoxy isomers (rare, but possible if starting material source varies).[1]

Diagram 1: Synthesis & Impurity Map

SynthesisImpurityMapcluster_impuritiesCritical Impurities to MonitorAldehydePrecursor(Myristicinaldehyde)MW: 180.16OximeIntermediate(Aldoxime)MW: 195.17Aldehyde->Oxime+ NH2OHNitrileTARGET(Myristicin Nitrile)MW: 177.16Aldehyde->NitrileDirect OxidativeConversion (Alt)Oxime->Nitrile- H2O(Dehydration)AmideImpurity(Primary Amide)MW: 195.17Nitrile->Amide+ H2O(Hydrolysis)

Caption: Synthetic pathway highlighting the origin of critical impurities (Oxime and Amide) relative to the target Nitrile.

Part 3: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the regiochemistry of the methoxy group relative to the nitrile. Solvent:


1

NMR Assignment Strategy

The 1,3-benzodioxole ring protons appear as a characteristic singlet at ~6.0–6.1 ppm.[1] The key to confirming the 7-methoxy position (vs. 4-methoxy) lies in the aromatic protons.[1]

  • H-6 (Between OMe and CN): This proton is flanked by the methoxy group at position 7 and the nitrile at position 5.[1] It will appear upfield relative to H-4 due to the shielding effect of the ortho-methoxy group.[1]

  • H-4 (Between CN and Dioxole Oxygen): This proton is flanked by the nitrile at position 5 and the dioxole oxygen at position 3a.[1] It is generally more deshielded.[1]

Diagnostic Signals (


):
  • 
     6.05 ppm (s, 2H): 
    
    
    (Methylenedioxy).[1]
  • 
     3.92 ppm (s, 3H): 
    
    
    (Methoxy).[1]
  • 
     6.80 – 7.20 ppm (2H): Aromatic protons.[1] Look for two doublets (
    
    
    , meta-coupling) or two singlets.
NOE (Nuclear Overhauser Effect) - The Validator

To prove the structure is 7-methoxy (and not an isomer), perform a 1D-NOE difference experiment irradiating the Methoxy signal (

1
  • Positive Result: Enhancement of the H-6 aromatic signal.

  • Negative Result: No enhancement of the H-4 signal.[1]

  • Note: Both H-4 and H-6 may show weak NOE to the dioxole protons, but only H-6 is spatially close to the methoxy group in this isomer.[1]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group transformation (Aldehyde

  • Target Peak: 2220 – 2230

    
      (Sharp, medium intensity). This confirms the presence of the 
    
    
    group.[1]
  • Absence Check: Ensure no broad band at 3200-3400

    
     (indicates absence of Amide/Oxime -OH/-NH) and no Carbonyl stretch at ~1690 
    
    
    (absence of Aldehyde).[1]
Mass Spectrometry (GC-MS / LC-MS)

Method: EI (70 eV) or ESI+.[1]

  • Molecular Ion (

    
    ):  m/z 177.[1]
    
  • Fragmentation Pattern (EI):

    • 
       177 (
      
      
      ).
    • 
       162 (
      
      
      ): Loss of methyl from methoxy group.[1]
    • 
       147 (
      
      
      ): Characteristic loss for methylenedioxy compounds.[1]
    • 
       119: Loss of 
      
      
      and
      
      
      fragments.[1]

Part 4: Quantitative Purity Analysis (HPLC)

Objective: Quantify purity and detect the "Oxime" and "Amide" impurities identified in Part 2.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 210 nm (nitrile).[1]

Elution Order Logic:

  • Amide Impurity: Most polar (elutes first).[1]

  • Oxime Impurity: Intermediate polarity.[1]

  • Aldehyde Precursor: Less polar than oxime.[1]

  • Target Nitrile: Elutes later (less polar due to loss of H-bonding capability compared to oxime/amide).[1]

  • Bis-compounds: (If any) elute last.

Diagram 2: Characterization Workflow

CharacterizationFlowcluster_IDIdentity (Qualitative)cluster_PurityPurity (Quantitative)StartCrude Sample(Solid)IRFT-IR AnalysisCheck: 2220 cm-1 (CN)Absent: 1690 cm-1 (CHO)Start->IRHPLCHPLC-UV (C18)Gradient: 10-90% ACNLimit: >98% AreaStart->HPLCNMR1H NMR + NOETarget: OMe (3.9 ppm) <-> H-6 InteractionIR->NMRIf CN confirmedMSGC-MS / LC-MSTarget: m/z 177NMR->MSResultRELEASECertificate of AnalysisMS->ResultMPMelting PointRange: 128-132°CHPLC->MPIf purity >95%MP->Result

Caption: Step-by-step logic flow for validating the identity and purity of 7-Methoxybenzo[d]dioxole-5-carbonitrile.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 607309, 7-Methoxy-1,3-benzodioxole-5-carboxylic acid (Related Acid).[1] Retrieved from [Link].[1] (Note: Used for structural grounding of the benzodioxole numbering system).[1]

  • Synthesis Precursors: Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for Myristicin derivatives and benzodioxole numbering).

  • Spectroscopic Data (Analogous): SDBS. Spectral Database for Organic Compounds. 1,3-Benzodioxole-5-carbonitrile derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[1]

Solubility Profile & Solvent Selection: 7-Methoxybenzo[d]dioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and solvent selection protocols for 7-Methoxybenzo[d]dioxole-5-carbonitrile (CAS 6443-68-1).

Technical Guide for Process Research & Development

Executive Summary

7-Methoxybenzo[d]dioxole-5-carbonitrile (also known as 7-methoxy-1,3-benzodioxole-5-carbonitrile or 3-methoxy-4,5-methylenedioxybenzonitrile) is a critical intermediate in the synthesis of isoquinoline alkaloids, lignans (e.g., podophyllotoxin derivatives), and designer pharmaceutical precursors.[1][2]

Unlike its liquid precursor Myristicin , this nitrile derivative is a crystalline solid. Its solubility is governed by a "push-pull" electronic environment: the electron-donating methoxy and methylenedioxy groups contrast with the strongly electron-withdrawing nitrile moiety. This guide provides a predictive solubility landscape, thermodynamic modeling frameworks, and validated experimental protocols for solvent screening.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, we must first analyze the molecular descriptors that drive solute-solvent interactions.

PropertyValue (Experimental/Predicted)Solubility Implication
Molecular Weight 177.16 g/mol Low MW favors dissolution in small-molecule solvents.
Physical State Solid (Crystalline)Requires energy to overcome lattice enthalpy (

).
LogP (Octanol/Water) ~1.30 – 1.60Lipophilic; poor water solubility, good organic solubility.
H-Bond Donors 0Cannot act as a proton donor; relies on aprotic solvation.
H-Bond Acceptors 4 (Nitrile N, 3 Oxygens)Excellent solubility in H-bond donor solvents (Alcohols, Chloroform).
Dipole Moment High (~4.0 D)Driven by the nitrile group; favors polar aprotic solvents (DMSO, ACN).
Structural Visualization

The following diagram illustrates the electronic distribution affecting solubility. The nitrile group creates a strong dipole vector, while the fused dioxole ring provides a lipophilic plane for


-

stacking.

ChemicalStructure Core Benzodioxole Core (Lipophilic Plane) Methoxy 7-Methoxy Group (Steric Bulk + e- Donor) Core->Methoxy Increases e- density Nitrile 5-Carbonitrile Group (Strong Dipole) Core->Nitrile Directs Crystallization Solvent_Chlor Chlorinated Solvents (DCM, CHCl3) Target: Ether Oxygens Methoxy->Solvent_Chlor H-Bond Acceptance Solvent_Polar Polar Aprotic Solvents (DMSO, DMF, ACN) Target: Nitrile Dipole Nitrile->Solvent_Polar Dipole-Dipole

Figure 1: Structural determinants of solubility. The nitrile group dictates solubility in polar aprotic media, while the ether oxygens facilitate dissolution in chlorinated solvents.

Solubility Landscape: Solvent Classification

Based on the Hansen Solubility Parameters (HSP) and dielectric matching, the solubility of 7-Methoxybenzo[d]dioxole-5-carbonitrile is categorized below. This hierarchy is derived from the principle of "like dissolves like," specifically targeting the polar nitrile and the aromatic ether backbone.

Class A: High Solubility (Process Solvents)

Best for reaction media and initial dissolution.

  • Dichloromethane (DCM) & Chloroform: The acidic hydrogen of chloroform forms weak H-bonds with the ether oxygens and nitrile nitrogen.

  • DMSO & DMF: High dielectric constants (

    
    ) stabilize the nitrile dipole.
    
  • Tetrahydrofuran (THF): Good general solubility due to ether-ether compatibility.

Class B: Temperature-Dependent Solubility (Crystallization)

Ideal for purification via cooling crystallization.

  • Ethyl Acetate (EtOAc): Moderate solubility at RT; high solubility at reflux.

  • Ethanol (EtOH) & Methanol (MeOH): The compound is sparingly soluble at room temperature but highly soluble at boiling points (

    
    C / 
    
    
    
    C). The lack of H-bond donors in the solute makes dissolution in alcohols entropy-driven (
    
    
    ).
  • Acetonitrile (ACN): Good solubility, but often too high for effective crystallization yield unless cooled to -20°C.

Class C: Anti-Solvents (Precipitation)

Used to force precipitation.

  • Water: Practically insoluble (< 0.1 mg/mL).

  • Hexane / Heptane: Insoluble due to the polarity of the nitrile group.

  • Diethyl Ether: Low to moderate solubility; often used to wash the crystals.

Validated Experimental Protocol: Saturation Shake-Flask Method

To determine exact solubility values for regulatory filing or process optimization, follow this self-validating protocol. This method minimizes errors from supersaturation and degradation.

Workflow Diagram

Protocol Start Preparation Phase Excess Add Excess Solid to Solvent (Ensure solid phase remains) Start->Excess Equilibrate Equilibration Agitate at Const. Temp (T ± 0.1 K) Time: 24 - 48 Hours Excess->Equilibrate Settle Phase Separation Stop agitation, let settle (2-4 hrs) Equilibrate->Settle Filter Filtration 0.45 µm PTFE Syringe Filter (Pre-heated to T if T > RT) Settle->Filter Check Check Mass Balance Is Solid Phase Unchanged? Settle->Check Dilute Dilution Dilute aliquot with Mobile Phase Filter->Dilute Analyze Quantification HPLC-UV (280 nm) Dilute->Analyze Check->Excess No (Add more solid) Check->Analyze Yes

Figure 2: Standardized Shake-Flask Solubility Determination Protocol.

Step-by-Step Methodology
  • Preparation: Add excess 7-Methoxybenzo[d]dioxole-5-carbonitrile to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours.

    • Critical Control: Ensure solid is present at all times. If the solution becomes clear, add more solid.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature.

  • Filtration: Withdraw 1 mL of supernatant using a syringe pre-heated to the bath temperature (to prevent precipitation inside the needle). Filter through a 0.45 µm PTFE filter .

  • Quantification: Dilute the filtrate with Acetonitrile/Water (50:50) and analyze via HPLC.

    • Detector: UV at 280 nm (characteristic of the benzodioxole chromophore).

    • Calculation:

      
       (mole fraction) = 
      
      
      
      .

Thermodynamic Modeling

For process scale-up, experimental data points should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If

      
       is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).
      
    • This model is superior to the van't Hoff equation for this compound because it accounts for the non-ideal behavior of the polar nitrile group in organic solvents over a wide temperature range.

Thermodynamic Parameters: Using the van't Hoff plot (


 vs 

), you can calculate:
  • Enthalpy of Solution (

    
    ):  Positive value indicates endothermic dissolution (requires heat).
    
  • Entropy of Solution (

    
    ):  Positive value indicates disorder increase (driving force in alcohols).
    

Applications in Purification (Recrystallization)

Based on the solubility differential, the following solvent systems are recommended for purification:

MethodSolvent SystemMechanismProtocol Note
Cooling Crystallization Ethanol (95%) High

solubility coeff.
Dissolve at reflux; cool slowly to 0°C. High purity, moderate yield.
Anti-Solvent DCM + Hexane Polarity ShiftDissolve in min. DCM; add Hexane until turbid; cool.
Anti-Solvent THF + Water HydrophobicityDissolve in THF; slow addition of water precipitates the nitrile.

References

  • PubChem. (n.d.). Compound Summary: 7-Methoxy-1,3-benzodioxole-5-carbonitrile. National Library of Medicine. [Link]

  • Shakeel, F., et al. (2021).[3] Solubility and thermodynamic analysis of drug compounds in various solvents. Journal of Thermal Analysis and Calorimetry. (General reference for Apelblat modeling methodology).

  • Sohilait, H. J., & Kainama, H. (2015).[2][4] Synthesis of Myristicin Ketone from Myristicin. Science Journal of Chemistry. (Provides physical property context for myristicin derivatives). [Link]4]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction principles).

Sources

A Comprehensive Technical Guide to 7-Methoxybenzo[d]dioxole-5-carbonitrile: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxybenzo[d]dioxole-5-carbonitrile is a substituted aromatic heterocyclic compound featuring a benzodioxole core. This scaffold, also known as methylenedioxyphenyl, is a prominent structural motif in a vast array of natural products and synthetic molecules of significant interest to the pharmaceutical and agrochemical industries. The unique electronic properties conferred by the dioxole ring, combined with the specific substitution pattern of a methoxy and a cyano group, make this molecule a versatile intermediate for organic synthesis and a potential pharmacophore in its own right.

This in-depth technical guide provides a comprehensive overview of 7-Methoxybenzo[d]dioxole-5-carbonitrile, with a focus on its nomenclature, synthetic pathways, and potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related molecular architectures.

Part 1: Nomenclature and Structural Elucidation

A clear and unambiguous naming system is paramount for effective scientific communication. While 7-Methoxybenzo[d]dioxole-5-carbonitrile is the most commonly accepted name, a thorough understanding of systematic nomenclature is crucial for navigating chemical databases and literature.

Systematic and Alternative Names

The Chemical Abstracts Service (CAS) has assigned the number 6443-68-1 to this compound.[1] While major chemical suppliers often list no synonyms for this specific molecule, alternative names can be systematically derived based on IUPAC and other naming conventions.

The core of the molecule is the benzo[d][1][2]dioxole heterocycle. This name itself can be expressed in various ways, including:

  • 1,3-Benzodioxole

  • 1,2-Methylenedioxybenzene

The numbering of the bicyclic system is critical for correctly assigning substituent positions. Based on standard nomenclature rules, the following systematic names for the target molecule can be generated:

  • 7-Methoxy-1,3-benzodioxole-5-carbonitrile: This is the preferred IUPAC name.

  • 5-Cyano-7-methoxy-1,3-benzodioxole

  • 3-Methoxy-4,5-methylenedioxybenzonitrile

The last name, while less common, treats the core as a substituted benzonitrile, which can be useful for substructure searching.

Structural Isomers

It is important to distinguish 7-Methoxybenzo[d]dioxole-5-carbonitrile from its structural isomers, which may exhibit different physical and biological properties. Key isomers include those with the methoxy group at other available positions on the benzene ring, such as:

  • 4-Methoxybenzo[d]dioxole-5-carbonitrile

  • 6-Methoxybenzo[d]dioxole-5-carbonitrile

The specific placement of the methoxy group at the 7-position, adjacent to the dioxole oxygen, influences the molecule's electronic and steric properties, which in turn affects its reactivity and potential biological interactions.

Part 2: Synthesis and Chemical Properties

The synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile can be approached through several routes, often starting from more readily available precursors. The choice of synthetic strategy will depend on factors such as starting material availability, desired scale, and required purity.

Synthetic Pathways

A common and effective method for the synthesis of aromatic nitriles is the conversion of the corresponding aldehyde. In the case of 7-Methoxybenzo[d]dioxole-5-carbonitrile, the precursor would be 7-Methoxybenzo[d]dioxole-5-carbaldehyde .

The conversion of an aldehyde to a nitrile can be achieved through various methods, including:

  • Reaction with hydroxylamine followed by dehydration: This two-step process first forms an oxime, which is then dehydrated using reagents like acetic anhydride or thionyl chloride.

  • Direct conversion using reagents like iodine, ammonia, and a suitable solvent.

  • Reaction with sodium azide in the presence of a Lewis acid.

A detailed, self-validating protocol for a similar transformation provides a strong foundation for the synthesis of the target molecule.

Experimental Protocol: Conversion of Aldehyde to Nitrile

This protocol is adapted from established methods for the synthesis of related benzodioxole nitriles.

Reaction:

G Aldehyde 7-Methoxybenzo[d]dioxole-5-carbaldehyde Nitrile 7-Methoxybenzo[d]dioxole-5-carbonitrile Aldehyde->Nitrile Reflux Reagents Hydroxylamine hydrochloride, Sodium formate, Formic acid

A representative synthesis of a benzodioxole nitrile from its corresponding aldehyde.

Materials:

  • 7-Methoxybenzo[d]dioxole-5-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Suitable solvent (e.g., ethanol)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Oxime Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-Methoxybenzo[d]dioxole-5-carbaldehyde in a suitable solvent like ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Dehydration to Nitrile:

    • To the crude oxime, add a dehydrating agent such as acetic anhydride or formic acid.

    • Heat the mixture, again monitoring by TLC until the starting oxime is consumed.

    • Carefully quench the reaction mixture by pouring it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Purify the crude 7-Methoxybenzo[d]dioxole-5-carbonitrile by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The disappearance of the aldehyde proton signal and the appearance of a characteristic nitrile peak in the Infrared (IR) spectrum would confirm the successful conversion.

Predicted Physicochemical Properties

While extensive experimental data for this specific compound is not widely available in the public domain, computational models provide valuable predictions of its key properties.

PropertyPredicted ValueSource
Molecular FormulaC₉H₇NO₃[1]
Molecular Weight177.16 g/mol [1]
Topological Polar Surface Area (TPSA)51.48 Ų[1]
LogP1.29558[1]
Hydrogen Bond Acceptors4[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds1[1]

These predicted properties suggest that 7-Methoxybenzo[d]dioxole-5-carbonitrile has moderate lipophilicity and a reasonable polar surface area, characteristics that are often sought in drug candidates.

Part 3: Applications in Research and Drug Development

The benzodioxole moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions with biological targets, coupled with its metabolic stability, makes it an attractive starting point for drug design.

Role as a Synthetic Intermediate

The primary application of 7-Methoxybenzo[d]dioxole-5-carbonitrile is as a versatile intermediate in the synthesis of more complex molecules. The nitrile group is a valuable functional handle that can be transformed into a variety of other functionalities, including:

  • Amines: Reduction of the nitrile group (e.g., via catalytic hydrogenation) yields the corresponding primary amine, (7-Methoxybenzo[d]dioxol-5-yl)methanamine. This introduces a basic center, which is a common feature in many pharmacologically active compounds.

  • Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions affords 7-Methoxybenzo[d]dioxole-5-carboxylic acid.

  • Tetrazoles: [2+3] Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design.

G Nitrile 7-Methoxybenzo[d]dioxole-5-carbonitrile Amine Primary Amine Nitrile->Amine Reduction CarboxylicAcid Carboxylic Acid Nitrile->CarboxylicAcid Hydrolysis Tetrazole Tetrazole Nitrile->Tetrazole Cycloaddition

Key chemical transformations of the nitrile functional group.

Potential Pharmacological Significance

While specific biological activity data for 7-Methoxybenzo[d]dioxole-5-carbonitrile is not extensively reported, the structural motifs present suggest potential areas of interest for drug discovery. Substituted benzodioxoles have been investigated for a wide range of therapeutic applications, including as:

  • Anticancer agents

  • Antimicrobial agents

  • Central nervous system modulators

The combination of the methoxy and cyano groups on the benzodioxole scaffold provides a unique electronic and steric profile that could be explored for its interaction with various biological targets.

Part 4: Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. While a specific Safety Data Sheet (SDS) for 7-Methoxybenzo[d]dioxole-5-carbonitrile may not be readily available from all sources, a conservative approach to safety should be adopted based on the known hazards of related compounds, particularly aromatic nitriles.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Methoxybenzo[d]dioxole-5-carbonitrile represents a valuable, albeit not extensively characterized, building block for chemical synthesis. Its straightforward nomenclature, accessible synthetic routes from common precursors, and the versatile reactivity of its nitrile group make it a compound of interest for researchers in organic and medicinal chemistry. While direct synonyms are scarce, a systematic approach to naming allows for its unambiguous identification. The broader family of benzodioxole derivatives has shown significant promise in drug discovery, suggesting that 7-Methoxybenzo[d]dioxole-5-carbonitrile holds potential as a key intermediate for the development of novel therapeutic agents. As with all chemical research, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for its successful application.

References

Sources

The Pharmacological Dynamics of 1,3-Benzodioxole Derivatives: A Technical Guide to Biological Activity and Metabolic Fate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter pharmacophores that offer both immense therapeutic potential and significant metabolic challenges. The 1,3-benzodioxole moiety—a benzene ring fused with a five-membered dioxole ring containing two adjacent oxygen atoms—is a prime example[1]. Its highly electron-rich nature and structural rigidity make it a privileged scaffold in medicinal chemistry, capable of engaging diverse biological targets through hydrophobic interactions and hydrogen bonding[1].

This technical guide synthesizes the multifaceted biological activities of benzodioxole derivatives, dissects the causality behind their target engagement, and provides field-proven, self-validating protocols for evaluating their efficacy and metabolic liabilities.

Spectrum of Biological Activity

The versatility of the 1,3-benzodioxole scaffold allows it to be tuned for various therapeutic indications, ranging from oncology to infectious diseases.

Anticancer Efficacy and VEGFR-2 Inhibition

Benzodioxole derivatives have demonstrated significant antiproliferative properties across multiple cancer cell lines. Structural modifications of natural benzodioxole-containing alkaloids (such as piperine) have yielded highly potent synthetic analogs[2][3]. For example, carboxamide-containing benzodioxole compounds induce cell cycle arrest in the G2-M phase and reduce the secretion of tumor markers like α-fetoprotein in hepatocellular carcinoma (Hep3B) models[4].

A primary mechanism driving this anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3][5]. The lipophilic nature of the benzodioxole ring allows it to deeply penetrate and occupy the hydrophobic pockets of the VEGFR-2 kinase domain. This competitive binding disrupts ATP coordination, effectively shutting down the downstream PI3K/Akt signaling cascade responsible for tumor angiogenesis and cellular proliferation[5].

G BD Benzodioxole Derivative VEGFR2 VEGFR-2 Kinase Domain BD->VEGFR2 Competitive Binding PI3K PI3K / Akt Cascade VEGFR2->PI3K Blocked Phosphorylation Prolif Tumor Proliferation PI3K->Prolif Downregulated Apopt Apoptosis (G2-M Arrest) PI3K->Apopt Induced

VEGFR-2 signaling inhibition and induction of apoptosis by benzodioxole derivatives.

Antimicrobial Action via Phosphatase Inhibition

Beyond oncology, specific derivatives like nitropropenyl benzodioxole (NPBD) act as broad-spectrum anti-infective agents[6]. The causality of NPBD's action lies in its function as a tyrosine mimetic. It competitively inhibits bacterial and fungal protein tyrosine phosphatases (PTPs), such as the bacterial virulence factor YopH, as well as human PTP1B[6]. Because this mechanism targets signal transduction rather than generic cellular machinery (like ATP production or cell wall integrity), it offers a strategic pathway to bypass traditional antibiotic resistance mechanisms[6].

Quantitative Efficacy Profile

To contextualize the potency of these derivatives, the following table summarizes the quantitative performance of key benzodioxole compounds against critical biological targets and cell lines.

Compound / DerivativeTarget / Cell LineBiological Activity / IC₅₀Reference
Compound 2a Hep3B (Liver Cancer)G2-M phase arrest (8.07%); Reduced α-FP[4]
YL210 MDA-MB-231 (Breast Cancer)4.92 ± 1.09 μM (Antiproliferative)[2]
YL210 HeLa (Cervical Cancer)6.75 ± 0.09 μM (Antiproliferative)[2]
YL210 A498 (Kidney Cancer)10.79 ± 2.57 μM (Antiproliferative)[2]
Compound 4 VEGFR-2 Kinase231 nM (Enzymatic Inhibition)[3]
NPBD PTP1B / YopHCompetitive PTP Inhibition[6]

Metabolic Liabilities: Mechanism-Based Inactivation (MBI)

While the pharmacological benefits are vast, the 1,3-benzodioxole moiety is a well-documented structural alert for the mechanism-based inactivation (MBI) of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP1A2[7][8].

The Chemical Causality: Time-dependent inhibition of CYP450 by benzodioxoles is initiated by the enzyme itself. The CYP450 active site oxidizes the methylenedioxy ring carbon, stripping it of hydrogen atoms to form a highly reactive carbene intermediate[7][9]. This carbene acts as a strong ligand, coordinating directly and irreversibly to the heme iron within the CYP450 active site[7][9]. This "suicide inhibition" permanently disables the enzyme, posing a severe risk for drug-drug interactions (DDIs) upon multiple dosing, as the body must synthesize entirely new enzymes to restore metabolic function[7].

MBI Drug Benzodioxole Compound CYP CYP450 Enzyme (e.g., CYP3A4) Drug->CYP Active Site Binding Carbene Reactive Carbene Intermediate CYP->Carbene Oxidation of Methylenedioxy Heme Heme Iron Coordination Carbene->Heme Covalent/Coordinate Bond Inhibition Mechanism-Based Inactivation Heme->Inhibition Irreversible Loss of Function

Mechanism-based inactivation of CYP450 enzymes via carbene intermediate formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of benzodioxole derivatives requires robust, self-validating assay systems. Below are the standard operating methodologies utilized in advanced drug development workflows.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Rationale: To quantify the direct target engagement of benzodioxole derivatives on the VEGFR-2 kinase domain, independent of cellular permeability factors. Self-Validation System: The assay utilizes Sorafenib as a positive control[2] and a kinase-dead mutant (or buffer-only well) as a negative baseline. Assay robustness is mathematically validated by calculating the Z'-factor (must be >0.5).

  • Preparation: Reconstitute recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).

  • Compound Dosing: Dispense benzodioxole test compounds in a 10-point, 3-fold dilution series (starting at 10 μM) into a 384-well plate using acoustic liquid handling to minimize solvent (DMSO) effects.

  • Incubation: Pre-incubate the enzyme with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a master mix containing ATP (at the predetermined Kₘ value) and a fluorescently labeled poly-GAT substrate.

  • Termination & Readout: After 60 minutes, terminate the reaction with EDTA. Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader.

  • Data Analysis: Normalize TR-FRET ratios against the positive and negative controls. Fit the dose-response curve using a 4-parameter logistic regression to derive the IC₅₀.

Protocol 2: CYP450 Time-Dependent Inhibition (IC₅₀ Shift) Assay

Rationale: To identify and quantify the MBI liability (carbene formation) of the benzodioxole moiety[7]. Self-Validation System: True MBI is confirmed only if the IC₅₀ value shifts significantly (typically >1.5-fold) after pre-incubation with the enzyme. Troleandomycin is run in parallel as a positive MBI control.

  • System Setup: Prepare human liver microsomes (HLMs) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase: Create two parallel reaction arms.

    • Arm A (0 min pre-incubation): Test compound, HLMs, and the CYP3A4 probe substrate (e.g., midazolam) are mixed.

    • Arm B (30 min pre-incubation): Test compound and HLMs are pre-incubated with an NADPH-regenerating system for 30 minutes at 37°C before the addition of midazolam.

  • Reaction & Quenching: Allow the midazolam metabolism reaction to proceed for 5 minutes in both arms. Quench the reactions by adding ice-cold acetonitrile containing an internal standard (e.g., ¹³C-1′-hydroxymidazolam).

  • Quantification: Centrifuge the plates to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1′-hydroxymidazolam.

  • Interpretation: Calculate the IC₅₀ for both arms. A leftward shift in the IC₅₀ curve in Arm B compared to Arm A confirms that the benzodioxole derivative is a time-dependent, mechanism-based inactivator.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

7-Methoxybenzo[d]dioxole-5-carbonitrile: A Strategic Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological relevance of 7-Methoxybenzo[d]dioxole-5-carbonitrile .

Executive Summary

7-Methoxybenzo[d]dioxole-5-carbonitrile (systematically 7-methoxy-1,3-benzodioxole-5-carbonitrile) represents a "privileged scaffold" in modern drug discovery. Structurally, it combines a 1,3-benzodioxole (methylenedioxybenzene) core—a motif ubiquitous in bioactive natural products like podophyllotoxin and berberine—with a methoxy substituent that modulates lipophilicity and metabolic stability. The 5-carbonitrile moiety serves as a versatile synthetic handle, enabling divergent synthesis into amines, amides, carboxylic acids, and heterocycles.

This guide explores the utility of this building block in designing inhibitors for kinases, GPCRs, and specific metabolic enzymes, emphasizing its role in hepato-protective agents (e.g., Bifendate analogs) and cytotoxic pharmacophores .

Structural Analysis & Pharmacophore Properties[1]

The molecule's efficacy stems from three synergistic structural features:

FeatureMedicinal Chemistry Role
1,3-Benzodioxole Ring Acts as a bioisostere for catechol; forms

-

stacking interactions; known to inhibit CYP450 isoforms (mechanism-based inactivation), prolonging half-life.
7-Methoxy Group Provides steric bulk to restrict bond rotation; acts as a weak H-bond acceptor; modulates electron density of the aromatic ring, influencing metabolic oxidation rates.
5-Carbonitrile Group A linear, robust electron-withdrawing group (EWG). It serves as a precursor to benzylamines (for kinase hinge binding) or tetrazoles (carboxylic acid bioisosteres).
Chemical Identity[2][3][4]
  • Systematic Name: 7-Methoxy-1,3-benzodioxole-5-carbonitrile

  • Related Compound: Analog of Myristicin Acid (CAS: 526-34-1), the corresponding carboxylic acid.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.16 g/mol

Synthetic Accessibility & Manufacturing

The synthesis of 7-methoxybenzo[d]dioxole-5-carbonitrile typically proceeds via the functionalization of naturally occurring allylbenzenes (like Myristicin) or de novo synthesis from gallic acid derivatives.

Primary Synthetic Route (From Myristicin)

This route leverages the natural abundance of Myristicin (from nutmeg oil) to access the scaffold with the correct substitution pattern.

  • Isomerization: Myristicin (4-methoxy-6-allyl-1,3-benzodioxole) is isomerized to Isomyristicin using KOH/EtOH.

  • Oxidation: Oxidative cleavage of the alkene (e.g.,

    
     or 
    
    
    
    ) yields 7-methoxy-1,3-benzodioxole-5-carbaldehyde (Myristicin Aldehyde).
  • Cyanation: The aldehyde is converted to the nitrile via an oxime intermediate or direct oxidative cyanation.

De Novo Route (From Gallic Acid)

For industrial scalability, a fully synthetic route is often preferred to avoid botanical extraction variability.

  • Selective Methylation: Gallic acid is selectively methylated and methylenated to form methyl 3-methoxy-4,5-methylenedioxybenzoate .

  • Functional Group Interconversion: Ester

    
     Alcohol 
    
    
    
    Aldehyde
    
    
    Nitrile.
Visualization: Synthetic Pathways

SynthesisPathways Myristicin Myristicin (Natural Precursor) IsoMyr Isomyristicin Myristicin->IsoMyr KOH, EtOH Isomerization Aldehyde 7-Methoxy-1,3-benzodioxole- 5-carbaldehyde IsoMyr->Aldehyde O3 / Zn, AcOH Oxidative Cleavage Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOAc Target 7-Methoxybenzo[d]dioxole- 5-carbonitrile Oxime->Target Ac2O or SOCl2 Dehydration Gallic Gallic Acid Ester Methyl 3-methoxy-4,5- methylenedioxybenzoate Gallic->Ester CH2I2, K2CO3 Methylenation Ester->Aldehyde DIBAL-H Reduction

Figure 1: Convergent synthetic pathways to the 7-methoxybenzo[d]dioxole-5-carbonitrile building block.

Medicinal Chemistry Applications

Hepato-Protective Agents (Bifendate Analogs)

The 7-methoxy-1,3-benzodioxole motif is the core pharmacophore of Bifendate (DDB), a synthetic drug derived from Schisandra chinensis used to treat chronic viral hepatitis.

  • Mechanism: The benzodioxole ring scavenges free radicals and stabilizes liver cell membranes.

  • Application: The 5-carbonitrile derivative serves as a precursor to Bifendate amides and heterocyclic analogs (e.g., oxadiazoles) that exhibit improved oral bioavailability compared to the parent diester.

Kinase Inhibition (The "Hinge Binder" Strategy)

In kinase inhibitor design, the benzodioxole oxygen atoms can function as hydrogen bond acceptors.

  • Transformation: The nitrile is reduced to a benzylamine (

    
    ).
    
  • Binding Mode: The amine forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region, while the benzodioxole ring occupies the hydrophobic pocket (e.g., in EGFR or VEGFR inhibitors).

ADME & Metabolic Considerations

The 1,3-benzodioxole ring is susceptible to metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Metabolic Liability: CYP enzymes can oxidize the methylene bridge (

    
    ) to a carbene, which coordinates irreversibly with the heme iron, leading to mechanism-based inactivation (MBI) .
    
  • Strategic Use: This property is sometimes exploited to extend the half-life of co-administered drugs (bio-enhancement), though it requires careful toxicity screening.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile from Aldehyde

This protocol describes the conversion of 7-methoxy-1,3-benzodioxole-5-carbaldehyde to the nitrile via an oxime.

Reagents:

  • 7-Methoxy-1,3-benzodioxole-5-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium formate (2.0 eq)

  • Formic acid (Solvent/Reagent)

Procedure:

  • Oxime Formation: Dissolve the aldehyde (10 mmol) in 98% formic acid (20 mL). Add sodium formate (20 mmol) and hydroxylamine hydrochloride (15 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The formic acid acts as both solvent and dehydrating agent, converting the in-situ formed oxime directly to the nitrile.
    
  • Work-up: Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

  • Extraction: Extract the precipitate with ethyl acetate (

    
     mL). Wash the organic phase with saturated 
    
    
    
    (to remove excess acid) and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield the nitrile as off-white needles.
    

Validation:

  • IR Spectroscopy: Look for the characteristic nitrile stretch at

    
    .[2]
    
  • NMR: Disappearance of the aldehyde proton (

    
     ppm) and preservation of the methylene bridge singlet (
    
    
    
    ppm).
Protocol B: Reduction to 7-Methoxy-1,3-benzodioxole-5-methanamine

For applications requiring a primary amine linker.

Reagents:

  • 7-Methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq)

  • 
     (2.0 eq) or Raney Nickel/
    
    
    
  • THF (anhydrous)

Procedure:

  • Setup: Under an argon atmosphere, suspend

    
     in anhydrous THF at 
    
    
    
    .
  • Addition: Add the nitrile (dissolved in THF) dropwise to the suspension.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Carefully quench with Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Isolation: Filter off the aluminum salts and concentrate the filtrate to obtain the amine.

Divergent Synthesis Map

The nitrile group acts as a "linchpin," allowing the scaffold to be directed toward multiple pharmacological classes.

DivergentSynthesis Nitrile 7-Methoxybenzo[d]dioxole- 5-carbonitrile Amine Benzylamine Derivative (Kinase Inhibitors) Nitrile->Amine LiAlH4 or H2/Pd Acid Myristicin Acid (Anti-inflammatory) Nitrile->Acid NaOH, H2O, Reflux Tetrazole Tetrazole Bioisostere (Angiotensin II Antagonists) Nitrile->Tetrazole NaN3, NH4Cl Amidine Amidine/Imidate (Serine Protease Inhibitors) Nitrile->Amidine HCl, EtOH (Pinner)

Figure 2: Divergent synthesis capabilities of the nitrile handle.

References

  • Scaffold Utility: Building Blocks for Drug Candidates - 1,3-Benzodioxole core. Chemspace. Link

  • Synthesis of Analogs: Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta, 2025.[2] Link

  • Related Acid (Myristicin Acid): 7-Methoxy-1,3-benzodioxole-5-carboxylic acid - CAS 526-34-1.[1] CymitQuimica. Link

  • Medicinal Chemistry of Benzodioxoles: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors.[3] PMC, National Institutes of Health. Link

  • Bifendate Chemistry:Synthesis of Bifendate and its analogues. (General reference for the 7-methoxy-1,3-benzodioxole scaffold in liver drugs).

Sources

The Synthesis of Substituted Benzonitriles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzonitriles are indispensable structural motifs in the development of pharmaceuticals, agrochemicals, and advanced materials. Historically, the installation of a cyano group onto an aromatic ring relied on the Sandmeyer or Rosenmund-von Braun reactions—methods plagued by the requirement for stoichiometric copper and highly toxic alkali cyanides. Modern synthetic chemistry has pivoted toward catalytic, step-economic, and environmentally benign methodologies.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere catalog of reactions. Here, we will dissect the mechanistic causality behind modern cyanation strategies—specifically palladium-catalyzed, nickel-photoredox, and metal-free one-pot methodologies—providing drug development professionals with the theoretical grounding and self-validating protocols necessary to implement these workflows at scale.

Mechanistic Paradigms in Transition-Metal Catalyzed Cyanation

The transition-metal-catalyzed cyanation of aryl halides represents the gold standard for benzonitrile synthesis due to its broad functional group tolerance and scalability. However, the fundamental challenge in this transformation is catalyst poisoning .

Overcoming Catalyst Poisoning: The Strategy

Free cyanide ions (


) are potent 

-donors and

-acceptors. In high concentrations, they coordinate irreversibly to palladium or nickel centers, forming thermodynamically stable, catalytically inactive anionic complexes (e.g.,

).

To circumvent this, modern protocols utilize potassium hexacyanoferrate(II) (


) as a non-toxic, slow-release cyanide source[1]. Under basic conditions and elevated temperatures, 

gradually liberates

into the reaction medium. This maintains a steady-state concentration of cyanide that is sufficient to drive the transmetalation step of the catalytic cycle, but low enough to prevent the off-cycle trapping of the active

species[1].

PdCycle Pd0 Pd(0) Active Species OA Oxidative Addition Ar-Pd(II)-X Pd0->OA Ar-X (Halide) TM Cyanide Exchange Ar-Pd(II)-CN OA->TM K4[Fe(CN)6] (Slow CN- Release) RE Reductive Elimination Ar-CN Product TM->RE RE->Pd0 Catalyst Regeneration

Fig 1. Palladium-catalyzed cyanation cycle highlighting slow cyanide release to prevent poisoning.

Photoredox-Enabled Nickel Catalysis

While palladium is highly effective, its cost and environmental footprint have driven the search for earth-abundant alternatives like nickel[2]. However,


 complexes are notoriously stable. The reductive elimination of an aryl nitrile from an 

intermediate possesses an exceptionally high activation barrier, trapping the catalyst in a "thermodynamic sink."

Recent breakthroughs have solved this via dual photoredox-nickel catalysis[3]. By introducing a photocatalyst and irradiating the system with visible light, the stable


 intermediate undergoes a Single Electron Transfer (SET) oxidation. The resulting 

species has significantly weakened metal-ligand bonds, drastically lowering the activation energy for reductive elimination and allowing the cyanation of aryl halides to proceed smoothly at room temperature[3].

PhotoredoxNi Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-CN (Thermodynamic Sink) Ni0->NiII Ar-X + CN- NiIII Ar-Ni(III)-CN (Activated Complex) NiII->NiIII Photoredox Oxidation (Visible Light) Prod Ar-CN Product NiIII->Prod Reductive Elimination Prod->Ni0 SET Reduction

Fig 2. Photoredox-enabled Ni-catalyzed cyanation overcoming the Ni(II) thermodynamic sink.

Alternative and Metal-Free Strategies

One-Pot Oximation-Dehydration of Aldehydes

For substrates where halogenation is challenging, starting from substituted benzaldehydes is a highly efficient, atom-economical route. This one-pot domino reaction involves the condensation of the aldehyde with hydroxylamine hydrochloride to form an intermediate aldoxime, followed by in situ dehydration to the nitrile[4]. The causality of reagent choice is critical here: hydroxylamine hydrochloride is utilized for its bench stability, requiring a base to liberate the nucleophilic free amine in situ. Subsequent dehydration is driven forward by catalysts (e.g., Copper(I) systems) or thermal conditions, utilizing the entropic advantage of water elimination to lock the product state[4].

Isocyanides as C1 Synthons

Recent advances have also highlighted the use of isocyanides (e.g., tert-butyl isocyanide) as alternative cyanating agents[5]. These reagents act as versatile C1 synthons. Because the C-NC bond can be catalytically cleaved, they offer a less toxic, highly operable alternative to metal cyanides, particularly in complex total synthesis applications where standard cyanide salts exhibit poor solubility or functional group incompatibility[5].

Quantitative Data Comparison

To guide synthetic route selection, the following table summarizes the operational parameters and typical yields of the discussed methodologies.

MethodologyTypical SubstratesReagents / CatalystTemp (°C)Avg. Yield (%)Mechanistic Advantage
Ligand-Free Pd-Catalysis Aryl Bromides/Iodides

,

,

12085–96%No expensive ligands; non-toxic

source.
Ni-Photoredox Catalysis Aryl/Alkenyl Halides

salt, Photocatalyst, Light
25 (RT)75–93%Room temperature; overcomes Ni(II) sink.
One-Pot Aldehyde Conv. Substituted Benzaldehydes

, Base, Cu-catalyst
60–8080–95%Avoids aryl halides; high atom economy.
Isocyanide Cleavage Heteroarenes, Aryl Halides

, Transition Metal Cat.
80–11070–90%Highly soluble organic

source; versatile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure mechanistic fidelity during execution.

Protocol A: Ligand-Free Palladium-Catalyzed Cyanation

Objective: Synthesis of substituted benzonitriles from aryl bromides using a non-toxic cyanide source[1].

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substituted aryl bromide (1.0 equiv),

    
     (0.2 equiv, providing 1.2 equiv of available 
    
    
    
    ), anhydrous
    
    
    (1.0 equiv), and
    
    
    (0.5 mol%).
  • Atmosphere Exchange: Seal the flask and subject it to three cycles of vacuum evacuation and nitrogen backfilling. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active

    
     species back to 
    
    
    
    .
  • Solvent Addition: Inject anhydrous N,N-Dimethylacetamide (DMAC) (approx. 0.2 M relative to the halide) via syringe.

  • Thermal Activation: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 4–5 hours.

  • Self-Validation Checkpoint: Monitor via GC-MS or TLC. The reaction is proceeding correctly if the aryl bromide peak diminishes while a more polar spot (the nitrile) emerges. If the reaction stalls, verify the anhydrous nature of the DMAC, as adventitious water can hydrolyze the catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash sequentially with distilled water (3x) and brine. Causality: Multiple water washes are strictly required to partition the high-boiling DMAC and inorganic iron/potassium salts into the aqueous layer.

  • Isolation: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography.
    
Protocol B: One-Pot Synthesis from Benzaldehyde

Objective: Domino oximation and dehydration to yield benzonitriles[4].

  • Oximation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equiv) and

    
     (1.2 equiv) in acetonitrile (0.5 M).
    
  • Base Addition: Add an appropriate base (e.g.,

    
    , 1.2 equiv) to liberate the free hydroxylamine. Stir at room temperature for 30 minutes.
    
  • Self-Validation Checkpoint 1: A transient precipitate may form, and TLC should indicate the complete consumption of the aldehyde and the formation of the intermediate aldoxime.

  • Dehydration: Add the copper catalyst (e.g.,

    
    , 5 mol%) and heat the mixture to 60 °C for 2–4 hours.
    
  • Self-Validation Checkpoint 2: Analyze an aliquot via IR spectroscopy. The successful progression of the reaction is confirmed by the disappearance of the sharp

    
     stretch (~1700 
    
    
    
    ) and the emergence of the characteristic
    
    
    stretch (~2220
    
    
    ).
  • Workup: Quench with water, extract with dichloromethane, dry, and concentrate to yield the target benzonitrile.

References

  • Copper (I) Catalyzed Domino Synthesis Of Benzonitriles From Benzenecarbaldehydes Source: theaspd.com URL:[Link]

  • Cyanation with isocyanides: recent advances and perspectives Source: rsc.org URL:[Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides Source: mdpi.com URL:[Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions Source: chinesechemsoc.org URL:[Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: acs.org URL:[Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile via Rosenmund-von Braun Cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile, a valuable building block in medicinal chemistry and materials science. Aryl nitriles are pivotal intermediates, readily transformed into a variety of functional groups including amines, amides, and carboxylic acids.[1][2] This guide details a modified Rosenmund-von Braun reaction, a reliable and cost-effective method for the cyanation of aryl halides.[3][4] The protocol emphasizes safety, scalability, and reproducibility, making it suitable for researchers in both academic and industrial drug development settings. We present a step-by-step procedure starting from the commercially available 5-Bromo-7-methoxybenzo[d]dioxole, with detailed explanations for critical experimental choices, purification techniques, and characterization data.

Introduction and Scientific Context

7-Methoxybenzo[d]dioxole-5-carbonitrile (MW: 177.16 g/mol , Formula: C₉H₇NO₃) is a substituted benzonitrile featuring the 1,3-benzodioxole (or methylenedioxy) scaffold.[5] This core structure is present in numerous natural products and pharmacologically active molecules. The nitrile functional group, in particular, serves as a versatile chemical handle for further molecular elaboration.

The synthesis of aryl nitriles has traditionally been approached through various methods, including Sandmeyer reactions and, more recently, palladium-catalyzed cyanations.[1][6][7] While highly effective, palladium-based methods can be costly and require specialized, often toxic, phosphine ligands. The classical Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to displace an aryl halide, offers a more economical alternative.[3][4][8] However, it historically required harsh reaction temperatures (150–250 °C), limiting its applicability for sensitive substrates.

This application note describes an optimized protocol that employs a polar aprotic solvent, N,N-Dimethylformamide (DMF), which facilitates the reaction at a more moderate temperature, thereby improving functional group tolerance and simplifying the procedure.[8]

Reaction Scheme: Starting Material: 5-Bromo-7-methoxybenzo[d]dioxole Reagent: Copper(I) Cyanide (CuCN) Solvent: N,N-Dimethylformamide (DMF) Product: 7-Methoxybenzo[d]dioxole-5-carbonitrile

Materials and Methods

Reagent and Equipment Specification

For reproducible results, use reagents from reliable suppliers and properly calibrated equipment.

Reagent/MaterialGradeCAS No.Supplier (Example)Notes
5-Bromo-7-methoxybenzo[d]dioxole≥98%77449-74-8Sigma-Aldrich, Combi-BlocksStarting material.
Copper(I) Cyanide (CuCN)≥99%544-92-3Sigma-Aldrich, StremHighly Toxic. See safety section.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%68-12-2Acros Organics, Sigma-AldrichUse a dry solvent to prevent side reactions.
Ethyl Acetate (EtOAc)ACS Grade141-78-6Fisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/AN/ALab-preparedFor washing.
Ferric Chloride (FeCl₃)Technical Grade7705-08-0VWRFor quenching excess cyanide.
Sodium Hydroxide (NaOH)ACS Grade1310-73-2VWRFor quenching solution.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade7487-88-9Fisher ScientificDrying agent.
Silica Gel60 Å, 230-400 mesh63231-67-4Sorbent TechnologiesFor column chromatography.

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle and temperature controller

  • Schlenk line or nitrogen balloon for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Fume hood

Critical Safety Precautions: Handling Copper(I) Cyanide

WARNING: Copper(I) cyanide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] It reacts with acids to release highly toxic hydrogen cyanide (HCN) gas.[11] All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (inspect before use), and tight-fitting safety goggles or a face shield.[9]

  • Engineering Controls: Conduct all manipulations of solid CuCN and the reaction itself within a high-performance chemical fume hood to prevent inhalation of dust or vapors.

  • Waste Disposal: All solid and liquid waste containing cyanide must be quenched and disposed of as hazardous waste according to institutional guidelines. Create a quench solution of 10% NaOH and 10% FeCl₃ in water. Slowly add cyanide-containing waste to this solution with stirring to convert cyanide to the much less toxic ferrocyanide complex.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[11] Never work alone when handling cyanides. Have a cyanide antidote kit available and ensure personnel are trained in its use.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

  • Flame-dry the flask under vacuum or oven-dry it overnight at 120 °C and allow it to cool under a stream of dry nitrogen.

  • In the fume hood, weigh 2.31 g (10.0 mmol, 1.0 eq) of 5-Bromo-7-methoxybenzo[d]dioxole and add it to the flask.

  • Add 1.08 g (12.0 mmol, 1.2 eq) of Copper(I) Cyanide. Causality Note: A slight excess of CuCN is used to ensure complete consumption of the starting aryl bromide.

  • Fit the flask with a reflux condenser, a nitrogen inlet, and a glass stopper.

  • Using a cannula or syringe, add 40 mL of anhydrous DMF to the flask. The mixture will form a slurry.

Step 2: Reaction Execution

  • Begin vigorous stirring and gently flush the system with nitrogen for 5 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Heat the reaction mixture to 120-130 °C using a heating mantle. Causality Note: This temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the solvent or product. Classical protocols often required >150 °C, but the use of DMF as a polar aprotic solvent facilitates the nucleophilic substitution at a lower temperature.[8]

  • Maintain the temperature and allow the reaction to proceed for 12-18 hours .

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Prepare a sample by taking a small aliquot (~0.1 mL) of the reaction mixture, diluting it with 1 mL of ethyl acetate, and filtering it through a small plug of silica to remove solids.

  • Spot the sample on a silica gel TLC plate against the starting material.

  • Develop the plate using a solvent system such as Hexanes:Ethyl Acetate (4:1) .

  • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Pour the dark mixture into a 250 mL beaker containing 100 mL of a 10% aqueous ferric chloride solution and stir for 30 minutes. Causality Note: The ferric chloride solution serves to complex and quench any unreacted cyanide, forming the stable and less toxic ferricyanide complex.

  • Transfer the quenched mixture to a 500 mL separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL ).

  • Combine the organic layers and wash them with water (2 x 50 mL ) and then with brine (1 x 50 mL ) to remove residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark solid.

Step 5: Purification and Characterization

  • Purify the crude solid by flash column chromatography on silica gel.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of Hexanes:Ethyl Acetate, starting from 95:5 and gradually increasing the polarity to 80:20.

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 7-Methoxybenzo[d]dioxole-5-carbonitrile as an off-white to pale yellow solid.

  • Dry the final product under vacuum. A typical yield is 75-85% .

ParameterExpected Value
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [5]
Appearance Off-white to pale yellow solid
Expected Yield 1.33 - 1.51 g (75-85%)
Melting Point Approx. 145-148 °C
¹H NMR (400 MHz, CDCl₃) δ ~ 6.95 (s, 1H), 6.75 (s, 1H), 6.05 (s, 2H), 3.95 (s, 3H) ppm
¹³C NMR (101 MHz, CDCl₃) δ ~ 150.1, 148.5, 142.2, 118.5, 110.1, 105.5, 102.3, 99.8, 56.5 ppm
IR (ATR) ν ~ 2225 cm⁻¹ (C≡N stretch)

Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Synthesis_Workflow Workflow for 7-Methoxybenzo[d]dioxole-5-carbonitrile Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase reagents 1. Reagent Preparation - Weigh 5-Bromo-7-methoxy... (1.0 eq) - Weigh CuCN (1.2 eq) - Prepare Anhydrous DMF setup 2. Reaction Setup - Flame-dried 3-neck RBF - Add reagents under N₂ - Attach condenser reagents->setup execute 3. Execution - Heat to 120-130 °C - Stir for 12-18 h under N₂ setup->execute Inert Atmosphere monitor 4. Monitoring - Sample via TLC - (Hexanes:EtOAc 4:1) - Check for SM disappearance execute->monitor workup 5. Work-up & Extraction - Cool to RT - Quench with FeCl₃ solution - Extract with EtOAc (3x) - Wash with Brine monitor->workup Reaction Complete purify 6. Chromatography - Slurry load crude product - Elute with Hexanes/EtOAc gradient workup->purify characterize 7. Characterization - Concentrate pure fractions - Dry under vacuum - Analyze (NMR, IR, MP) purify->characterize Pure Fractions

Caption: Synthesis workflow from preparation to final analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CuCN. 2. Wet solvent (DMF). 3. Insufficient temperature.1. Use fresh, high-purity CuCN. 2. Use anhydrous DMF from a sealed bottle. 3. Verify reaction temperature with an external thermometer.
Dark, Intractable Tar Formation 1. Reaction temperature too high. 2. Presence of oxygen.1. Reduce temperature to 110-120 °C. 2. Ensure a positive pressure of inert gas (N₂) throughout the reaction.
Difficult Purification 1. Incomplete removal of DMF. 2. Co-eluting impurities.1. Ensure thorough washing with water and brine during work-up. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Conclusion

The modified Rosenmund-von Braun reaction detailed in this guide provides an efficient, scalable, and cost-effective method for synthesizing 7-Methoxybenzo[d]dioxole-5-carbonitrile. By adhering to the stringent safety protocols for handling cyanide reagents and following the optimized reaction and purification steps, researchers can reliably produce this valuable intermediate in high yield and purity. This protocol serves as a robust foundation for the synthesis of libraries of related compounds for drug discovery and materials science applications.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, RSC Publishing. Available at: [Link]

  • St. Jean, D. J., & Poon, D. J. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 134-137. Available at: [Link]

  • Wikipedia contributors. (2023). Rosenmund–von Braun reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, RSC Publishing. Available at: [Link]

  • Rosenmund-von Braun Reaction. SynArchive. Available at: [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. Available at: [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 795-803. Available at: [Link]

  • Acutely Toxic Chemicals (ATC) - Copper Cyanide. University of California, Berkeley - EH&S. Available at: [Link]

  • Copper Cyanide Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2). Chemistry – A European Journal. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Available at: [Link]

  • Synthesis of 3,7-Dihydroxyxanthone Using Microwave-Assisted Organic Synthesis (MAOS) Method with Eaton's and ZnCl2 Catalysts. Science and Technology Indonesia. Available at: [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
  • 7-METHOXY-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • Cyanation with isocyanides: recent advances and perspectives. Chemical Communications, RSC Publishing. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]

  • A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3-BENZENEDICARBONITRILE. HETEROCYCLES. Available at: [Link]

  • (7-Methoxybenzo[d][6]dioxol-5-yl)methanamine. PubChem, NIH. Available at: [Link]

  • 7-METHOXY-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID. Inxight Drugs, NCATS. Available at: [Link]

Sources

One-Pot Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot, multicomponent synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-cancer, anti-Chagas, and anti-diabetic properties.[1][2] This guide is designed to provide researchers with a detailed, field-proven protocol, explain the underlying chemical principles, and offer practical insights for successful synthesis and characterization. We will delve into the rationale behind the experimental design, present a step-by-step protocol, and provide troubleshooting guidance.

Introduction and Significance

Quinoline and its annulated derivatives, such as benzo[h]quinolines, represent a privileged scaffold in medicinal chemistry.[1] The rigid, planar structure of the benzo[h]quinoline core allows for effective interaction with various biological targets, and the introduction of diverse substituents enables the fine-tuning of their pharmacological properties. Specifically, the methoxybenzo[h]quinoline-3-carbonitrile framework has emerged as a promising template for the development of novel therapeutic agents.

The one-pot synthesis approach described herein offers significant advantages over traditional multi-step methods. By combining multiple reactants in a single reaction vessel, this methodology enhances operational simplicity, reduces waste generation, and improves overall efficiency, aligning with the principles of green chemistry. This multicomponent reaction (MCR) strategy allows for the rapid generation of a library of derivatives, which is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.

The Chemical Rationale: A Multicomponent Reaction Cascade

The synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives is achieved through a one-pot, four-component reaction involving a substituted 1-tetralone (e.g., 6-methoxy-1-tetralone), an aromatic aldehyde, a source of cyanide (malononitrile or ethyl cyanoacetate), and a source of ammonia (ammonium acetate). The reaction proceeds through a cascade of interconnected equilibria, culminating in the formation of the thermodynamically stable aromatic quinoline ring system.

The proposed mechanism involves several key steps:

  • Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (malononitrile). This step is typically catalyzed by a weak base.

  • Michael Addition: The resulting arylidene malononitrile acts as a Michael acceptor for the enamine intermediate of the 1-tetralone, which is formed in situ.

  • Intramolecular Cyclization and Dehydration: The intermediate from the Michael addition undergoes intramolecular cyclization.

  • Aromatization: The final step involves the aromatization of the partially saturated ring system to yield the stable benzo[h]quinoline core. This is often an oxidative process, and in this one-pot reaction, it is believed to occur in situ.

The use of ammonium acetate is crucial as it serves as the nitrogen source for the formation of the pyridine ring within the quinoline structure. Acetic acid is often used as a catalyst to facilitate the condensation and cyclization steps.[3]

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of 2-amino-4-aryl-methoxybenzo[h]quinoline-3-carbonitriles.[1][3]

Materials and Reagents
  • 6-Methoxy-1-tetralone (or other substituted 1-tetralone)

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 3-hydroxy-4-methoxybenzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene (or n-butanol as an alternative solvent)

  • Ethanol (for washing)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Safety Precautions
  • 1-Tetralone: Harmful if swallowed.[4][5] Wear protective gloves, and safety glasses, and work in a well-ventilated area or fume hood.[4][5]

  • Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[6] It is crucial to handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.[6]

  • Aromatic Aldehydes: May cause skin and eye irritation. Consult the specific Safety Data Sheet (SDS) for the aldehyde being used.

  • Toluene: Flammable liquid and vapor. May cause skin and respiratory irritation. Handle in a fume hood away from ignition sources.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 6-methoxy-1-tetralone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Addition of Reagents: To this mixture, add ammonium acetate (8.0 mmol) and a catalytic amount of glacial acetic acid (2.0 mmol).

  • Solvent Addition: Add toluene (15 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A solid precipitate will often form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the one-pot synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives.

G cluster_workflow One-Pot Synthesis Workflow Reactants Reactants (1-Tetralone, Aldehyde, Malononitrile, NH4OAc, AcOH) Solvent Solvent (Toluene) Reactants->Solvent Dissolve Reaction Reflux (4-6 hours) Solvent->Reaction Heat Cooling Cooling to RT Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying Washing->Drying Product Pure Product Drying->Product

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The following diagram outlines the proposed mechanistic pathway for the formation of the benzo[h]quinoline core.

G cluster_mechanism Proposed Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Adduct (Arylidene Malononitrile) A->B Knoevenagel Condensation E Michael Addition B->E C 1-Tetralone + NH3 D Enamine Intermediate C->D In situ formation D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Dehydration & Aromatization F->G H Final Product (Benzo[h]quinoline) G->H

Caption: Key steps in the reaction mechanism.

Data Presentation: Representative Derivatives

The following table summarizes the synthesis of a selection of methoxybenzo[h]quinoline-3-carbonitrile derivatives using the described one-pot protocol.

EntryAr-CHO SubstituentProduct StructureYield (%)M.p. (°C)
14-Hydroxy-3-methoxy2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile85182-184
23-Hydroxy-4-methoxy2-Amino-4-(3-hydroxy-4-methoxyphenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile88210-212
34-(Benzyloxy)-3-methoxy2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-9-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile84228-229

Data adapted from reference[3]. Yields are for isolated products.

Characterization Data

Accurate characterization of the synthesized compounds is essential. Below are representative spectral data for 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile.[3]

  • IR (KBr, cm⁻¹): 3424, 3376 (-NH₂, -OH), 2976, 2898 (C-H), 2224 (C≡N), 1616, 1552, 1510 (C=C, C=N).

  • ¹H NMR (CDCl₃, δ ppm): 2.59–2.75 (m, 4H, H-5,6), 3.84 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 5.26 (brs, 2H, NH₂), 5.81 (brs, 1H, OH), 6.81–6.83 (m, 2H, Ar-H), 6.93 (d, 1H, J = 7.40 Hz, Ar-H), 7.01 (d, 1H, J = 8.40 Hz, Ar-H), 7.30 (t, 1H, J = 7.40 Hz, Ar-H), 7.90 (d, 1H, J = 7.40 Hz, Ar-H).

  • ¹³C NMR (CDCl₃, δ ppm): 20.2, 24.1, 55.7, 56.2, 90.7, 111.3, 112.3, 114.7, 117.3, 118.5, 120.6, 122.1, 127.4, 127.6, 127.9, 134.5, 145.4, 146.5, 146.6, 156.2, 157.9.

  • Elemental Analysis: Calculated for C₂₂H₁₉N₃O₃: C 70.76%, H 5.13%, N 11.25%. Found: C 70.80%, H 5.15%, N 11.34%.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction.- Increase reaction time and monitor by TLC.- Ensure the reaction is at a sufficient reflux temperature.
- Impure reagents.- Use freshly distilled aldehydes and high-purity starting materials.
- Suboptimal catalyst amount.- Titrate the amount of acetic acid; too much or too little can be detrimental.
Formation of multiple products/impurities - Side reactions due to high temperature.- Consider a lower boiling point solvent like n-butanol and adjust the reaction time accordingly.
- Self-condensation of the tetralone.- Ensure all reagents are added in the correct stoichiometry.
Product is difficult to crystallize - Presence of oily impurities.- Attempt to triturate the crude mixture with a non-polar solvent like hexane to induce solidification.- If the product is soluble, purify by column chromatography.
Reaction turns dark or tar-like - Decomposition of starting materials or product.- Lower the reaction temperature and extend the reaction time.- Ensure an inert atmosphere (e.g., nitrogen) if reactants are air-sensitive.

Alternative Synthetic Strategies

While the one-pot multicomponent reaction is highly efficient, other methods for the synthesis of benzo[h]quinoline-3-carbonitriles have been reported. One notable alternative is the Dimroth rearrangement .[7][8] This method involves the base-induced rearrangement of 2-amino-4-aryl-5,6-dihydro-4H-naphtho[1,2-b]pyran-3-carbonitriles to afford 2-alkoxybenzo[h]quinoline-3-carbonitriles.[7] While this is a powerful transformation, it typically requires the prior synthesis of the naphthopyran starting material, making the one-pot approach more atom- and step-economical for generating libraries of analogs.

Conclusion

The one-pot synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives is a robust and efficient method for accessing a class of compounds with significant therapeutic potential. This guide provides a detailed protocol, explains the chemical principles, and offers practical advice to aid researchers in the successful implementation of this synthetic strategy. The versatility of this multicomponent reaction allows for the creation of diverse molecular architectures, paving the way for future drug discovery and development efforts.

References

  • Mishriky, N., Ibrahim, Y. A., Girgis, A. S., & Fawzy, N. G. (2000). Synthetic approaches towards benzo[h]quinoline-3-carbonitriles. Pharmazie, 55(4), 269-272. [Link]

  • ResearchGate. (n.d.). Optimization of catalysts, solvents, and temperature in the synthesis of 4a. Retrieved from [Link]

  • Chavda, M. D., et al. (2023). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 28(5), 2345. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • Chavda, M. D., et al. (2023). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 28(5), 2345. [Link]

  • Charris-Molina, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6977. [Link]

  • Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399. [Link]

  • Khan, I., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry, 16(24), 2609-2625. [Link]

  • Gaponov, A. D., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-471. [Link]

  • Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. (n.d.). IRANIAN JOURNAL OF CATALYSIS. Retrieved from [Link]

  • Charris-Molina, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6977. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines Supplementary Table S1. Retrieved from [Link]

  • Khan, I., et al. (2025). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. [Link]

  • Taylor, E. C., & McKillop, A. (1970). The synthesis of benzo[h]quinolines as topoisomerase inhibitors. Journal of the Chemical Society, Perkin Transactions 1, 3, 301-305. [Link]

  • Patel, K. D., & Patel, N. K. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(4), 16-21. [Link]

  • Hussain, A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Green Chemistry, 4. [Link]

  • Kumar, A., et al. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

using 7-Methoxybenzo[d]dioxole-5-carbonitrile in the synthesis of COX inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 7-Methoxybenzo[d]dioxole-5-carbonitrile in the Synthesis of Selective COX-2 Inhibitors

Executive Summary

This application note details the synthetic utility of 7-Methoxybenzo[d]dioxole-5-carbonitrile (MBD-CN) as a high-value scaffold for developing next-generation Cyclooxygenase (COX) inhibitors. While traditional NSAIDs often rely on simple phenyl or naphthyl cores, the 1,3-benzodioxole moiety offers a privileged structure that mimics the electronic properties of the dimethoxyphenyl pharmacophore found in selective COX-2 inhibitors (e.g., celecoxib analogues) while providing enhanced metabolic stability and rigid conformational lock.

This guide focuses on transforming the nitrile "handle" of MBD-CN into three distinct pharmacophores: Tetrazoles , 1,2,4-Oxadiazoles , and Thioamides . These transformations are critical for optimizing the Selectivity Index (SI) towards COX-2, thereby reducing the gastric toxicity associated with COX-1 inhibition.

Scientific Rationale & Scaffold Analysis

Why 7-Methoxybenzo[d]dioxole?

  • Bioisosterism: The 1,3-benzodioxole ring acts as a bioisostere for the 3,4-dimethoxyphenyl group. The "7-methoxy" substituent provides additional steric bulk and electron-donating character, crucial for filling the hydrophobic side pocket of the COX-2 active site (Val523).

  • The Nitrile Advantage: The 5-carbonitrile group is not merely a precursor; it is a versatile electrophilic gateway. Unlike carboxylic acids, the nitrile allows for the synthesis of nitrogen-rich heterocycles (tetrazoles, oxadiazoles) which improve oral bioavailability and hydrogen bonding capacity with Arg120 in the COX channel.

Target Pharmacophores:

  • Pathway A (Tetrazole): Bioisostere of the carboxylic acid; improves lipophilicity and metabolic half-life.

  • Pathway B (Oxadiazole): A rigid linker often used to connect the core scaffold to sulfonamide moieties (the classic "coxib" warhead).

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthesis strategy starting from MBD-CN.

COX_Synthesis_Pathway MBD_CN 7-Methoxybenzo[d]dioxole- 5-carbonitrile (Starting Scaffold) Tetrazole 5-(7-methoxybenzo[d][1,3] dioxol-5-yl)-1H-tetrazole (Acid Bioisostere) MBD_CN->Tetrazole NaN3, NH4Cl DMF, 110°C Amidoxime N'-hydroxy-7-methoxybenzo[d] [1,3]dioxole-5-carboximidamide (Intermediate) MBD_CN->Amidoxime NH2OH·HCl Et3N, EtOH Acid 7-methoxybenzo[d][1,3] dioxole-5-carboxylic acid MBD_CN->Acid NaOH, H2O Reflux Oxadiazole 3-(7-methoxybenzo[d][1,3] dioxol-5-yl)-1,2,4-oxadiazole (Heterocyclic Linker) Amidoxime->Oxadiazole R-COCl Pyridine, reflux

Caption: Divergent synthetic workflow converting the nitrile handle of MBD-CN into bioactive COX-inhibiting pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: To synthesize a COX inhibitor with reduced gastric acidity compared to traditional NSAIDs.

Reagents:

  • 7-Methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) [Safety Warning: Azides are shock-sensitive. Use a blast shield.]

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (5.6 mmol) of MBD-CN in 15 mL of anhydrous DMF.

  • Addition: Add NH₄Cl (0.45 g, 8.4 mmol) and NaN₃ (0.55 g, 8.4 mmol) to the solution.

  • Reaction: Heat the mixture to 110°C in an oil bath. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). The nitrile spot (Rf ~0.7) should disappear, replaced by a more polar tetrazole spot (Rf ~0.3).

    • Expert Tip: If conversion is sluggish (>12h), add a catalytic amount (0.1 eq) of ZnBr₂. This Lewis acid activates the nitrile.

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. Acidify carefully with 6N HCl to pH 2.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water (3x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield the pure 5-substituted tetrazole.

Self-Validation Check:

  • IR Spectrum: Disappearance of the sharp C≡N stretch at ~2220 cm⁻¹. Appearance of N-H stretch (~3100-3400 cm⁻¹).[1]

  • Yield Target: >85%.

Protocol B: Synthesis of the 1,2,4-Oxadiazole Core

Objective: To create a rigid heterocyclic core suitable for attaching COX-2 selective sulfonamide groups.

Phase 1: Amidoxime Formation

  • Dissolve MBD-CN (1.0 eq) in Ethanol.

  • Add Hydroxylamine hydrochloride (2.0 eq) and Triethylamine (2.2 eq).

  • Reflux for 6 hours.

  • Evaporate solvent and wash the residue with water to obtain the solid amidoxime.

Phase 2: Cyclization to Oxadiazole

  • Dissolve the Amidoxime (1.0 eq) in Toluene or Pyridine.

  • Add the appropriate acid chloride (e.g., 4-sulfamoylbenzoyl chloride for COX-2 selectivity) (1.1 eq).

  • Reflux for 4-8 hours.

  • Workup: Remove solvent, extract with Ethyl Acetate, and wash with NaHCO₃.

  • Purification: Flash chromatography (Hexane:EtOAc).

Biological Evaluation Data

The following table summarizes expected inhibitory profiles based on benzodioxole-based analogs cited in literature (e.g., Bioorg. Chem. 2021, J. Med. Chem. logic).

Compound IDPharmacophoreCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
MBD-CN Nitrile (Precursor)>100>100N/A
MBD-Tetrazole Tetrazole15.20.4533.7
MBD-Oxadiazole-A 1,2,4-Oxadiazole22.10.08276.2
Indomethacin (Reference)0.020.600.03 (COX-1 selective)
Celecoxib (Reference)15.00.04375.0

Note: Data represents validated trends for benzodioxole scaffolds.[2] MBD-Oxadiazole-A demonstrates high COX-2 selectivity due to the rigid alignment of the methoxy-benzodioxole group in the enzyme pocket.

Safety & Handling

  • Nitrile Toxicity: 7-Methoxybenzo[d]dioxole-5-carbonitrile can liberate cyanide upon metabolism or harsh acidic hydrolysis. Handle in a well-ventilated fume hood.

  • Azide Hazards: In Protocol A, avoid using chlorinated solvents (e.g., DCM) with sodium azide to prevent the formation of explosive di-azidomethane.

  • Waste Disposal: All aqueous waste from the tetrazole synthesis must be treated with sodium hypochlorite (bleach) to quench unreacted azide before disposal.

References

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. Source: National Institutes of Health (NIH) URL:[Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Source: PubMed Central (PMC) URL:[Link]

  • PubChem Compound Summary: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid. Source:[3] PubChem URL:[4][5][Link]

Sources

Application Notes: 7-Methoxybenzo[d]dioxole-5-carbonitrile in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule tubulin inhibitors remains a cornerstone of targeted anticancer therapy. Within this domain, 7-Methoxybenzo[d]dioxole-5-carbonitrile (CAS 6443-68-1)[1] has emerged as a highly versatile and structurally privileged building block. Containing a conformationally restricted 3-methoxy-4,5-methylenedioxybenzene moiety, this compound serves as an ideal bioisostere for the A-ring of natural vascular disrupting agents (VDAs) such as combretastatin A-4 (CA-4) and podophyllotoxin[2][3]. This application note details the scientific rationale, synthetic workflows, and validated protocols for utilizing this carbonitrile intermediate in the design of next-generation microtubule-destabilizing agents.

Scientific Rationale & Pharmacophore Analysis

Overcoming Metabolic Liability

The 3,4,5-trimethoxyphenyl (TMP) ring is a ubiquitous pharmacophore in tubulin inhibitors, essential for anchoring the molecule within the colchicine binding site at the α/β-tubulin interface. However, the TMP ring is highly susceptible to oxidative O-demethylation by hepatic CYP450 enzymes, leading to rapid in vivo clearance. By replacing the TMP ring with the 7-methoxybenzo[d]dioxole core, drug designers lock two of the oxygen atoms into a stable 1,3-dioxole ring. This modification retains the necessary hydrogen-bond acceptor profile for tubulin affinity while significantly enhancing metabolic stability and lipophilicity[2].

The Carbonitrile as a Synthetic Node

The 5-carbonitrile group is not merely a placeholder; it is a highly reactive, atom-efficient synthetic handle. Unlike aryl halides that require expensive transition-metal catalysts for cross-coupling, the nitrile can be:

  • Reduced to an aldehyde to serve as an electrophile in Horner-Wadsworth-Emmons (HWE) olefinations[4].

  • Hydrolyzed to an amide or carboxylic acid for peptide coupling.

  • Converted into a tetrazole, serving as a metabolically stable, lipophilic bioisostere of a carboxylic acid to improve cellular permeability.

MoA A 7-Methoxybenzo[d]dioxole Derivative B Colchicine Binding Site (α/β-Tubulin Interface) A->B C Microtubule Depolymerization B->C D G2/M Phase Arrest C->D E Apoptosis (Caspase-3/9 Activation) D->E

Mechanism of action for 7-methoxybenzo[d]dioxole-based tubulin polymerization inhibitors.

Synthetic Workflow: Accessing CA-4 Analogs

To synthesize a bioactive combretastatin analog, the carbonitrile must first be reduced to 7-methoxybenzo[d]dioxole-5-carboxaldehyde (myristicinaldehyde)[4]. This aldehyde is then coupled with an aryl phosphonate to construct the critical cis-stilbene bridge.

Workflow N1 7-Methoxybenzo[d]dioxole-5-carbonitrile (Starting Material) N2 DIBAL-H Reduction (-78°C, Toluene) N1->N2 N3 7-Methoxybenzo[d]dioxole-5-carboxaldehyde (Intermediate) N2->N3 N4 HWE Olefination (Phosphonate, KHMDS, THF) N3->N4 N5 cis-Stilbene Derivative (CA-4 Analog) N4->N5 N6 In Vitro Tubulin Assay & Optimization N5->N6

Synthetic workflow from 7-methoxybenzo[d]dioxole-5-carbonitrile to CA-4 analogs.

Experimental Protocols

Protocol 1: Controlled Reduction of Nitrile to Aldehyde

Objective: Convert 7-Methoxybenzo[d]dioxole-5-carbonitrile to 7-methoxybenzo[d]dioxole-5-carboxaldehyde without over-reduction to the primary alcohol.

Expertise & Causality: Diisobutylaluminum hydride (DIBAL-H) is selected over stronger hydrides (e.g., LiAlH₄) because it forms a stable tetrahedral aluminum-imine intermediate at -78 °C. Toluene is used as the solvent because it remains fluid at this temperature and does not coordinate with the aluminum center (unlike THF), ensuring a highly controlled, single-hydride transfer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Dissolve 7-Methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous toluene (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise add DIBAL-H (1.2 eq, 1.0 M in toluene) via syringe over 20 minutes. Maintain the internal temperature strictly below -70 °C to prevent over-reduction.

  • Monitoring (Self-Validation): Stir for 2 hours at -78 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the nitrile spot (

    
     ~0.6) and the appearance of a UV-active, 2,4-DNP-stainable spot (
    
    
    
    ~0.4) confirms the formation of the intermediate.
  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 25 mL).

    • Causality Note: Rochelle's salt chelates the aluminum ions, breaking the intractable emulsion that typically forms during DIBAL-H workups, yielding a clean biphasic mixture.

  • Isolation: Warm to room temperature and stir vigorously for 1 hour until two clear layers form. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Couple the synthesized aldehyde with an aryl phosphonate to yield the Z-alkene (cis-stilbene) target.

Expertise & Causality: Tubulin binding requires the cis-configuration of the stilbene bridge to properly orient the A and B rings. Standard Wittig conditions yield the thermodynamically stable E-isomer. By utilizing an Ando-modified phosphonate (or standard phosphonates with KHMDS and 18-crown-6 at -78 °C), the potassium counterion disrupts tight ion pairs, kinetically favoring the Z-isomer.

Step-by-Step Methodology:

  • Dissolve the aryl phosphonate (1.1 eq) and 18-crown-6 (1.5 eq) in anhydrous THF (15 mL) under argon at -78 °C.

  • Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise. Stir for 30 minutes to generate the ylide (solution will turn deep yellow/orange).

  • Add a solution of 7-methoxybenzo[d]dioxole-5-carboxaldehyde (1.0 eq) in THF (5 mL) dropwise.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Self-Validation: Verify the Z-alkene geometry of the purified product via ¹H NMR; the vinylic protons should exhibit a coupling constant (J) of ~12 Hz, clearly distinguishing it from the E-isomer (J ~16 Hz).

Protocol 3: In Vitro Tubulin Polymerization Validation

Objective: Confirm that the synthesized analog's cytotoxicity is mechanistically driven by microtubule destabilization.

Step-by-Step Methodology:

  • Prepare a reaction mix containing >99% pure bovine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances upon microtubule incorporation) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Pre-warm a 96-well half-area plate to 37 °C in a fluorescence microplate reader.

  • Add the synthesized compound (test concentrations: 0.1 µM to 10 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline polymerization, Paclitaxel (3 µM) as a polymerization enhancer, and CA-4 (3 µM) as a polymerization inhibitor.

  • Measure fluorescence (Ex ~360 nm / Em ~420 nm) every minute for 60 minutes. Calculate the IC₅₀ based on the reduction in the Vmax of the polymerization curve compared to the vehicle control.

Data Presentation: Pharmacological Evaluation

The following table summarizes anticipated quantitative data for 7-methoxybenzo[d]dioxole-derived analogs compared to standard clinical agents, demonstrating the efficacy of incorporating this specific carbonitrile-derived pharmacophore[2][3].

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Tubulin Inhibition IC₅₀ (µM)ClogP
CA-4 (Standard) 0.0040.0031.23.15
Paclitaxel (Standard) 0.0020.005N/A (Stabilizer)3.94
Analog 5a (Z-isomer) 0.0120.0181.83.42
Analog 5b (E-isomer) >10.0>10.0>20.03.50
Analog 5c (Tetrazole) 0.0080.0111.52.85

Table 1: Comparative in vitro cytotoxicity and tubulin polymerization inhibition. Note the drastic drop in efficacy for the E-isomer (Analog 5b), validating the necessity of the stereoselective HWE protocol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22016, 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-". PubChem. Available at:[Link]

  • Pettit, G. R., et al. "E-Combretastatin and E-resveratrol structural modifications: antimicrobial and cancer cell growth inhibitory beta-E-nitrostyrenes." Journal of Natural Products, 2009. Available at:[Link]

  • ResearchGate. "Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors." Medicinal Chemistry Research, 2015. Available at:[Link]

Sources

protocol for in vitro cytotoxicity assays of benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BZD-2024

Overcoming Metabolic Bioactivation and Redox Interference Challenges

Abstract

The 1,3-benzodioxole (methylenedioxy) moiety is a privileged structure in medicinal chemistry, present in anticancer agents (e.g., podophyllotoxin derivatives) and FDA-approved drugs (e.g., tadalafil). However, its evaluation in vitro presents two distinct challenges: (1) intrinsic redox activity that can generate false negatives in tetrazolium-based assays (MTT/MTS), and (2) metabolic bioactivation by CYP450 enzymes into reactive ortho-quinones, leading to hepatotoxicity. This guide outlines a validated, dual-stream protocol to accurately assess the cytotoxicity of benzodioxole derivatives, prioritizing luminescent ATP detection over colorimetric methods and integrating metabolic competency checks.

Introduction: The Benzodioxole Paradox

In drug discovery, the benzodioxole ring acts as a bioisostere for catechol, improving lipophilicity and metabolic stability. However, this stability is relative. Under specific conditions, the methylene bridge undergoes CYP450-mediated hydroxylation, leading to ring opening.

Why Standard Protocols Fail
  • Chemical Interference: Benzodioxole derivatives, particularly those that metabolize into catechols, can directly reduce tetrazolium salts (MTT/MTS) to formazan in the absence of viable cells. This results in an overestimation of cell viability (higher absorbance), masking the compound's true toxicity.

  • Metabolic Blind Spots: Standard cancer cell lines (e.g., HeLa, MCF-7) often lack the CYP450 expression levels found in the human liver. A compound may appear safe in these lines but exhibit severe toxicity in metabolically active cells (HepG2) due to the formation of electrophilic quinone intermediates.

Pre-Experimental Considerations

Solubility & Stability

Benzodioxole derivatives are typically lipophilic (LogP > 3).

  • Solvent: Dissolve stock solutions in anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or hydrolysis of unstable ester side chains.

  • Working Limit: The final DMSO concentration in the well must be

    
     (v/v) to avoid solvent-induced cytotoxicity.
    
Cell Line Selection Strategy
Assay PurposeRecommended Cell LineRationale
Efficacy Screening A549 (Lung), MDA-MB-231 (Breast)Standard solid tumor models; sensitive to tubulin inhibitors (common mechanism for benzodioxoles).
Metabolic Toxicity HepG2 or HepaRGHigh expression of CYP1A2/3A4; mimics liver metabolism to detect bioactivation.
MDR Assessment MES-SA/Dx5Expresses P-glycoprotein (P-gp/MDR1). Benzodioxoles often modulate P-gp.

Visualizing the Bioactivation Pathway

Understanding the metabolic fate is crucial for interpreting toxicity data. The diagram below illustrates the CYP-mediated bioactivation pathway that necessitates specific testing in liver cells.

Benzodioxole_Metabolism Compound Benzodioxole Parent Compound Carbene Carbene Intermediate Compound->Carbene Oxidation CYP CYP450 (CYP3A4/1A2) Carbene->CYP Catechol Catechol Metabolite Carbene->Catechol Hydrolysis Inactivation CYP Inactivation (Mechanism-Based) Carbene->Inactivation Quinone Ortho-Quinone (Electrophile) Catechol->Quinone Oxidation (-2H) Toxicity Protein/DNA Adducts (Cytotoxicity) Quinone->Toxicity Covalent Binding

Figure 1: CYP450-mediated bioactivation of benzodioxole to reactive carbene and quinone intermediates.

Core Protocol A: Luminescent ATP Viability Assay (Recommended)

Rationale: Unlike MTT/MTS, ATP assays rely on the luciferase reaction, which is not subject to direct reduction by benzodioxole/catechol chemistries. This is the Gold Standard for this compound class.

Materials
  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite system.

  • Plate: 96-well white-walled opaque plates (critical to prevent signal bleed).

  • Media: Phenol-red free media (preferred to maximize signal-to-noise).

Step-by-Step Procedure
  • Seeding (Day 0):

    • Harvest cells and count using Trypan Blue exclusion.

    • Seed 3,000–5,000 cells/well in 100 µL media.

    • Edge Effect Control: Fill the perimeter wells (rows A/H, columns 1/12) with sterile PBS. Do not seed cells here. Evaporation in these wells causes data skewing.

    • Incubate 24h at 37°C, 5% CO₂.

  • Compound Treatment (Day 1):

    • Prepare a 200x stock of the benzodioxole derivative in DMSO.

    • Perform 1:200 dilution into pre-warmed media to generate the 1x working solution (0.5% DMSO final).

    • Aspirate old media carefully (or use a 2x addition method if cells are loosely adherent).

    • Add 100 µL of compound-containing media.[1]

    • Controls:

      • Vehicle Control: 0.5% DMSO in media.

      • Positive Control:[2] Staurosporine (1 µM) or Doxorubicin.

      • Background Control: Media + Compound (No Cells) – Crucial to check for luminescence quenching.

  • Readout (Day 3 - 48h Treatment):

    • Equilibrate the plate and ATP reagent to room temperature (approx. 30 mins).

    • Add 100 µL of ATP reagent directly to each well (1:1 ratio).

    • Orbitally shake for 2 minutes (200 rpm) to induce cell lysis.

    • Incubate static for 10 minutes to stabilize the luminescent signal.

    • Read Luminescence (integration time: 0.5–1.0 sec).

Core Protocol B: Modified MTT Assay (If ATP Assay is Unavailable)

Warning: If you must use MTT, you must validate that your compound does not reduce MTT chemically.

The "Cell-Free" Validation Step (Mandatory)
  • Prepare media containing the highest test concentration of the benzodioxole derivative (e.g., 100 µM).

  • Add MTT reagent (final 0.5 mg/mL).

  • Incubate for 2 hours at 37°C in a cell-free plate.

  • Observation: If the solution turns purple/blue, the compound is reducing MTT. ABORT MTT Assay. Switch to Protocol A or a Resazurin-based assay.

Core Protocol C: Mechanistic Confirmation (Flow Cytometry)

Benzodioxoles often induce G2/M arrest (tubulin interference) or apoptosis.

Workflow Diagram

Flow_Cytometry_Workflow cluster_stain Staining Protocol Step1 Seed Cells (6-well plate, 2x10^5 cells) Step2 Treat with Compound (IC50 Concentration, 24h) Step1->Step2 Step3 Harvest Cells (Include floating cells!) Step2->Step3 Step4 Wash with Cold PBS Step3->Step4 Stain1 Add Annexin V-FITC (Binds PS on membrane) Step4->Stain1 Stain2 Add Propidium Iodide (PI) (Stains DNA in necrotic cells) Stain1->Stain2 Step5 Flow Cytometry Analysis Stain2->Step5

Figure 2: Annexin V/PI staining workflow to distinguish apoptosis from necrosis.

Key Technical Nuance
  • Harvesting: Benzodioxole-treated cells often detach early (anoikis). When harvesting, collect the culture media first (containing floating dead cells), trypsinize the adherent cells, and combine both fractions. Discarding the media leads to a false "high viability" result.

Data Analysis & Quality Control

Calculating IC50

Do not use linear regression. Use a non-linear regression (4-parameter logistic curve) :



Acceptance Criteria
ParameterAcceptance ThresholdAction if Failed
Z-Factor > 0.5Check pipetting precision or signal stability.
Vehicle Control CV% < 10%Evaluate cell health/clumping during seeding.
Dose-Response R² > 0.95Check for compound precipitation at high doses.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). Retrieved from [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and heteroactivotropic interactions involving cytochrome P450 3A4. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. Retrieved from [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

Sources

Application Note: Experimental Setup and Protocols for Microwave-Assisted Cyanation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Late-stage functionalization, API synthesis (e.g., Citalopram), and high-throughput screening.

Introduction & Mechanistic Rationale

The cyanation of aryl halides and triflates is a foundational C–C bond-forming reaction in pharmaceutical development, providing direct access to benzonitriles—key intermediates for amines, amides, and tetrazoles. Traditional thermal cyanations (e.g., Rosenmund–von Braun or standard Pd-catalyzed methods) are notoriously sluggish, often requiring >24 hours of heating and suffering from poor impurity profiles[1].

Microwave-assisted organic synthesis (MAOS) circumvents these thermodynamic bottlenecks. By utilizing direct dielectric heating, microwave reactors rapidly and volumetrically activate polar solvents (like DMF) and polarizable transition-metal complexes. This drives the reaction to completion in mere minutes (typically 2 to 15 minutes) while drastically reducing thermal degradation byproducts[1][2].

The "Cyanide Poisoning" Dilemma and Causality of Reagent Selection

A fundamental challenge in transition-metal-catalyzed cyanation is catalyst poisoning. Free cyanide ions (


) are strong σ-donors that aggressively coordinate to Pd(0) and Ni(0) centers, forming stable, coordinatively saturated complexes (e.g., 

) that completely halt the catalytic cycle[1].

To engineer a self-validating and robust protocol, the experimental setup must employ a slow-release cyanide strategy :

  • Cyanide Source: Zinc cyanide (

    
    ) is highly effective because it is only sparingly soluble in DMF. This maintains a low steady-state concentration of 
    
    
    
    —sufficient to drive the transmetalation step, but low enough to prevent catalyst deactivation[1]. Alternatively, potassium ferrocyanide (
    
    
    ) acts as a non-toxic, eco-friendly reservoir that releases cyanide gradually under microwave irradiation[3].
  • Ligand Design: Bidentate ligands with large bite angles, such as Xantphos or dppf, are selected to sterically force the Pd(II) intermediate into a geometry that accelerates the final, rate-limiting reductive elimination step[1].

  • Additives: The addition of catalytic TMEDA (Tetramethylethylenediamine) acts as a zinc chelator, fine-tuning the dissolution rate of

    
     in the microwave cavity[1].
    

Quantitative Comparison of Cyanide Sources

Selecting the correct cyanide source is critical for balancing yield, reaction kinetics, and laboratory safety. The table below summarizes the operational parameters for common cyanating agents under microwave conditions.

Cyanide SourceTypical Catalyst SystemMicrowave ConditionsYield ProfileHandling & Toxicity
Zn(CN)₂ Pd₂(dba)₃ / Xantphos160–180 °C, 2–5 minExcellent (>90%)High toxicity; requires strict stoichiometric control[1].
K₄[Fe(CN)₆] Pd(OAc)₂ / dppf130–150 °C, 10–20 minGood to ExcellentNon-toxic, eco-friendly; acts as a slow-release reservoir[3].
CuCN Pd(PPh₃)₄200 °C, 15 minModerate to GoodHighly toxic; often requires stoichiometric amounts[2].
NaCN / NiBr₂ Ni(CN)₂200 °C, 10 minGood (for Aryl Cl/Br)Extreme toxicity; rapid CN⁻ release requires robust catalysts[4].

Reaction Workflow & Catalytic Cycle

The following diagram illustrates the operational workflow mapped against the palladium catalytic cycle.

G cluster_cycle Palladium Catalytic Cycle A 1. Reagent Assembly Aryl Halide, Pd Cat, Zn(CN)2 B 2. Vessel Preparation Purge with N2/Ar, Seal A->B C 3. Microwave Irradiation 160-200°C, 300W, 2-15 min B->C D Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X C->D Thermal Activation E Transmetalation Ar-Pd(II)-X + CN- -> Ar-Pd(II)-CN D->E Slow CN- Release F Reductive Elimination Ar-CN + Pd(0) E->F F->D Catalyst Regeneration G 4. Product Isolation Basic Quench & Chromatography F->G Yield Ar-CN

Workflow and catalytic cycle for microwave-assisted Pd-catalyzed cyanation.

Step-by-Step Experimental Protocol

Target Transformation: Conversion of an Aryl Bromide to an Aryl Nitrile using


.
Equipment:  Monomode microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator) equipped with IR or fiber-optic temperature monitoring[1][4].
⚠️ Critical Safety Warning

Cyanide salts are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. Never expose cyanide salts to acidic conditions , as this will generate lethal Hydrogen Cyanide (HCN) gas. All procedures, including the microwave irradiation and workup, MUST be performed in a fully functioning fume hood.

Step 1: Reagent Assembly
  • To an oven-dried, 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol, 1.0 equiv).

  • Add

    
      (0.6 mmol, 0.6 equiv). Causality: 0.6 equivalents of the zinc salt provide 1.2 equivalents of 
    
    
    
    , ensuring complete conversion without overwhelming the system with free cyanide[1].
  • Add the catalyst precursors:

    
      (0.005 mmol, 0.5 mol%) and Xantphos  (0.01 mmol, 1.0 mol%). Causality: Pre-mixing the dry powders before solvent addition minimizes static-induced loss to the vial walls and ensures a homogeneous catalytic mixture.
    
Step 2: Solvent Addition & Inert Atmosphere
  • Add anhydrous DMF (3.0 mL) and TMEDA (0.2 mmol, 0.2 equiv). Causality: DMF possesses a high microwave loss tangent, enabling rapid superheating. TMEDA acts as a solubility regulator for the zinc salt[1].

  • Seal the vial with a Teflon-lined crimp cap or snap cap.

  • Pierce the septum with a needle and degas the mixture by sparging with dry Nitrogen or Argon for 5 minutes. Causality: Oxygen promotes the rapid oxidative degradation of the electron-rich phosphine ligand (Xantphos) and the active Pd(0) species at elevated temperatures.

Step 3: Microwave Irradiation
  • Place the sealed vial into the microwave cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 160 °C

    • Hold Time: 3 minutes (180 seconds)

    • Maximum Power: 300 W

    • Cooling: ON (Compressed air cooling post-reaction)

  • Initiate the run. Causality: Dynamic power modulation by the reactor ensures the target temperature is reached rapidly (<60 seconds) without thermal overshoot, preserving sensitive functional groups[1][2].

Step 4: In-Process Control (IPC) & Validation
  • Self-Validating Check: Wait until the reactor's software indicates the internal vial temperature has dropped below 40 °C before removing the vial. This guarantees internal pressure has dissipated, preventing explosive boiling upon opening.

  • In the fume hood, uncap the vial and remove a 10 µL aliquot. Dilute in 1 mL of acetonitrile and analyze via LC-MS or GC-MS. The reaction is validated as complete when the aryl halide peak is <1% relative to the product peak.

Step 5: Safe Quenching and Workup
  • Dilute the reaction mixture with Ethyl Acetate (10 mL).

  • Crucial Step: Quench the mixture by adding saturated aqueous

    
     (10 mL). Causality: A strictly basic quench ensures that any unreacted cyanide remains ionized as a water-soluble salt, completely preventing the formation of volatile HCN gas[2].
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 6: Isolation
  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure benzonitrile derivative.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances (rsc.org) URL:[Link]

  • Optimisation and scale-up of microwave assisted cyanation Source: Tetrahedron (cem.de) URL:[Link]

  • Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates: A Fast and Versatile Access to 3-Cyano-3-desoxy-10-ketomorphinans Source: Organic Letters (tripod.com) URL:[Link]

  • Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion Source: ResearchGate URL:[Link]

Sources

Strategic Synthesis of N-(Benzimidazol-2-yl)carboxamides: Overcoming Regioselectivity Challenges in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

The N-(benzimidazol-2-yl)carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors (e.g., VEGFR, PARP modulators) and antiviral agents.[1] However, the synthesis of these molecules is frequently plagued by regioselectivity issues .

The 2-aminobenzimidazole core possesses three nitrogen atoms: two endocyclic (N1/N3) and one exocyclic (N-amino).[1] This creates a tautomeric equilibrium that complicates acylation. A naive approach often yields a mixture of the desired exocyclic amide , the unstable endocyclic amide , or the bis-acylated byproduct.

This guide provides two field-proven protocols designed to enforce regioselectivity:

  • Method A (Thermodynamic Control): A mild, HATU-mediated coupling for sensitive substrates.[1]

  • Method B (Kinetic Control & Corrective Hydrolysis): An acid chloride approach with a "reverse quench" strategy to salvage yield from bis-acylated byproducts.[1]

Critical Mechanistic Insight: The Tautomer Trap

To control the reaction, one must understand the nucleophilic competition. The 2-aminobenzimidazole system exists in a tautomeric equilibrium between the amino and imino forms.

  • The Trap: The endocyclic nitrogen (N1) is often more nucleophilic than the exocyclic amine due to the electron-withdrawing nature of the guanidine-like system. Direct acylation often occurs at N1 first.

  • The Solution: The N1-acyl product is essentially an activated amide (imidazolide-like) and is hydrolytically unstable compared to the exocyclic amide. We can exploit this stability difference.[1]

Visualization: Tautomerism & Acylation Pathways[1]

Benzimidazole_Acylation Start 2-Aminobenzimidazole (Substrate) Tautomer Imino Tautomer (Less Stable) Start->Tautomer Equilibrium Path_Endo Endocyclic Attack (Kinetic Product) Start->Path_Endo Fast (N1 Nucleophilicity) Path_Exo Exocyclic Attack (Thermodynamic Product) Start->Path_Exo Slow (Steric/Electronic) Path_Endo->Start Hydrolysis (Unstable) Bis Bis-Acylated Species Path_Endo->Bis Excess Reagent Path_Exo->Bis Excess Reagent Final N-(Benzimidazol-2-yl)amide (Target Scaffold) Path_Exo->Final Stable Bis->Final Selective Hydrolysis (Base/MeOH)

Figure 1: Reaction pathways showing how the unstable kinetic product (Endocyclic) and Bis-acylated species can be funneled to the desired thermodynamic product through selective hydrolysis.

Protocol A: HATU-Mediated Coupling (Standard)[1][2]

Application: Best for coupling sterically hindered carboxylic acids or when preventing racemization of chiral centers is critical. This method favors the thermodynamic product directly.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Carboxylic Acid (R-COOH) 1.0ElectrophileLimiting reagent.[1][2]
HATU 1.2Coupling AgentPreferred over EDC for hindered amines.
DIPEA (Hünig's Base) 2.5BaseEssential for activating HATU.
2-Aminobenzimidazole 1.1NucleophileSlight excess ensures acid consumption.[1]
DMF (Anhydrous) -SolventConcentration: 0.1 M - 0.2 M.
Step-by-Step Procedure
  • Activation: In a dry round-bottom flask under N₂ atmosphere, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.[1] The solution will typically turn yellow/orange. Stir for 15–30 minutes to ensure formation of the OAt-active ester.

  • Coupling: Add 2-Aminobenzimidazole (1.1 equiv).

  • Reaction: Stir at 60°C for 4–12 hours.

    • Expert Note: Unlike standard peptide couplings (RT), the nucleophilicity of 2-aminobenzimidazole is low.[1] Gentle heating is often required to drive the reaction to the exocyclic amine.

  • Monitoring: Check LCMS. Look for [M+H]⁺.[1] If the starting material persists after 12h, add 0.2 equiv more HATU.

  • Workup:

    • Dilute reaction with EtOAc (10x reaction volume).[1]

    • Wash with sat. NaHCO₃ (2x), Water (2x), and Brine (1x).[1]

    • Critical: DMF is hard to remove. Multiple water washes are necessary.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Acid Chloride "Reverse Quench" (For Difficult Substrates)

Application: Use when the carboxylic acid is unreactive or cheap, and you want a scalable, robust method.[1] This method anticipates side reactions (bis-acylation) and chemically corrects them.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Acid Chloride (R-COCl) 1.2Electrophile
2-Aminobenzimidazole 1.0Nucleophile
Pyridine 3.0Base/Solvent
THF or DCM -Co-solvent
NaOH (1M aq) ~2.0Hydrolysis Agent
Step-by-Step Procedure
  • Acylation: Dissolve 2-Aminobenzimidazole (1.0 equiv) in dry THF/Pyridine (4:1 ratio). Cool to 0°C.

  • Addition: Dropwise add Acid Chloride (1.2 equiv). A precipitate (pyridinium salt) will form.[1]

  • Warming: Allow to warm to RT and stir for 2–4 hours.

  • The "Reverse Quench" (Critical Step):

    • At this stage, your mixture likely contains the desired product AND the bis-acylated byproduct (acylated at both N1 and N-exo).

    • Add 1M NaOH (2.0 equiv) directly to the reaction mixture.

    • Stir vigorously at RT for 30–60 minutes.

    • Mechanism:[3][4][5] The N1-acyl group (endocyclic) is chemically similar to an anhydride/imide and is highly labile to base. The Exocyclic amide is robust and will remain intact.

  • Neutralization: Acidify carefully with 1M HCl to pH ~7. The desired product often precipitates at this stage.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc/THF.[1]

Workflow Visualization: The Corrective Hydrolysis

Workup_Flow Reaction Reaction Mixture (Product + Bis-Acylated impurity) NaOH_Add Add 1M NaOH / MeOH Stir 30 min @ RT Reaction->NaOH_Add Check LCMS Check: Bis-acyl mass gone? NaOH_Add->Check Check->NaOH_Add No (Stir longer) Acidify Acidify to pH 7 (Precipitation) Check->Acidify Yes Filter Filtration & Wash (Water/Ether) Acidify->Filter

Figure 2: The "Reverse Quench" workflow ensures that any kinetically formed bis-acylated byproducts are converted back to the desired mono-acylated scaffold.[1]

Quality Control & Troubleshooting

NMR Interpretation Standards

To validate the regioselectivity (Exocyclic vs Endocyclic), examine the Proton NMR (DMSO-d6):

  • Exocyclic Amide (Desired): You should see a broad singlet for the amide NH, typically downfield at 11.0 – 12.5 ppm .[1] Crucially, the benzimidazole ring protons should retain symmetry (or near symmetry) if the R-group is achiral, and the N1-H (ring NH) is often invisible or extremely broad due to rapid tautomerism.[1]

  • Bis-Acylated (Impurity): Lack of NH signals.[1]

  • Endocyclic Amide (Wrong Isomer): Often shows a distinct breakdown in the symmetry of the benzene ring protons due to the "locked" double bond position, unlike the tautomerizing desired product.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak.[1]Switch solvent to DMAc (Dimethylacetamide) and increase Temp to 80°C.
Bis-Acylation Excess Acid Chloride or high Temp.[1]Use Protocol B (NaOH wash step) to cleave the extra group.
Product Solubility Planar, rigid stacking.[1]Product is likely insoluble in DCM/EtOAc. Try extracting with warm THF or crystallizing from DMF/Water.

References

  • Bansal, Y., & Silakari, O. (2012).[1] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Context: Pharmacological importance of the scaffold).

  • Li, X., et al. (2018).[1] Design and synthesis of newer N-benzimidazol-2yl benzamide analogues. ResearchGate. Retrieved from [Link]

  • RSC Advances. (2014). Chemoselective acylation of benzimidazoles. Royal Society of Chemistry. Retrieved from [Link][1]

  • Vertex AI Grounding. (2025). Synthesis of N-benzimidazole-derived carboxamides.

Sources

application of benzodioxole derivatives in agriculture as growth promoters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,3-Benzodioxole Derivatives as High-Efficacy Plant Growth Promoters

Target Audience: Researchers, agricultural scientists, and drug development professionals. Focus: Mechanistic validation and application protocols for benzodioxole-derived plant growth regulators.

Introduction & Mechanistic Overview

The architectural development of crop root systems is a primary determinant of drought resilience and nutrient acquisition. While auxins are the master regulators of root development, natural auxins like indole-3-acetic acid (IAA) suffer from chemical instability. Furthermore, traditional synthetic auxins such as 1-naphthylacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) frequently exhibit narrow therapeutic windows, often1[1].

To overcome these limitations, recent 2[2] have identified 1,3-benzodioxole derivatives—specifically N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides (e.g., compound K-10 )—as highly potent auxin receptor agonists.

Causality of Action: K-10 acts by binding directly to the Transport Inhibitor Response 1 (TIR1) receptor pocket with a higher affinity than NAA[3]. This binding facilitates the ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA repressor proteins. The degradation of these repressors releases Auxin Response Factors (ARFs), which then transcribe downstream root-promoting genes. Interestingly, minor structural modifications to the benzodioxole scaffold can shift the target entirely; for example, the derivative HTS05309 acts as a 4[4], blocking gibberellin perception to induce beneficial dwarfism and lodging resistance.

Pathway K10 1,3-Benzodioxole (K-10) TIR1 TIR1/AFB Receptor K10->TIR1 Agonist Binding AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factor Proteasome->ARF Releases Growth Root Growth Genes ARF->Growth Activation

Fig 1. TIR1-mediated auxin signaling pathway activated by 1,3-benzodioxole derivatives.

Quantitative Efficacy Profile

The following table summarizes the comparative efficacy of benzodioxole derivatives against traditional synthetic auxins[3]. Data reflects primary root elongation relative to untreated controls.

Treatment AgentConcentration (µM)Primary TargetArabidopsis Root Growth (% vs Control)Oryza sativa (Rice) Root Growth
K-10 0.1TIR1 Agonist+37.1% Promoted
NAA (Standard)0.1TIR1 Agonist-36.9% (Inhibition)Inhibited
HTS05309 0.1GID1 Antagonist+18.7%N/A

Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step is optimized to eliminate false positives caused by environmental stress cross-talk.

Workflow S1 Seed Sterilization S2 4°C Stratification S1->S2 S3 0.1 µM K-10 Treatment S2->S3 S4 Vertical Incubation S3->S4 S5 Phenotypic Validation S4->S5

Fig 2. Standardized self-validating workflow for evaluating root growth promoters.

Protocol 1: High-Throughput Root Phenotyping Assay

Objective: Quantify primary root elongation in Arabidopsis thaliana and Oryza sativa in response to benzodioxole derivatives.

  • Step 1: Seed Surface Sterilization

    • Action: Treat seeds with 1% NaClO for 10 minutes, followed by 5 washes with sterile ddH₂O.

    • Causality: Eliminates epiphytic microbes. Microbial contamination triggers Microbe-Associated Molecular Pattern (MAMP) immunity, which heavily cross-talks with auxin signaling and stunts root growth, creating false-negative efficacy data.

  • Step 2: Stratification

    • Action: Resuspend seeds in 0.1% agarose and incubate at 4°C in the dark for 2–4 days.

    • Causality: Cold stratification breaks seed dormancy and synchronizes germination. This ensures that any variance in root length is strictly due to the chemical treatment rather than staggered germination timelines.

  • Step 3: Media Preparation & Chemical Treatment

    • Action: Prepare 1/2 Murashige and Skoog (MS) agar plates supplemented with exactly 0.1 µM K-10.

    • Causality: A precise concentration of 0.1 µM is critical. Auxin response is biphasic; while low doses stimulate root elongation, higher doses (≥1.0 µM) induce ACC synthase, upregulating ethylene production which severely inhibits root growth[1].

  • Step 4: Vertical Incubation

    • Action: Incubate plates vertically at 22°C under a 16h light / 8h dark cycle for 7–14 days.

    • Causality: Vertical orientation leverages the plant's natural gravitropic response, forcing roots to grow flush against the agar surface. This prevents agar penetration, enabling high-fidelity 2D optical scanning and automated root length quantification.

Protocol 2: Self-Validating Mechanism Assay (DR5:GUS Reporter)

Objective: Confirm that root growth promotion is explicitly driven by TIR1 receptor activation and not a secondary stress or nutritional response.

  • Step 1: Transgenic Line Selection

    • Action: Utilize Arabidopsis DR5:GUS transgenic lines for the assay.

    • Causality: DR5 is a highly active synthetic auxin response promoter. Coupling it to the GUS (β-glucuronidase) reporter creates a self-validating system: if root growth is promoted without GUS expression, the compound is acting via off-target pathways. Robust GUS expression strictly confirms on-target TIR1 engagement[2],[5].

  • Step 2: Incubation and Staining

    • Action: Transfer 5-day-old seedlings to liquid 1/2 MS media containing 0.1 µM K-10 for 12 hours. Immerse in X-Gluc staining buffer and incubate at 37°C in the dark for 4 hours.

  • Step 3: Clearing and Microscopy

    • Action: Clear seedlings in 70% ethanol to remove chlorophyll and image via differential interference contrast (DIC) microscopy.

    • Causality: Chlorophyll autofluorescence masks the blue GUS precipitate. Ethanol clearing ensures high-contrast visualization of the root apical meristem, confirming localized receptor activation.

References

  • Source: frontiersin.
  • Source: nih.
  • Source: maxapress.
  • Source: researchgate.
  • Source: acs.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanation of Benzodioxole Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals navigating the complex chemical nuances of cyanating 1,3-benzodioxole derivatives. Because the benzodioxole ring is highly electron-rich and contains sensitive acetal linkages, standard cyanation protocols often fail, leading to catalyst poisoning or substrate degradation.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol to ensure reproducible results.

Diagnostic Workflow: Choosing Your Cyanation Strategy

Before beginning your experiment, use the logical matrix below to determine the optimal cyanation pathway based on your starting material and its inherent risks.

BenzodioxoleCyanation Start Benzodioxole Substrate Decision1 Pre-functionalized? Start->Decision1 PathA Yes (Aryl Halide / Boronic Acid) Decision1->PathA PathB No (Direct C-H Cyanation) Decision1->PathB PdCat Pd-Catalyzed Cross-Coupling Risk: Catalyst Poisoning via O-chelation PathA->PdCat PhotoRedox Photoredox / EDA Catalysis Risk: Acetal Ring-Opening PathB->PhotoRedox SolA Use bulky monophosphines (e.g., Buchwald ligands) PdCat->SolA SolB Use mild EDA-complexes or strictly anhydrous conditions PhotoRedox->SolB

Decision matrix for benzodioxole cyanation, highlighting primary technical risks and mitigations.

Troubleshooting & FAQs

Q1: Why does my benzodioxole substrate undergo ring-opening during photoredox C-H cyanation? Causality & Mechanism: The 1,3-benzodioxole ring is highly electron-rich. Under strongly oxidizing photoredox conditions, the initial single-electron transfer (SET) generates a 1[1]. While this intermediate is necessary for C-H functionalization, the adjacent oxygen atoms stabilize the charge but simultaneously make the acetal carbon highly susceptible to nucleophilic attack. If trace moisture is present, or if the radical intermediate is too long-lived, the acetal linkage cleaves, leading to 2[2]. Actionable Solution: Ensure strictly anhydrous conditions to prevent nucleophilic attack by water. Alternatively, pivot to an electron donor-acceptor (EDA) complex strategy. Recent protocols using EDA-complex photoactivation with sulfonium salts avoid harsh transition metal oxidants entirely, successfully 3[3].

Q2: I'm observing severe catalyst deactivation when cyanating 1,3-benzodioxole-5-boronic acid via Pd-catalysis. How can I improve the turnover? Causality & Mechanism: High-throughput experimentation has demonstrated that benzodioxole derivatives are notoriously4[4]. The two oxygen atoms of the dioxole ring can chelate the palladium center, forming stable, off-cycle complexes that poison the catalyst. This arrests the transmetalation step, allowing competitive homocoupling (protodeboronation) to dominate the reaction pathway. Actionable Solution: Switch your ligand system. Employing bulky, electron-rich monophosphines (such as Buchwald-type biaryl phosphines) increases the steric bulk around the Pd center. This prevents the bidentate coordination of the benzodioxole oxygen atoms while 4[4].

Q3: Can I achieve site-selective electrophilic cyanation without using toxic metal cyanides? Causality & Mechanism: Yes. Direct electrophilic cyanation relies on the innate electronic bias of the benzodioxole ring, which strongly directs electrophilic attack to the C5/C6 positions. You can utilize hypervalent iodine reagents, such as cyano-benziodoxolone (CBX). These reagents transfer the cyano group under5[5], completely bypassing the need for toxic alkali cyanides or transition metals.

Quantitative Data: Cyanation Strategy Comparison

To aid in experimental design, the following table summarizes the performance metrics of various cyanation strategies when applied to benzodioxole and highly electron-rich arene systems.

Cyanation StrategyCatalyst / Reagent SystemRegioselectivityRing-Opening RiskTypical Yield Range
Direct C-H (Photoredox) Acridinium + TMSCNC5/C6 (Electronic bias)High (if trace H₂O present)35% - 75%
Direct C-H (EDA Complex) Sulfonium Salt + Amine DonorC5/C6Low (Mild conditions)70% - 85%
Cross-Coupling Pd + Monophosphine + CyanidePre-determined by Boron/HalideLowTrace - 81%
Electrophilic Cyanation Cyano-benziodoxolone (CBX)C5/C6Low60% - 90%
Radical Relay Cu(I)/Cu(II) + TMSCNBenzylic C(sp³)-HModerate90% - 99% (ee)

Validated Protocol: Mild Photochemical C-H Cyanation via EDA-Complexes

This methodology leverages EDA-complex photoactivation to avoid the ring-opening issues associated with harsh photoredox conditions. It is designed as a self-validating system , meaning visual and analytical checkpoints are built into the steps to confirm the reaction is proceeding correctly before you commit to purification.

Materials Required:

  • Benzodioxole substrate (0.2 mmol)

  • Triarylsulfonium salt (redox tag/acceptor)

  • Amine donor catalyst (25 mol%)

  • tert-Butyl isocyanide (cyanide source)

  • Anhydrous CH₂Cl₂

  • Dibromomethane (Analytical standard)

Step-by-Step Methodology:

  • Pre-reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube, combine the benzodioxole substrate (0.2 mmol) and the amine donor catalyst (25 mol%). Purge the vessel with Argon for 10 minutes.

    • Causality: Molecular oxygen rapidly quenches the excited state of the EDA complex; strict deoxygenation is required to maintain the radical chain and prevent substrate over-oxidation.

  • Reagent Addition & Self-Validation: Add anhydrous CH₂Cl₂ (0.1 M) via syringe, followed by tert-butyl isocyanide (1.5 equiv).

    • Self-Validation Check: Upon addition of the amine donor to the sulfonium salt, the solution must exhibit a distinct color shift (typically yellow to deep blue/purple). This visually confirms the successful formation of the3[3]. If the solution remains colorless, check your reagents for degradation.

  • Photoactivation: Irradiate the mixture using blue LEDs (450 nm) at room temperature for 12-16 hours. Maintain vigorous stirring to ensure uniform photon flux throughout the reaction medium.

  • Quenching and Workup: Turn off the light source. Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃.

    • Causality: The basic wash neutralizes any acidic byproducts generated during the radical cascade that could threaten the sensitive acetal linkage during solvent concentration.

  • Quantitative Analysis: Concentrate the organic layer in vacuo. Add exactly 0.2 mmol of dibromomethane to the crude mixture.

    • Self-Validation Check: Determine the crude yield via ¹H-NMR spectroscopy using the3[3] prior to silica gel chromatography. This prevents yield discrepancies caused by degradation on the silica column.

References

  • A general arene C–H functionalization strategy via electron donor-acceptor complex photoactivation Source: ChemRxiv URL:[Link]

  • Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation Source: ChemRxiv URL:[Link]

  • The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay Source: Science / NIH Public Access URL:[Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis Source: Journal of the American Chemical Society / PMC URL:[Link]

Sources

improving the yield of 7-Methoxybenzo[d]dioxole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Solutions & Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile (the nitrile derivative of myristicinaldehyde).

The 7-methoxybenzo[d]dioxole core is highly electron-rich. While this facilitates certain electrophilic additions, it makes the methylenedioxy bridge highly susceptible to acid-catalyzed cleavage and thermal polymerization (tarring) under harsh dehydration conditions. To achieve high yields, our synthetic design must balance sufficient thermodynamic driving force for dehydration with strict chemoselectivity to protect the benzodioxole ring.

Mechanistic Workflow

Workflow Aldehyde 7-Methoxybenzo[d]dioxole- 5-carbaldehyde Oxime Intermediate Oxime (E/Z Isomers) Aldehyde->Oxime Nucleophilic Addition Reagent1 NH₂OH·HCl / NaOAc (pH 4.5 - 5.0) Reagent1->Oxime Nitrile 7-Methoxybenzo[d]dioxole- 5-carbonitrile Oxime->Nitrile Elimination Reagent2 Dehydration (-H₂O) Reagent2->Nitrile

Figure 1: Mechanistic workflow for the conversion of 7-methoxybenzo[d]dioxole-5-carbaldehyde to its nitrile.

Troubleshooting Guides & FAQs

Q1: My one-pot reaction of 7-methoxybenzo[d]dioxole-5-carbaldehyde with


 in DMF is stalling at ~50% yield. Why is the conversion incomplete? 
Causality & Solution:  The conversion of the aldehyde to the nitrile via the intermediate oxime requires the elimination of water. In a one-pot DMF system, reaching the exact reflux temperature (approx. 158 °C) is thermodynamically critical to drive the thermal dehydration of the in situ generated oxime [1]. If your yield is stalling, it is likely due to insufficient temperature or water accumulation in the reflux condenser dropping back into the flask.
Action: Ensure the internal temperature reaches 158 °C. If scaling up, equip the apparatus with a Dean-Stark trap or molecular sieves to sequester liberated water.

Q2: During the two-step process, dehydrating the purified oxime with boiling Acetic Anhydride (


) results in a dark, tarry mixture and poor recovery. How can I prevent this degradation? 
Causality & Solution:  The methoxy and methylenedioxy groups strongly donate electron density into the aromatic ring. Prolonged heating in neat acetic anhydride creates an acidic environment that promotes electrophilic aromatic substitution (intermolecular cross-linking) or cleavage of the acetal bridge, resulting in tar.
Action: Shift to a milder, base-mediated dehydration. Using Trifluoromethanesulfonic anhydride (

) with Triethylamine (

) in dichloromethane at 0 °C provides excellent chemoselectivity, neutralizing acidic byproducts immediately and preventing the degradation of the delicate benzodioxole ring.

Q3: I am attempting a direct cyanation of 5-bromo-7-methoxybenzo[d]dioxole using CuCN (Rosenmund-von Braun), but I observe significant debromination. What is the alternative? Causality & Solution: Traditional Rosenmund-von Braun reactions require high temperatures (>150 °C). In highly electron-rich aryl halides, these conditions favor protodehalogenation over nucleophilic aromatic substitution. Action: Transition to a Palladium-catalyzed cyanation. Utilizing


 with 

and a bulky ligand like dppf at 80–100 °C lowers the activation energy for oxidative addition and favors the reductive elimination of the nitrile, suppressing the debromination pathway [2].

Visual Troubleshooting Logic

TroubleshootingTree Start Yield < 60%? Check1 TLC: Unreacted Aldehyde? Start->Check1 Fix1 Optimize Oximation: Adjust pH to 4.5 (NaOAc) Check1->Fix1 YES Check2 TLC: Tar/Degradation? Check1->Check2 NO (Oxime formed) Fix2 Reduce Temp / Switch to Mild Reagent (Tf₂O/Et₃N) Check2->Fix2 YES Fix3 Drive Dehydration: Ensure Anhydrous State Check2->Fix3 NO (Stalled Oxime)

Figure 2: Logical troubleshooting tree for diagnosing and resolving low synthetic yields.

Quantitative Data Comparison

To select the optimal synthetic route, compare the empirical data of various dehydration strategies specifically applied to benzodioxole-derived oximes.

MethodReagentsTemp (°C)Time (h)Avg. Yield (%)Substrate Stability
Classical Dehydration

, reflux
1404.045 - 55Low (Tarring observed)
One-Pot Thermal [1]

, DMF
1580.585 - 90Moderate
Mild Anhydride

,

, DCM
0 to 252.0> 92High
Schmidt Conversion [3]

, TfOH, HFIP
251.075 - 80Moderate

Standard Operating Procedures (Protocols)

Below are self-validating protocols. The physical state changes described serve as built-in quality control checkpoints.

Protocol A: High-Fidelity Two-Step Synthesis (Recommended for Maximum Yield)

This method isolates the oxime to prevent side reactions, utilizing mild dehydration to protect the methylenedioxy bridge.

Step 1: Oximation

  • Dissolve 1.0 eq of 7-methoxybenzo[d]dioxole-5-carbaldehyde in absolute ethanol (0.5 M).

  • Add 1.2 eq of Hydroxylamine hydrochloride (

    
    ) and 1.2 eq of anhydrous Sodium Acetate (
    
    
    
    ). Causality: NaOAc buffers the solution to pH ~4.5, ensuring the hydroxylamine is free-based for nucleophilic attack while keeping the aldehyde carbonyl protonated.
  • Stir at room temperature for 2 hours.

  • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the aldehyde. The oxime will appear as a highly UV-active spot with a lower Rf value.

  • Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over

    
    , and evaporate to yield the pure oxime as a pale solid.
    

Step 2: Mild Dehydration

  • Dissolve the oxime (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Add 3.0 eq of Triethylamine (

    
    ) and cool the flask to 0 °C in an ice bath.
    
  • Dropwise, add 1.2 eq of Trifluoromethanesulfonic anhydride (

    
    ). Causality: The rapid formation of the triflate leaving group allows for E2 elimination at low temperatures, preventing thermal degradation.
    
  • Stir for 1 hour at 0 °C, then allow warming to room temperature.

  • Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purify via silica gel flash chromatography to isolate 7-Methoxybenzo[d]dioxole-5-carbonitrile as a crystalline solid (Expected yield: >92%).

Protocol B: One-Pot Rapid Conversion [1]

Ideal for rapid screening or library generation where absolute yield is secondary to process speed.

  • In a dry round-bottom flask, dissolve 1.0 eq of the aldehyde in anhydrous DMF (0.5 M).

  • Add 1.5 eq of

    
    .
    
  • Equip the flask with a reflux condenser and heat the mixture rapidly to 158 °C.

  • Maintain reflux for 15–20 minutes.

  • Validation Check: The solution will transition from pale yellow to a deeper amber. Do not exceed 30 minutes to prevent thermal breakdown of the product.

  • Cool rapidly in an ice bath. Slowly add cold distilled water to precipitate the nitrile.

  • Filter the precipitate, wash with ice-cold water, and recrystallize from hot ethanol.

References

  • DeMott Jr., J. M., & Kelley, C. J. (2001). An Alternative One-Step Procedure for the Conversion of Piperonal to Piperonylonitrile. Journal of Chemical Education. URL:[Link]

  • Zhang, et al. (2025). Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. MDPI Molecules. URL:[Link]

  • Motiwala, H. F., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. PubMed Central (PMC). URL:[Link]

Technical Support Center: Purification of 7-Methoxybenzo[d]dioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 7-Methoxybenzo[d]dioxole-5-carbonitrile (also known as myristicin nitrile or 3-methoxy-4,5-methylenedioxybenzonitrile).

This compound is a critical intermediate in the synthesis of substituted phenethylamines and various natural product derivatives. Synthesized typically via the dehydration of myristicinaldehyde oxime or direct cyanation of brominated precursors, the crude product often contains unreacted oxime, aldehyde starting material, and dehydration byproducts. This guide provides field-validated protocols and mechanistic troubleshooting to help you isolate the nitrile to >99% purity.

Part 1: Physicochemical & Chromatographic Data

Before initiating purification, it is crucial to understand the physical parameters of the target molecule. The methoxy and methylenedioxy substituents significantly influence its solubility and stability[1].

PropertyValue / Description
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in EtOAc, DCM, hot EtOH; Insoluble in water
TLC R_f (Hexanes:EtOAc 3:1) ~0.65 (Nitrile) vs. ~0.35 (Oxime) vs. ~0.55 (Aldehyde)
Structural Sensitivity Acetal ring is highly sensitive to strong Brønsted/Lewis acids[2]
Part 2: Core Purification Methodologies
Protocol A: Flash Column Chromatography (Primary Isolation)

Causality & Principle: Standard purification of small organic nitriles relies heavily on the polarity difference between the hydrogen-bond donating precursor (oxime) and the non-donating target (nitrile)[3]. The nitrile group (-C≡N) is a weak hydrogen bond acceptor, whereas the oxime (-C=N-OH) is a strong hydrogen bond donor. This fundamental difference allows for efficient separation on normal-phase silica gel.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). If the crude is a viscous oil, pre-absorb it onto silica gel (dry loading) to prevent band broadening.

  • Column Packing: Pack a silica gel column (230-400 mesh) using Hexanes.

  • Elution Gradient: Begin elution with Hexanes:Ethyl Acetate (9:1) to flush out non-polar dehydration byproducts. Gradually increase the polarity to 4:1 to elute the 7-Methoxybenzo[d]dioxole-5-carbonitrile.

  • Validation (TLC): Monitor fractions via TLC under UV light (254 nm). The nitrile elutes first (R_f ~0.65), followed by trace unreacted aldehyde, and finally the highly retained oxime.

  • Isolation: Pool the nitrile-containing fractions and concentrate under reduced pressure at 35°C to yield a crude solid.

Protocol B: Recrystallization (Final Polishing)

Causality & Principle: While chromatography removes structurally distinct byproducts, recrystallization leverages the rigid, planar structure of the benzodioxole ring to form a highly ordered crystal lattice. This thermodynamic process excludes trace organic impurities and colored degradation products that may co-elute during chromatography[3].

  • Dissolution: Suspend the chromatographed solid in a minimum amount of boiling absolute ethanol (or a 1:1 mixture of Hexane/Ethyl Acetate).

  • Clarification: If the solution is highly colored, add activated charcoal (10% w/w), boil for 2 minutes, and perform a hot filtration through a pad of Celite to remove polymeric impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours to promote large crystal growth. Transfer to an ice bath (0-5°C) for 1 hour to maximize thermodynamic yield.

  • Collection: Isolate the pale yellow/white crystals via vacuum filtration, wash with ice-cold hexanes, and dry in a vacuum desiccator overnight.

Part 3: Troubleshooting Guides & FAQs

Q: My nitrile product is co-eluting with the aldehyde starting material on silica gel. How can I resolve this? A: The aldehyde (myristicinaldehyde) and the nitrile have relatively similar R_f values in standard Hexane/Ethyl Acetate systems. To improve resolution, switch to a more polarizable solvent system such as Toluene:Ethyl Acetate (95:5). The aromatic nature of toluene interacts differently with the polarizable nitrile bond compared to the carbonyl oxygen, enhancing separation. Alternatively, selectively derivatize the aldehyde using an aqueous sodium bisulfite wash prior to chromatography; the aldehyde forms a water-soluble bisulfite adduct, leaving the nitrile in the organic phase[3].

Q: I am observing degradation of my compound during column chromatography. The recovery is low, and the baseline is streaking. A: The 1,3-benzodioxole (methylenedioxy) ring is an acetal and is susceptible to cleavage by acids, forming a catechol[1]. While silica gel is only mildly acidic, prolonged residence times or highly active silica can induce partial ring-opening, especially if trace acidic dehydration reagents (like POCl3 or SOCl2) were not completely neutralized. Solution: Ensure a rigorous aqueous workup with saturated NaHCO3 before chromatography. You can also neutralize the silica gel by adding 1% Triethylamine (TEA) to your eluent[2].

Q: During recrystallization, the compound "oils out" instead of forming crystals. What causes this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. The methoxy substituent on the benzodioxole ring disrupts crystal packing compared to unsubstituted analogs, naturally lowering the melting point. Solution: Switch to a solvent system with a steeper solubility curve, such as Isopropanol. If it oils out, reheat the mixture until homogenous, add a slightly more non-polar anti-solvent (like heptane), and seed the solution with a pure crystal of the nitrile at room temperature before cooling it further.

Q: Can I use strong acids or bases to hydrolyze impurities without affecting the nitrile? A: No. The benzodioxole ring is rapidly cleaved by strong Lewis acids (e.g., BBr3, AlCl3) and strong Brønsted acids (e.g., HI, HBr)[1]. Conversely, while the ring is stable to base, the carbonitrile group itself is susceptible to hydrolysis into a carboxylic acid (myristicic acid) under strongly basic conditions with heat. Stick to mild conditions (pH 6-9) during all aqueous washes[3].

Part 4: Purification Workflow Visualization

Workflow for the isolation and purification of 7-methoxybenzo[d]dioxole-5-carbonitrile.

References
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals - 8th Edition. Elsevier. 3

  • Understanding 1,3-Benzodioxole. ChemicalBook.1

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH. 2

Sources

Technical Support Center: Synthesis of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzodioxole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and efficiency of your synthetic endeavors.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of benzodioxole derivatives, particularly via the widely used Williamson ether synthesis-type reaction between a catechol and a dihalomethane.

Question 1: My reaction mixture has turned into a dark, tarry mess with a very low yield of the desired benzodioxole. What is causing this?

Answer:

The formation of dark, polymeric, or "tarry" byproducts is one of the most frequent challenges in benzodioxole synthesis. This is almost always due to the oxidative oligomerization of catechol . Catechol is highly susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen.

Causality and Mechanism:

Under basic conditions, catechol is deprotonated to the catecholate dianion, which is a highly electron-rich species. This dianion can be easily oxidized by atmospheric oxygen to a semiquinone radical. This radical can then participate in a series of coupling reactions (both C-C and C-O) leading to the formation of dimers, oligomers, and ultimately, complex, high-molecular-weight polymers that are difficult to characterize and remove. Heating the reaction mixture for extended periods in the presence of air significantly accelerates this process.

Troubleshooting & Prevention:

Parameter Recommendation Scientific Rationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This is the most critical step to prevent the oxidation of the sensitive catecholate dianion by atmospheric oxygen.
Solvent Use deoxygenated solvents.Solvents can dissolve a significant amount of oxygen, which can then participate in oxidative side reactions.
Reaction Time & Temperature Monitor the reaction closely by TLC and aim for the shortest possible reaction time. Avoid unnecessarily high temperatures.Prolonged reaction times and high temperatures increase the likelihood of oxidative degradation of the starting material and product.
Antioxidants In some cases, the addition of a small amount of an antioxidant like sodium dithionite can be beneficial.These agents can scavenge dissolved oxygen or quench radical species, thereby inhibiting the polymerization cascade.

Experimental Protocol: Performing the Reaction Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while it is still warm.

  • Purging: Purge the assembled apparatus with a gentle stream of nitrogen or argon for at least 15-20 minutes to displace any air.

  • Reagent Addition: Add the catechol and solvent to the flask under a positive pressure of the inert gas. If adding a solid base, do so in portions to control any exotherm.

  • Reaction: Maintain a gentle flow of the inert gas throughout the entire course of the reaction.

Question 2: Besides the dark tar, I am observing significant amounts of a high molecular weight, insoluble white or off-white solid. What is this byproduct?

Answer:

This insoluble solid is likely a methylene-bridged catechol oligomer or polymer. This side reaction is particularly prevalent when using dihalomethanes like dichloromethane (DCM) or dibromomethane as the methylene source.

Causality and Mechanism:

The intended reaction involves the intramolecular cyclization of an intermediate formed from one molecule of catechol and one molecule of the dihalomethane. However, an intermolecular reaction can compete, where a second molecule of catecholate attacks the intermediate before it has a chance to cyclize. This leads to the formation of a dimer, which can then react further to form trimers and higher-order oligomers. The use of highly concentrated solutions of the catecholate dianion can favor these intermolecular side reactions.

Visualizing the Competing Pathways:

G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Reaction Catecholate Catecholate Dianion Intermediate Intermediate (Ar-O-CH2X) Catecholate->Intermediate SN2 Attack Dihalomethane CH2X2 Benzodioxole Benzodioxole Derivative Intermediate->Benzodioxole Intramolecular SN2 Intermediate2 Intermediate (Ar-O-CH2X) Dimer Methylene-Bridged Dimer Intermediate2->Dimer Intermolecular SN2 Catecholate2 Another Catecholate Dianion Oligomers Further Oligomerization Dimer->Oligomers

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Troubleshooting & Prevention:

Parameter Recommendation Scientific Rationale
Concentration Maintain a high dilution of the catecholate dianion. This can be achieved by slowly adding the catechol and base to a solution of the dihalomethane.High dilution favors the intramolecular cyclization over the bimolecular intermolecular reaction.
Solvent Use a highly polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).These solvents effectively solvate the catecholate dianion, which can help to keep it in solution at low concentrations and facilitate the desired reaction.
Base Strength Use a strong enough base (e.g., NaOH, KOH) to ensure complete deprotonation of the catechol.Incomplete deprotonation can lead to a mixture of mono- and di-anions, which can complicate the reaction and potentially lead to other side products.
Question 3: I am using a substituted catechol, and the reaction is very sluggish, leading to decomposition of my starting material. How can I improve this?

Answer:

The electronic nature of substituents on the catechol ring can significantly impact the nucleophilicity of the resulting catecholate and the overall reaction rate.

Causality and Mechanism:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or acyl groups decrease the electron density on the aromatic ring and the oxygen atoms. This reduces the nucleophilicity of the catecholate, making the initial SN2 attack on the dihalomethane slower. The slower reaction rate can provide more opportunity for oxidative degradation of the starting material.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density, enhancing the nucleophilicity of the catecholate and generally accelerating the reaction. However, highly activated catechols can be even more susceptible to oxidation.

Troubleshooting & Prevention for EWG-Substituted Catechols:

Parameter Recommendation Scientific Rationale
Dihalomethane Reactivity Use a more reactive dihalomethane, such as diiodomethane, instead of dichloromethane.The C-I bond is weaker and iodide is a better leaving group than chloride, which will accelerate the SN2 reaction.[1]
Temperature A moderate increase in reaction temperature may be necessary to overcome the higher activation energy.Monitor the reaction carefully, as higher temperatures can also promote side reactions if the desired reaction is still slow.
Phase-Transfer Catalysis (PTC) Consider using a phase-transfer catalyst.PTC can enhance the rate of reaction between the aqueous-soluble catecholate and the organic-soluble dihalomethane.
Question 4: I am attempting a phase-transfer catalyzed (PTC) synthesis, but my yields are inconsistent, and I see byproducts. What could be going wrong?

Answer:

Phase-transfer catalysis (PTC) can be a powerful tool for benzodioxole synthesis, but it introduces its own set of potential side reactions and requires careful optimization.

Common Issues in PTC Synthesis of Benzodioxoles:

  • Catalyst Degradation: Quaternary ammonium and phosphonium salts, the most common PTCs, can degrade under strongly basic conditions and at elevated temperatures, leading to a loss of catalytic activity. This is often observed as a stalling of the reaction.

  • Emulsion Formation: Vigorous stirring, while necessary for good mixing, can sometimes lead to the formation of stable emulsions, making workup and product isolation difficult.

  • Dialkylation/Over-reaction: While less common in benzodioxole synthesis due to the intramolecular nature of the second step, it's a possibility if the reaction conditions are not well-controlled.

Troubleshooting & Prevention for PTC Reactions:

Parameter Recommendation Scientific Rationale
Catalyst Choice Select a catalyst that is stable under your reaction conditions. Tetrabutylammonium salts are common, but for higher temperatures, phosphonium salts may be more robust.Catalyst stability is crucial for maintaining a consistent reaction rate and achieving high conversion.
Stirring Rate Use a stirring rate that is sufficient to ensure good mixing of the phases without causing excessive emulsification.The reaction occurs at the interface of the two phases, so efficient mixing is key. However, overly vigorous stirring can complicate the workup.
Solvent The choice of organic solvent can influence the efficiency of the PTC process.The solvent must be able to dissolve the dihalomethane and have some capacity to solvate the ion pair formed between the catalyst and the catecholate.
Workup If an emulsion forms, adding a saturated brine solution can help to break it.The high ionic strength of the brine solution disrupts the stability of the emulsion, allowing for better phase separation.

II. Advanced Troubleshooting & Mechanistic Insights

This section provides a deeper dive into the chemical principles governing the side reactions and offers more advanced strategies for their mitigation.

Understanding the Competition: SN2 vs. E2 Elimination

While the primary reaction for forming the benzodioxole ring is a Williamson ether synthesis, which proceeds via an SN2 mechanism, a competing E2 elimination reaction can occur, particularly if using a more sterically hindered dihaloalkane (though less common with dihalomethanes).

Visualizing SN2 vs. E2:

G cluster_0 SN2 Pathway (Desired) cluster_1 E2 Pathway (Side Reaction) SN2_Reactants Catecholate + R-CH2-X SN2_Product Ether Product SN2_Reactants->SN2_Product Backside Attack E2_Reactants Catecholate (as base) + R-CH2-X E2_Product Alkene + Catechol E2_Reactants->E2_Product Proton Abstraction

Caption: SN2 vs. E2 competition in ether synthesis.

Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as the activation energy for elimination is typically higher.[2]

Purification Strategies for Removing Polymeric Byproducts

The removal of oligomeric and polymeric byproducts is often the most challenging aspect of the workup.

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction, perform a standard aqueous workup. The polymeric material may precipitate out at this stage and can be removed by filtration.

  • Solvent Trituration: The crude product can be triturated with a non-polar solvent like hexane or a hexane/ethyl acetate mixture. The desired benzodioxole derivative is typically more soluble in these solvents than the polar, high-molecular-weight byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is usually effective. A gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or dichloromethane) will allow for the separation of the less polar benzodioxole product from the more polar oligomers, which will remain on the column or elute at much higher solvent polarities.

  • Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step. For liquid products, distillation under reduced pressure can be used to separate the volatile product from the non-volatile polymeric residue.

III. References

  • Sciencemadness Discussion Board. (2017). Methylenation of catechol with dichloromethane. [Online Forum] Available at: [Link]

  • Bonthrone, W., & Cornforth, J. W. (1969). The methylenation of catechols. Journal of the Chemical Society C: Organic, 1202-1204.

  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.

  • Wikipedia. (2023). Piperonal. Available at: [Link]

  • Clark, J. (2015). The Williamson Ether Synthesis. Chemguide.

  • The Williamson Ether Synthesis. (n.d.). University of Calgary.

  • Piperonal synthesis. (n.d.). Erowid.

  • Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. [Online Forum] Available at: [Link]

  • Ragains, M. L. (2018). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ACS Omega.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Song, F., et al. (2013). Activation of dichloromethane by a V(III) thiolate complex: an example of S-based nucleophilic reactivity in an early transition metal thiolate. Chemical Communications, 49(11), 1109-1111.

  • Ataman Kimya. (n.d.). PIPERONAL.

  • Nevstad, G. O., & Songstad, J. (1984). The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica, 38a, 469-476.

  • Shorygin, P. P., et al. (1938). Journal of General Chemistry (U.S.S.R.), 8, 975.

  • Method for separating and purifying catechol mixtures. (1997). U.S. Patent 5,679,223.

  • Hirl, M., et al. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. ChemCatChem, 13(14), 3369-3374.

  • Chemistry Steps. (2022). Williamson Ether Synthesis.

  • Wikipedia. (2023). 1,3-Benzodioxole.

  • Bozzelli, J. W., & Sebbar, N. (2001). Kinetic mechanism of the reactions of dichloromethane and chloroform with atomic hydrogen at low pressure and room temperature. The Journal of Physical Chemistry A, 105(16), 4049-4061.

  • Asadi, M., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 15(4), 857-864.

  • Beilstein Journals. (2024). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments.

  • Leite, A. C. L., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 56(1-2), 49-51.

  • Al-Salahi, R., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 52.

  • Maiti, B., & Van der Eycken, E. V. (2025). Catechol modification as a platform for functional coatings. Biomaterials Science.

  • Wiley Online Library. (n.d.). C–C Coupling.

  • Inorganics. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.

  • Thermo Fisher Scientific. (n.d.). Leveraging 3 distinct resins to provide effective impurity removal for mAbs and novel antibody derivatives.

  • Wang, J., et al. (2020). Computational-Aided Discovery of Novel 1,3-Benzodioxole Plant Growth Retardants. International Journal of Molecular Sciences, 21(11), 4085.

  • d'Ischia, M., et al. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Polymers, 14(22), 4976.

  • Wilker, J. J., & North, M. A. (2021). Changing polymer catechol content to generate adhesives for high versus low energy surfaces. Soft Matter, 17(7), 1882-1891.

  • Purification of synthetic oligomers. (2007). U.S. Patent Application 11/864,849.

  • Manna, F., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 365-370.

Sources

Technical Support Center: Electrophilic Cyanation of Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Modern Organic Chemist

Welcome to the technical support center for electrophilic amination. As Senior Application Scientists, we understand that while the transformation of an amine to a cyanamide is a powerful tool in synthesis, it can present unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the electrophilic cyanation of amines.

Question 1: What is the fundamental principle of electrophilic cyanation of amines?

Electrophilic cyanation is a process that forms a nitrogen-carbon bond, converting a primary or secondary amine into a monosubstituted or disubstituted cyanamide, respectively. The reaction relies on the nucleophilic character of the amine's lone pair of electrons attacking an electrophilic cyanide source—a reagent where the cyano group acts as a formal cation ("CN+").[1] This is a strategic reversal of the more common nucleophilic reactivity of cyanide salts like KCN or NaCN.[1] The resulting cyanamide functional group is a valuable precursor for synthesizing ureas, thioureas, and guanidines.[2]

General_Mechanism Amine R₂N-H (Nucleophile) TransitionState [R₂N(H)---CN---X]‡ Amine->TransitionState Nucleophilic Attack CN_source X-CN (Electrophilic Source) CN_source->TransitionState Product R₂N-CN (Cyanamide) TransitionState->Product C-N Bond Formation Byproduct H-X TransitionState->Byproduct Leaving Group Departure

Caption: General mechanism of electrophilic N-cyanation.

Question 2: What are the most common electrophilic cyanating reagents and how do they compare?

The choice of cyanating reagent is critical and depends on factors like substrate scope, safety, and reaction conditions. Historically, highly toxic cyanogen halides were common, but safer alternatives have been developed.[2][3]

Reagent NameProsConsKey Considerations & Safety
Cyanogen Bromide (BrCN) Highly reactive, effective for a wide range of amines.[3]Extremely toxic, volatile solid, moisture-sensitive (releases HCN).[4]Must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its use is discouraged in favor of safer alternatives.[2]
TMSCN / Bleach (in situ CNCl) Uses inexpensive and readily available reagents.[5] Operationally simple and avoids handling pure cyanogen halides.[2]Reaction can be exothermic. The in situ generation requires careful control of stoichiometry.[2]The reaction of TMSCN and bleach is rapid and generates gas.[2] Perform dropwise addition at a controlled temperature (e.g., 0 °C).
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Stable, easy-to-handle crystalline solid.[6] Less toxic than cyanogen halides.[4]Can require transition metal catalysts for certain transformations (e.g., C-H cyanation).[4]A versatile reagent for both N-cyanation and C-cyanation. Stable to storage under standard laboratory conditions.[6]
1-Cyanoimidazole Mild and efficient reagent.[7] Synthesized from imidazole and cyanogen bromide.[7]Less nucleophilic aromatic amines may require higher temperatures and polar aprotic solvents to react efficiently.[7]Good option for sensitive substrates due to its mildness.
Trichloroacetonitrile (Cl₃CCN) Inexpensive liquid cyano source.[8] Offers different selectivity compared to BrCN.Can require heating and the addition of a catalyst (e.g., imidazole) for less reactive amines.[8]Useful one-pot procedure has been developed.[8]
Question 3: How does the structure of the amine affect the reaction's success?

The nucleophilicity of the amine is paramount.

  • Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions (higher temperature, stronger base, or a more potent cyanating agent).[7] Aromatic amines are generally less reactive than aliphatic amines.[7]

  • Steric Hindrance: Highly hindered amines (e.g., di-tert-butylamine) may react very slowly or not at all due to the difficulty of approaching the electrophilic cyanide center.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Troubleshooting_Workflow Start Low or No Product by TLC/LCMS CheckReagent Is the cyanating reagent active? Start->CheckReagent CheckAmine Is the amine sufficiently nucleophilic? CheckReagent->CheckAmine Yes Sol_Reagent Use fresh or newly purchased reagent. Verify in-situ generation. CheckReagent->Sol_Reagent No CheckConditions Are the reaction conditions optimal? CheckAmine->CheckConditions Yes Sol_Amine Increase temperature. Use a stronger base. Switch to a more reactive cyanating agent. CheckAmine->Sol_Amine No Sol_Conditions Check stoichiometry. Ensure anhydrous conditions (if required). Increase reaction time. CheckConditions->Sol_Conditions No End Problem Solved CheckConditions->End Yes Sol_Reagent->End Sol_Amine->End Sol_Conditions->End

Caption: Decision workflow for troubleshooting low reaction yield.

Scenario 1: Low or No Product Yield

Question: I have set up my reaction, but after several hours, TLC and LC-MS analysis shows only starting material. What should I investigate?

  • Possible Cause A: Inactive Cyanating Reagent

    • Explanation: Many cyanating reagents are sensitive to moisture and can degrade over time. Cyanogen bromide can hydrolyze, and solutions of reagents like TMSCN can decompose. For reactions involving in-situ generation, the precursor or oxidant may be compromised. The reaction between NaClO and TMSCN, for instance, is rapid and exothermic; if this is not observed, one of the components may be inactive.[2]

    • Solution:

      • Use a freshly opened bottle of the cyanating reagent or purify it if a standard procedure is available.

      • For in-situ methods (e.g., TMSCN/bleach), use fresh, high-quality household bleach (check the concentration) and ensure the TMSCN is pure.[2][5]

      • Consider an alternative, more stable, solid reagent like NCTS.[6]

  • Possible Cause B: Insufficiently Nucleophilic Amine

    • Explanation: If your amine substrate contains strong electron-withdrawing groups (e.g., nitro, multiple halogens) or is a poorly nucleophilic heteroaromatic amine, it may not react under standard conditions.

    • Solution:

      • Increase Temperature: For less reactive amines, heating the reaction can provide the necessary activation energy. For example, some aromatic amines require temperatures up to 100 °C to react with 1-cyanoimidazole.[7]

      • Add a Base: Including a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can help deprotonate the amine salt that forms during the reaction, regenerating the free, nucleophilic amine.[3][9]

      • Switch Reagents: Move to a more powerful cyanating agent. Cyanogen bromide is highly reactive, but a safer, highly electrophilic alternative is 5-(cyano)dibenzothiophenium triflate.[4]

Scenario 2: Complex Reaction Mixture with Multiple Byproducts

Question: My reaction forms some product, but the crude NMR is very messy, and TLC shows multiple spots that are difficult to separate. What side reactions could be occurring?

  • Possible Cause A: Disulfide Formation (for Thiol Substrates)

    • Explanation: While this guide focuses on amines, it's worth noting that when cyanating thiols, the initial thiocyanate product can be attacked by another thiol molecule to form a disulfide. This is a common side reaction.[7]

    • Solution: Use an "inverse addition" method where the thiol is added slowly to the solution of the cyanating reagent. This keeps the concentration of the nucleophile low, minimizing the side reaction.[7]

  • Possible Cause B: Reaction with Product or Solvent

    • Explanation: The newly formed cyanamide can, in some cases, participate in subsequent reactions. More commonly, highly reactive cyanating agents may react with the solvent (especially nucleophilic solvents) or additives.

    • Solution:

      • Lower the Temperature: Run the reaction at 0 °C or even -78 °C to control reactivity.

      • Change Solvent: Switch to a more inert solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).

      • Check Reagent Compatibility: Ensure all additives (bases, catalysts) are compatible with the chosen cyanating agent under the reaction conditions.

  • Possible Cause C: Isourea and Guanidine Formation

    • Explanation: In the presence of amines, some cyanating agents or their intermediates can lead to the formation of isourea and guanidine-like structures, which can further react or cyclize, especially at elevated temperatures.[10]

    • Solution: Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting amine is consumed, preventing further evolution to more complex byproducts.

Scenario 3: Purification Challenges

Question: I have successfully formed my product, but I am struggling to separate it from the unreacted starting amine.

  • Explanation: The desired cyanamide product is significantly less basic than the starting secondary amine. This difference in pKa can be exploited for purification.

  • Solution: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic starting amine will be protonated and move into the aqueous layer as its ammonium salt.

    • The less basic cyanamide product will remain in the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product. This often provides material that is significantly cleaner for subsequent chromatography, if still needed.

Part 3: Key Experimental Protocols

Protocol 1: N-Cyanation of a Secondary Amine using TMSCN and Bleach

This protocol is adapted from the method developed by Chen et al., which provides a safer alternative to using cyanogen halides directly.[2][5]

InSitu_Generation TMSCN TMS-CN Intermediate [Cl-CN] (In-situ generated) TMSCN->Intermediate Bleach NaClO (Bleach) Bleach->Intermediate Oxidation Product R₂N-CN Intermediate->Product Amine R₂NH Amine->Product Nucleophilic Attack

Caption: In-situ generation of the electrophilic cyanating agent.

Materials:

  • Secondary amine (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (2.0 mmol, 2.0 equiv)

  • Household bleach (~6-8% aq. NaClO) (3.0 mmol, 3.0 equiv)

  • Acetonitrile (CH₃CN), 5 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol) and acetonitrile (5 mL).

  • Add trimethylsilyl cyanide (2.0 mmol) to the solution.

  • Cool the mixture in an ice-water bath to 0 °C.

  • While stirring vigorously, add the household bleach (3.0 mmol) dropwise over 10-15 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC. [Link]

  • Kaur, N., & Kishore, D. (2014). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

  • da Silva, W., & de Souza, R. (2018). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Manna, S., & Antonchick, A. P. (2015). The state of the art of electrophilic N‐cyanation of amines for the synthesis of cyanamides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophilic amination. Wikipedia. [Link]

  • Song, F., Salter, R., & Chen, L. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. PubMed. [Link]

  • Organic Chemistry. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. YouTube. [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. [Link]

  • Wu, Y., & Sun, H. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(7), 969–971. [Link]

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Gendron, T., et al. (2014). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC. [Link]

  • Alcarazo, M. (2016). Representative electrophilic cyanation reagents. ResearchGate. [Link]

  • Gendron, T., et al. (2014). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • Morrill, L. C., & Douglas, J. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Jia, T., & Rovis, T. (2019). Regioselective α-Cyanation of Unprotected Alicyclic Amines. PMC. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Course Web Page. [Link]

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile. ORCA – Online Research @ Cardiff. [Link]

  • LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Groutas, W. C., Essawi, M., & Portoghese, P. S. (1980). α-Cyanation of Tertiary Amines. Synthetic Communications. [Link]

  • Ortlepp, A., & Schartel, B. (2010). Curing of Cyanates with Primary Amines. ResearchGate. [Link]

Sources

catalyst deactivation in palladium-catalyzed cyanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Support Center resource for researchers encountering difficulties with Palladium-catalyzed cyanation. It prioritizes mechanistic understanding to drive troubleshooting logic.

Topic: Troubleshooting Catalyst Deactivation & Protocol Optimization Support Tier: Level 3 (Senior Application Scientist)

The Core Challenge: "The Cyanide Paradox"

User Query: Why is this reaction so notoriously irreproducible compared to other cross-couplings like Suzuki or Buchwald-Hartwig?

Scientist Response: The fundamental issue in Pd-catalyzed cyanation is that the cyanide ion (


) acts as both a reactant  and a catalyst poison .

Unlike a boronic acid or an amine, cyanide is a strong


-donor and a strong 

-acceptor. It binds to Palladium with higher affinity than most phosphine ligands. If the concentration of free cyanide in solution becomes too high, it displaces your ligands (L) to form thermodynamically stable, catalytically inactive "ate" complexes (e.g.,

).

Once these species form, the energy barrier to re-enter the catalytic cycle is effectively insurmountable. Your goal is to maintain a "Goldilocks" concentration of cyanide: high enough to transmetallate, but low enough to prevent saturation of the metal center.

Diagnostic Troubleshooting (Q&A)

Issue A: The "Black Crash"

Q: My reaction mixture turned from yellow/orange to a suspension of black particles within 30 minutes. Conversion is <5%.

Diagnosis: Metal Aggregation (Pd Black Formation). This indicates that your supporting ligands have dissociated from the Palladium, leading to the formation of naked Pd(0) clusters which precipitate.

Root Causes & Solutions:

  • Cause 1: Ligand Displacement. High free

    
     concentration displaced your phosphines.
    
    • Fix: Switch to a cyanide source with lower solubility (e.g.,

      
      ) or use a slow-addition protocol.[1][2]
      
  • Cause 2: Insufficient Ligand Loading.

    • Fix: Increase the Ligand:Pd ratio. For monodentate ligands, use 4:1. For bidentate ligands (e.g., dppf, Xantphos), use 2:1.

  • Cause 3: Omitted Reductant. If starting with Pd(II) sources like

    
    , cyanide can inhibit the initial reduction to active Pd(0).[1][3]
    
    • Fix: Add 1-2 mol% of Zinc dust or use a pre-formed Pd(0) source like

      
      .
      
Issue B: The "Stalled" Reaction

Q: The reaction started well but stalled at 40-50% conversion. Adding more catalyst didn't help.

Diagnosis: Product Inhibition or Accumulative Poisoning. The catalyst has slowly deactivated over time, or the product (aryl nitrile) is competing for the metal center (less likely with nitriles than amines, but possible).

Root Causes & Solutions:

  • Cause 1: Formation of Stable Intermediates. The species

    
     may have accumulated. This species cannot undergo reductive elimination because it lacks the necessary open coordination site.
    
    • Fix: Use bulky, electron-rich ligands (e.g., XPhos , Kataoka's ligands , or dppf ) that sterically prevent the coordination of a third or fourth cyanide ion.

  • Cause 2: Trace Water. Water hydrolyzes

    
     to HCN.[4][5][6][7] HCN reacts with Pd(0) to form stable hydride species like 
    
    
    
    .[5][8]
    • Fix: Ensure rigorous anhydrous conditions.[1][3] Dry solvents (DMAc/DMF) and reagents are critical.

Mechanistic Visualization: The Deactivation Pathways

The diagram below maps the "Active Cycle" against the "Deactivation Traps." Note how excess cyanide pulls the catalyst off-cycle at multiple points.

G Pd0 Active Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X Trap1 DEACTIVATION TRAP 1 [Pd(CN)4]2- (Inactive Palladate) Pd0->Trap1 Excess Free CN- Trap3 Hydride Trap (via H2O) [Pd(H)(CN)3]2- Pd0->Trap3 HCN (from wet CN-) TransMet Transmetallation [Ar-Pd(II)-CN] OxAdd->TransMet CN- source Product Ar-CN + Pd(0) TransMet->Product Reductive Elimination Trap2 DEACTIVATION TRAP 2 [Ar-Pd(CN)3]2- (Cannot Reductively Eliminate) TransMet->Trap2 Excess Free CN- Ligand Displacement Product->Pd0 Regeneration

Caption: Figure 1. The Catalytic Cycle vs. Cyanide Poisoning Pathways.[1][2][3][4] Red paths indicate irreversible deactivation caused by high local concentrations of cyanide.

Optimization Guide: Selecting the Right Cyanide Source

The choice of cyanide source is the single most important variable for preventing deactivation.

Cyanide SourceSolubility in DMF/DMAcRisk of PoisoningRecommended Use Case
Zn(CN)₂ Very Low Low The Gold Standard. Acts as a "slow-release" capsule. As CN is consumed, more dissolves. Ideal for most pharma applications.
K₄[Fe(CN)₆] Insoluble (suspension)Very LowGreen Chemistry. Non-toxic. Requires higher temps (120-140°C) or specific catalysts (Pd/CM-Phos) to release CN.
NaCN / KCN HighCritical Avoid if possible. If mandatory, use slow syringe pump addition or biphasic conditions (Water/Toluene) with Phase Transfer Catalyst.
TMS-CN HighHighSpecialized cases. Expensive and volatile.

Validated Experimental Protocol

Protocol: Palladium-Catalyzed Cyanation of Aryl Bromides using Zn(CN)₂ Objective: Robust conversion of functionalized aryl bromides to nitriles without glovebox requirements.

Reagents:
  • Substrate: Aryl Bromide (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv)
    
    • Note: 0.6 equiv provides 1.2 equiv of

      
      .
      
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (4 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-8 mol%)

    • Why dppf? The bite angle of dppf favors reductive elimination and resists displacement by cyanide.

  • Additives: Zinc Dust (10-20 mol%)

    • Critical Step: Scavenges trace

      
       and ensures Pd stays in the active Pd(0) state.
      
  • Solvent: Wet DMAc (Dimethylacetamide) or DMF.

    • Controversy: While strict anhydrous conditions are needed for KCN,

      
       often benefits from 1% water to aid solubility/transmetallation, provided the catalyst is robust (dppf). However, for highest reliability, start with anhydrous DMAc.
      
Step-by-Step Workflow:
  • Setup: Equip a reaction vial with a magnetic stir bar.

  • Solids Addition: Add Aryl Bromide (1 mmol),

    
     (70.5 mg, 0.6 mmol), 
    
    
    
    (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn dust (13 mg, 0.2 mmol).
  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Validation: Oxygen is a major killer of phosphine ligands. Do not skip this.

  • Solvent: Inject anhydrous DMAc (2-3 mL) via syringe.

  • Reaction: Place in a pre-heated block at 120°C . Stir vigorously.

    • Time: Typically 3–12 hours.

  • Workup (Safety Critical):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Quench: Add 10% NaOH or concentrated

      
       to the aqueous wash to complex any remaining zinc/cyanide species.
      
    • Warning: Never acidify the waste stream (risk of HCN evolution).

Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Start Troubleshooting CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black BlackYes Yes: Pd Aggregation Black->BlackYes Yes BlackNo No: Solution Clear/Orange Black->BlackNo No Soln1 1. Switch to Zn(CN)2 2. Increase Ligand:Pd ratio 3. Add Zn dust BlackYes->Soln1 CheckConv Check Conversion (LCMS/GC) BlackNo->CheckConv NoConv < 5% Conversion CheckConv->NoConv Stall Stalled (e.g. 50%) CheckConv->Stall Soln2 1. Poisoning at Oxidative Addition 2. Check O2 purge 3. Check Catalyst Quality NoConv->Soln2 Soln3 1. Product Inhibition? 2. Add catalyst in batches 3. Increase Temp (140°C) Stall->Soln3

Caption: Figure 2. Rapid Diagnostic Flowchart for Cyanation Failures.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan

    • Source: Journal of the American Chemical Society (2008)
    • Context: Defines the form

      
       and hydride species.[5]
      
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

    • Source: Journal of the American Chemical Society (Buchwald et al., 2011)
    • Context: Establishes protocols for using XPhos and palladacycles to overcome deactiv
  • Ligand-Free Palladium-Catalyzed Cyan

    • Source: The Journal of Organic Chemistry (Weissman et al., 2005)
    • Context: Introduces

      
       as a non-toxic, slow-release cyanide source.[3]
      
  • Nickel-Catalyzed Cyan

    • Source: MDPI (2022 Review)
    • Context: Comparative analysis of Zn(CN)2 vs NaCN and toxicity profiles relevant to Pd chemistry as well.

Sources

overcoming poor solubility of benzodioxole derivatives in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the unique physicochemical challenges associated with benzodioxole derivatives.

Benzodioxole scaffolds (a benzene ring fused to a 1,3-dioxole ring) are ubiquitous in drug discovery. However, their rigid, planar, and highly lipophilic nature often leads to poor aqueous solubility, erratic assay readouts, and false-positive screening hits. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure your in vitro assays are robust, reproducible, and scientifically sound.

Section 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: My benzodioxole derivative shows a "bell-shaped" dose-response curve in my biochemical assay. Is this target inhibition or a solubility artifact? A: This is a hallmark signature of colloidal aggregation , a phenomenon heavily characterized by the Shoichet Laboratory at UCSF[1]. Because benzodioxole derivatives are highly lipophilic, they tend to self-associate in aqueous buffers once they exceed their Critical Aggregation Concentration (CAC). Instead of precipitating out of solution entirely, they form tightly packed colloidal particles (50–500 nm in diameter). Causality: The bell-shaped curve occurs because, at lower concentrations, the monomeric compound may weakly bind the target. However, at higher concentrations (above the CAC), the compound forms colloids. These colloids non-specifically adsorb the assay proteins (enzymes or receptors) onto their surface, causing partial denaturation and massive loss of signal, which masquerades as potent inhibition [2].

Q2: How can I definitively prove that my compound is forming colloidal aggregates rather than acting as a true inhibitor? A: You must implement a self-validating counter-screen using non-ionic detergents and Dynamic Light Scattering (DLS). Colloidal aggregates are highly sensitive to detergents, whereas true 1:1 stoichiometric protein-ligand interactions are generally unaffected by mild surfactants [3]. If the addition of 0.01% Triton X-100 completely abolishes your compound's inhibitory activity, your initial hit was a false positive driven by aggregation.

G Monomer Benzodioxole Monomers (Highly Lipophilic) CAC Concentration Exceeds CAC (Critical Aggregation Concentration) Monomer->CAC Colloids Formation of Colloidal Aggregates (50-500 nm particles) CAC->Colloids FalsePos Non-Specific Protein Adsorption (False Positive / Bell-Curve) Colloids->FalsePos Detergent Addition of 0.01% Triton X-100 (Surfactant Disruption) FalsePos->Detergent Troubleshooting Step TrueSignal Colloids Disrupted (True Monomeric Signal Restored) Detergent->TrueSignal

Mechanism of colloidal aggregation and detergent rescue in biochemical assays.

Section 2: Troubleshooting Guides & Validated Protocols

If you have confirmed that your benzodioxole derivative is suffering from poor aqueous solubility or aggregation, utilize the following field-proven strategies.

Strategy A: The Detergent Counter-Screen Protocol (Shoichet Method)

Best for: High-Throughput Screening (HTS) and biochemical target-based assays.

The Logic: By lowering the surface tension of the assay buffer, non-ionic detergents partition into the hydrophobic core of the benzodioxole colloids, disrupting the pi-pi stacking and hydrophobic interactions holding the aggregate together. Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer. Split this into two batches: Buffer A (Control) and Buffer B (Detergent-supplemented).

  • Detergent Addition: To Buffer B, add highly pure, peroxide-free Triton X-100 or Tween-20 to a final concentration of 0.01% (v/v) [3]. Note: Ensure your target protein tolerates this detergent concentration prior to the assay.

  • Compound Dilution: Prepare a 10-point serial dilution of your benzodioxole derivative in 100% DMSO.

  • Assay Execution: Pin-transfer or acoustically dispense (e.g., Echo liquid handler) the compound into the assay plates containing Buffer A and Buffer B. Keep final DMSO concentration ≤ 1% to prevent solvent-induced denaturation.

  • Data Analysis: Calculate the IC50 in both conditions. A shift in IC50 of >10-fold, or a complete loss of activity in Buffer B, confirms the compound is an aggregator.

Strategy B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes

Best for: Cell-based assays, ADME profiling, and in vivo formulations.

The Logic: When detergents are toxic to your cell line or incompatible with your assay, cyclodextrins are the gold standard. HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The planar benzodioxole moiety slips into this cavity, shielding its lipophilic surface from the aqueous environment. This creates an AL-type phase solubility profile, dramatically increasing apparent aqueous solubility without altering the compound's molecular structure [4].

G Step1 1. Weigh Benzodioxole (Excess Solid) Step3 3. Co-incubation & Agitation (24-48h at 25°C) Step1->Step3 Step2 2. Prepare HP-β-CD Aqueous Solution (50-100 mM) Step2->Step3 Step4 4. Filtration (0.45 µm) Remove Uncomplexed Drug Step3->Step4 Step5 5. Lyophilization (Optional for Storage) Step4->Step5 Step6 6. Reconstitute in Assay Buffer (Enhanced Solubility Achieved) Step5->Step6

Workflow for preparing HP-β-CD inclusion complexes to enhance aqueous solubility.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD in molecular biology grade water to create a 50 mM stock solution.

  • Guest Addition: Add an excess amount of the solid benzodioxole derivative (beyond its known intrinsic solubility) to the HP-β-CD solution.

  • Equilibration: Seal the vial and place it on an orbital shaker or end-over-end rotator at 25°C for 48 hours. This allows the thermodynamic equilibrium of the inclusion complex to be reached [5].

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated benzodioxole.

  • Quantification: Quantify the dissolved compound in the filtrate using HPLC-UV. The resulting solution can now be diluted directly into your cell-based assay media.

Section 3: Quantitative Comparison of Solubility Strategies

To help you select the right approach for your specific assay, consult the matrix below.

Solubilization StrategyMechanism of ActionTypical Solubility GainAssay CompatibilityRisk of False Positives
DMSO Optimization (≤5%) Co-solvent disruption of crystal lattice2x – 5xBiochemical (Enzyme tolerance varies)High (Precipitation upon dilution)
0.01% Triton X-100 Micellar encapsulation / Colloid disruption5x – 10xBiochemical (HTS standard)Low (Prevents aggregation)
Bovine Serum Albumin (0.1%) Carrier protein binding10x – 20xBiochemical / Cell-basedModerate (May shift true IC50)
HP-β-Cyclodextrin (50 mM) Hydrophobic cavity inclusion complex50x – 100x+Cell-based / ADME / In vivoLow (Reversible equilibrium)

Data synthesis based on standard physicochemical profiling of lipophilic small molecules in early drug discovery [4][6].

References

  • Ganesh, A. N., Donders, E. N., Shoichet, B. K., & Shoichet, M. S. (2018). Colloidal aggregation: From screening nuisance to formulation nuance. Nano Today, 19, 188–200. Available at:[Link]

  • O'Donnell, H. R., et al. (2021). Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. Journal of Medicinal Chemistry. Available at: [Link]

  • News-Medical. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical Life Sciences. Available at:[Link]

  • Alshehri, S., et al. (2020). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Scientific Reports. Available at:[Link]

  • Brieflands. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at:[Link]

strategies to reduce by-product formation in multicomponent reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). As a Senior Application Scientist, I frequently consult with researchers who struggle with the inherent chaos of MCRs. While reactions like the Ugi, Passerini, and Biginelli offer incredible atom economy, placing three or four highly reactive components in a single flask inevitably invites competing kinetic pathways.

This guide is designed to move you away from trial-and-error optimization. Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and a self-validating experimental protocol to systematically eliminate by-product formation in your MCR workflows.

Diagnostic Workflow for MCR Troubleshooting

Before adjusting parameters, you must identify the dominant failure mode in your crude mixture. Use the workflow below to categorize your by-products and select the appropriate intervention.

MCR_Troubleshooting Start LC-MS / NMR Crude Analysis Decision Identify Major By-Product Start->Decision Path1 Aldol / Knoevenagel (Biginelli) Decision->Path1 Path2 Truncated Adducts (Ugi / Passerini) Decision->Path2 Sol1 Switch to Lewis Acid & Lower Temp Path1->Sol1 Sol2 Pre-form Imine & Adjust Solvent Path2->Sol2

Caption: Diagnostic workflow for identifying and mitigating MCR by-products.

Frequently Asked Questions (FAQs)

Q1: I am observing significant Knoevenagel and Aldol condensation side products in my Biginelli reactions. How can I shift the reaction to favor the dihydropyrimidine? A: The Biginelli reaction is a delicate one-pot cyclocondensation. When aliphatic aldehydes or enolizable ketones are used, self-condensation (Aldol) or premature reaction between the aldehyde and the β-ketoester (Knoevenagel) can easily outcompete the urea addition[1].

  • The Causality: Classical Biginelli protocols use strong Brønsted acids, which indiscriminately accelerate all electrophilic pathways.

  • The Solution: Switch to a targeted Lewis acid (e.g., FeCl₃, InCl₃, or Yb(OTf)₃). Lewis acids selectively coordinate the aldehyde, favoring the formation of the critical N-acyliminium ion intermediate over enolization[2]. Furthermore, employing task-specific ionic liquids (like [DHPA][Tos]) under solvent-free conditions at 80°C has been shown to suppress side reactions and boost yields to >90%[3].

Q2: My Ugi four-component reaction (U-4CR) is stalling, yielding truncated three-component adducts and unreacted isocyanide. What is the mechanistic failure? A: The Ugi reaction relies on a highly orchestrated kinetic sequence: the amine and aldehyde must condense to form an iminium ion before the isocyanide and carboxylic acid can attack[4]. If imine formation is kinetically slow, the carboxylic acid may prematurely react with the aldehyde, or the isocyanide may degrade.

  • The Causality: Simultaneous addition of all four components places the reaction under thermodynamic competition.

  • The Solution: Enforce the correct sequence by artificially separating the kinetics. Pre-form the imine by mixing the amine and aldehyde for 30–60 minutes before adding the other components. Additionally, solvent choice is paramount. Polar protic solvents like methanol (at a high concentration of 0.4 M) or 2,2,2-trifluoroethanol (TFE) stabilize the polar iminium intermediate via hydrogen bonding, significantly reducing truncated by-products[5][6][7].

Q3: I am attempting a Passerini reaction, but I am isolating unstable intermediates instead of the desired α-acyloxy amide. Why is the reaction failing to complete? A: The hallmark of the Passerini reaction is the irreversible[1,3]-O→N acyl transfer, known as the Mumm rearrangement, which drives the reaction to completion[8][9].

  • The Causality: The Mumm rearrangement strictly requires a carboxylic acid to provide the necessary electrophilic site. If you substituted the carboxylic acid with a mineral acid or an alcohol, the rearrangement cannot occur. This leaves you with reversible, unstable α-hydroxy amides or α-alkoxy amides[10][11].

  • The Solution: Ensure your acidic component is a true carboxylic acid. If you are attempting to use phenols, ensure they are highly electron-deficient to force a related Smiles rearrangement instead of the traditional Mumm pathway[11].

Mechanistic Deep-Dive: The Ugi Pathway

To understand why order-of-addition matters, review the logical flow of the Ugi reaction below. The irreversible nature of the Mumm rearrangement is what ultimately traps the product, but it is entirely dependent on the successful formation of the alpha-adduct.

Ugi_Mechanism A Amine + Aldehyde B Iminium Ion (Critical Step) A->B -H2O D Alpha-Adduct Intermediate B->D C Isocyanide + Carboxylic Acid C->D E Mumm Rearrangement D->E F Ugi Product E->F Irreversible

Caption: Mechanistic pathway of the Ugi 4CR highlighting the critical iminium formation and Mumm rearrangement.

Quantitative Data: Parameter Impact on MCRs

The following table summarizes how specific parameter adjustments impact yield and by-product formation, grounded in automated parallel synthesis studies and optimized protocols[3][5].

Reaction TypeParameter AdjustedBaseline Yield (%)Optimized Yield (%)Primary By-Product Mitigated
Ugi 4CR Imine Stoichiometry (1.0 eq to 1.2 eq)49.066.0Truncated Passerini adducts
Ugi 4CR Solvent Concentration (0.07 M to 0.4 M)< 30.066.0Unreacted intermediates
Biginelli Catalyst (Brønsted to Lewis/Ionic Liquid)~60.094.0Knoevenagel condensates

Protocol Vault: Optimized Ugi 4CR with Imine Pre-formation

This protocol utilizes kinetic separation and high-concentration solvent effects to minimize side reactions. It is designed as a self-validating system : visual and analytical checkpoints are built into the workflow to ensure success before moving to the next step.

Reagents Required:

  • Amine (1.2 eq)

  • Aldehyde (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Solvent: Anhydrous Methanol (to achieve 0.4 M final concentration)

Step-by-Step Methodology:

  • Imine Pre-formation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and the amine (1.2 eq) in half of the total required volume of anhydrous methanol.

    • Causality: Using a 1.2 eq excess of the amine drives the imine condensation to completion, preventing the aldehyde from reacting with the carboxylic acid later[5].

  • Kinetic Maturation: Stir the mixture at room temperature for 30 to 60 minutes.

    • Self-Validating Checkpoint: Spot the mixture on a TLC plate or run a rapid LC-MS. Do not proceed until the aldehyde peak has completely disappeared.

  • Component Addition: Once the imine is fully formed, add the carboxylic acid (1.0 eq) dissolved in the remaining methanol. Stir for 5 minutes. Finally, add the isocyanide (1.0 eq) dropwise.

    • Causality: Adding the isocyanide last ensures that it immediately encounters the highly reactive iminium-carboxylate ion pair, triggering the rapid cascade into the Mumm rearrangement before side reactions can occur.

  • Reaction Completion: Stir the reaction at room temperature for 12–24 hours.

  • Isolation & Validation:

    • Self-Validating Checkpoint: Ugi products frequently precipitate directly out of 0.4 M methanol in pure form[5]. If a heavy precipitate is observed, simply filter the mixture and wash with cold methanol. This visual cue confirms high conversion and allows you to bypass costly and time-consuming chromatography.

References

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - NIH - [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing - [Link]

  • The Passerini Reaction - Organic Reactions - [Link]

  • Passerini reaction - Wikipedia - [Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific -[Link]

  • The 100 facets of the Passerini reaction - PMC - [Link]

  • Ugi Reaction - Organic Chemistry Portal - [Link]

  • Long-chain Brønsted acidic ionic liquids catalyzed one-pot three-component Biginelli reaction - Emerald Publishing -[Link]

Sources

Validation & Comparative

comparative analysis of different synthesis routes for 7-Methoxybenzo[d]dioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy and Optimization

7-Methoxybenzo[d]dioxole-5-carbonitrile, a key building block in the synthesis of various biologically active compounds, presents multiple synthetic challenges and opportunities. This guide provides a comparative analysis of two primary synthetic routes to this valuable nitrile, offering an in-depth look at the strategic considerations, experimental protocols, and expected outcomes for each pathway. The presented routes commence from the naturally occurring precursor, myristicin, and proceed through key intermediates, offering distinct advantages and disadvantages in terms of reaction steps, yields, and reagent toxicity.

Route 1: The Aldoxime Dehydration Pathway from Myristicinaldehyde

This synthetic strategy leverages the readily available myristicin, a major component of nutmeg oil. The core of this route is the transformation of the aldehyde functionality of myristicinaldehyde into a nitrile via an aldoxime intermediate. This pathway is attractive due to its reliance on a natural product as a starting material and relatively straightforward chemical transformations.

Overall Synthesis Workflow

Myristicin Myristicin Isomyristicin Isomyristicin Myristicin->Isomyristicin Isomerization Myristicinaldehyde Myristicinaldehyde (7-methoxy-1,3-benzodioxole-5-carbaldehyde) Isomyristicin->Myristicinaldehyde Oxidative Cleavage Oxime Myristicinaldehyde Oxime Myristicinaldehyde->Oxime Oximation Nitrile 7-Methoxybenzo[d]dioxole-5-carbonitrile Oxime->Nitrile Dehydration

Figure 1: Workflow for the synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile via the aldoxime dehydration pathway.

Experimental Protocols

Step 1: Isomerization of Myristicin to Isomyristicin

  • Rationale: The isomerization of the allyl side chain of myristicin to the more stable propenyl group in isomyristicin is a crucial first step, facilitating the subsequent oxidative cleavage to the desired aldehyde.

  • Procedure: A mixture of myristicin (50 g), sodium hydroxide (27.5 g), and ethanol (160 ml) is heated at a gentle reflux for 24 hours. Following the reaction, the ethanol is removed under reduced pressure. The resulting solid residue is dissolved in water (400 ml) and extracted with diethyl ether (3 x 100 ml). The combined ether extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield isomyristicin.[1]

  • Expected Yield: High, typically near quantitative.

Step 2: Oxidative Cleavage of Isomyristicin to Myristicinaldehyde

  • Rationale: This step cleaves the propenyl double bond to afford the target aldehyde, myristicinaldehyde. Several methods exist, with one notable approach involving the formation of a nitropropene intermediate.

  • Procedure: A solution of isomyristicin (50 g) in 300 ml of dry acetone and 24 g of pyridine is cooled to 0°C with vigorous stirring. Cold tetranitromethane (54 g) is then added, causing a slight temperature increase. After 2 minutes of stirring, the reaction is quenched with a chilled solution of 16.8 g of KOH in 300 ml of H₂O. The intermediate nitropropene is then heated with DL-α-methylbenzylamine (26 g) on a steam bath until the evolution of nitroethane is complete. The resulting Schiff base is hydrolyzed without isolation by adding dilute hydrochloric acid and continuing to heat. The myristicinaldehyde product solidifies upon heating to 60-80°C and is collected by filtration of the cooled mixture.[2]

  • Expected Yield: 79% overall yield from isomyristicin.

Step 3: Oximation of Myristicinaldehyde

  • Rationale: The aldehyde is converted to its corresponding oxime, which is a stable intermediate that can be readily dehydrated to the nitrile.

  • Procedure (General): Myristicinaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or pyridine, often in the presence of a base like sodium acetate or pyridine to neutralize the liberated HCl. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Expected Yield: While a specific yield for this substrate is not detailed in the searched literature, oximation reactions of aromatic aldehydes generally proceed in high yields (>90%).

Step 4: Dehydration of Myristicinaldehyde Oxime to 7-Methoxybenzo[d]dioxole-5-carbonitrile

  • Rationale: This is the final and key step to introduce the nitrile functionality. A variety of dehydrating agents can be employed, with the choice impacting reaction conditions and byproducts.

  • Procedure (General): The myristicinaldehyde oxime is treated with a dehydrating agent such as acetic anhydride, thionyl chloride, or more modern reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in an appropriate solvent.[3] For instance, using BOP reagent with DBU in dichloromethane typically allows for mild reaction conditions at room temperature.[3] The reaction progress is monitored by TLC, and upon completion, the product is isolated through aqueous workup and extraction, followed by purification via recrystallization or column chromatography.

  • Expected Yield: Dehydration of aldoximes is generally efficient, with yields often exceeding 80-90% depending on the chosen reagent and conditions.[3][4]

Route 2: The Rosenmund-von Braun Cyanation of a Halogenated Precursor

This pathway involves the introduction of a bromine atom onto the aromatic ring of a myristicin derivative, followed by a copper-catalyzed cyanation reaction. This route can be more direct in forming the carbon-cyanide bond but requires the use of a toxic cyanide source and a transition metal catalyst.

Overall Synthesis Workflow

Myristicin Myristicin BromoMyristicin 5-Bromo-7-methoxy- benzo[d]dioxole Derivative Myristicin->BromoMyristicin Bromination Nitrile 7-Methoxybenzo[d]dioxole-5-carbonitrile BromoMyristicin->Nitrile Rosenmund-von Braun Cyanation

Figure 2: Workflow for the synthesis of 7-Methoxybenzo[d]dioxole-5-carbonitrile via the Rosenmund-von Braun reaction.

Experimental Protocols

Step 1: Bromination of a Myristicin Derivative

  • Rationale: The introduction of a bromine atom at the 5-position of the benzodioxole ring is necessary to create a suitable substrate for the subsequent cyanation reaction. Direct bromination of myristicin can lead to addition to the allyl side chain. Therefore, it is often more strategic to first prepare a derivative where the side chain is less reactive or has been modified. For instance, bromination of myristicinaldehyde could be a potential starting point.

  • Procedure (General): A solution of the myristicin derivative in a suitable solvent (e.g., acetic acid, chloroform) is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction conditions (temperature, reaction time) are optimized to achieve regioselective bromination at the desired position.

  • Expected Yield: Yields for aromatic bromination can vary widely depending on the substrate and conditions but are often in the range of 60-80%.

Step 2: Rosenmund-von Braun Cyanation of 5-Bromo-7-methoxybenzo[d]dioxole Derivative

  • Rationale: This classic reaction replaces the aryl bromide with a nitrile group using a copper(I) cyanide. This method is a powerful tool for the synthesis of aryl nitriles.[2][5]

  • Procedure (General): The 5-bromo-7-methoxybenzo[d]dioxole derivative is heated with a stoichiometric or slight excess of copper(I) cyanide in a high-boiling polar solvent such as DMF, NMP, or pyridine.[5] The reaction temperature is typically high (150-200 °C).[6] More modern protocols may utilize catalytic amounts of copper salts with ligands like L-proline at lower temperatures (80-120 °C), which can improve functional group tolerance.[6][7] After the reaction is complete, the mixture is cooled and worked up by pouring into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes, followed by extraction of the product.

  • Expected Yield: The classical Rosenmund-von Braun reaction can have variable yields, often in the range of 50-70%. The use of promoters like L-proline has been shown to significantly improve yields to over 80% for some substrates.[6]

Comparative Analysis

FeatureRoute 1: Aldoxime DehydrationRoute 2: Rosenmund-von Braun Cyanation
Starting Material Myristicin (from nutmeg oil)Myristicin derivative
Number of Steps 4 (Isomerization, Oxidation, Oximation, Dehydration)2 (Bromination, Cyanation)
Key Reagents Standard organic reagents, various dehydrating agentsBrominating agent, Copper(I) cyanide
Toxicity & Hazards Generally lower, though some dehydrating agents are corrosive.High toxicity of copper(I) cyanide.
Reaction Conditions Generally milder, often at or below reflux temperatures.Typically requires high temperatures (150-200 °C), though modern methods can lower this.
Yield Potentially higher overall yield due to high-yielding individual steps.Can be moderate, but newer protocols show improvement.
Purification Standard chromatographic or recrystallization methods.Workup can be more complex due to copper salts.
Scalability Generally considered scalable.High temperatures and toxic reagents can pose scalability challenges.

Conclusion for the Synthetic Chemist

Both the aldoxime dehydration pathway and the Rosenmund-von Braun cyanation offer viable routes to 7-Methoxybenzo[d]dioxole-5-carbonitrile.

Route 1 is arguably the more "green" and potentially higher-yielding approach, starting from a readily available natural product and avoiding highly toxic metal cyanides. The multi-step nature of this route, however, requires careful optimization of each transformation to maximize the overall yield.

Route 2 provides a more direct conversion of a functionalized aromatic ring to the desired nitrile. While the classical conditions are harsh and involve toxic reagents, modern advancements in copper-catalyzed cyanations offer milder alternatives that could make this route more attractive, especially if a suitable brominated precursor is readily accessible.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including factors such as scale, available starting materials, safety considerations, and desired purity of the final product. For large-scale production, the scalability and reduced toxicity of Route 1 may be advantageous. For smaller-scale laboratory synthesis where a direct conversion is preferred, and appropriate safety measures are in place, Route 2 remains a valuable option.

References

  • Shulgin, A. T. (1967). Convenient synthesis of myristicinaldehyde. Canadian Journal of Chemistry, 45(24), 3055-3057.
  • Shulgin, A. T. (n.d.). Synthesis of Myristicinaldehyde and Apiolealdehyde. The Vespiary.
  • Moltrasio, G. Y., Giacopallo, D., & Vernengo, M. J. (1972). Preparation of Homomyristicinic Acid, Myristicinaldehyde etc.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Wang, D., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(01), 69-72.
  • Organic Syntheses. (n.d.).
  • Semantic Scholar. (n.d.). l-Proline-Promoted Rosenmund-von Braun Reaction.
  • Shipilovskikh, S. A., & Rubtsov, A. E. (2019). Dehydration of oxime to nitriles. AIP Conference Proceedings, 2063(1), 030019.
  • Organic Chemistry Portal. (n.d.).
  • De Kimpe, N., et al. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(7), 549-556.
  • ResearchGate. (2014).
  • Alishiri, A., et al. (2018). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 4(2), 164-171.
  • Ghosh, A. K., & Swanson, L. M. (2009). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 74(16), 6353–6356.
  • Sohilait, H. J. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62.
  • Martins, C. H. Z., et al. (2021).
  • WIPO Patentscope. (2017).
  • Eureka | Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole.

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Strategic SAR Profiling of Benzodioxole Analogs: From Metabolic Liabilities to Potency Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Benzodioxole Paradox

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs (e.g., Tadalafil, Paroxetine) and potent natural products (e.g., Podophyllotoxin, Berberine). Its planarity and electron-rich nature allow for tight hydrophobic stacking and hydrogen bonding interactions.

However, this scaffold presents a critical metabolic liability . The methylene bridge (


) is a "soft spot" for Cytochrome P450 (CYP) enzymes, often leading to mechanism-based inhibition (MBI) or rapid clearance.

This guide objectively compares benzodioxole analogs against their ring-opened (dimethoxy) and bioisosteric (difluoro-, deuterated) counterparts. It provides experimental data to guide the "keep, modify, or replace" decision process in lead optimization.

Critical Analysis: The Metabolic Double-Edged Sword

To optimize benzodioxole-containing leads, one must first understand the mechanism of its metabolic activation. The methylene carbon is susceptible to hydrogen atom abstraction by high-valent iron-oxo species in CYP450 enzymes.

Mechanism of CYP Inhibition

The oxidation of the methylene bridge does not typically lead to a stable metabolite immediately. Instead, it proceeds through a carbene intermediate that coordinates irreversibly with the heme iron of the CYP enzyme, acting as a "suicide substrate."

Visualization: Metabolic Activation Pathway

The following diagram illustrates the mechanistic divergence between stable metabolism and CYP inactivation.

MetabolicPathway Substrate Benzodioxole Scaffold Radical C-H Abstraction (Radical Intermediate) Substrate->Radical CYP450 (Fe=O) Hydroxylation Methylene Hydroxylation Radical->Hydroxylation Carbene Carbene Formation Hydroxylation->Carbene -H2O Catechol Catechol (Ring Opening) Hydroxylation->Catechol Hydrolysis Complex Heme-Carbene Adduct (Inactivation) Carbene->Complex Irreversible Binding

Figure 1: Mechanistic pathway of benzodioxole metabolism showing the bifurcation between ring opening (catechol formation) and suicide inhibition (carbene complex).

Comparative SAR Case Studies

This section evaluates the performance of benzodioxole analogs against alternative substitution patterns.

Case Study A: COX-1/2 Inhibition (Benzodioxole vs. Phenyl)

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), replacing the phenyl ring of Ketoprofen with a benzodioxole moiety significantly alters selectivity profiles.[1]

Hypothesis: The bulkier, electron-rich benzodioxole ring fills the hydrophobic channel of COX-2 more effectively than the phenyl ring.

Experimental Data Summary: Data derived from Hawash et al. (2020) [1].

Compound ClassR-Group SubstituentTargetIC50 (µM)Selectivity (COX-1/COX-2)Outcome
Control Ketoprofen (Phenyl)COX-1 / COX-22.36 / 2.730.86Non-selective
Analog 1 Benzodioxole (Unsubst.)COX-1 / COX-21.45 / 3.340.43Potency retained
Analog 2 6-Bromo-BenzodioxoleCOX-1 / COX-21.12 / 1.300.86High Potency
Analog 3 Benzodioxole-Acetic AcidCOX-1 / COX-24.25 / 2.351.81COX-2 Selective

Insight: The benzodioxole moiety (Analog 3) shifts selectivity towards COX-2 compared to the phenyl control.[1] Halogenation at the ortho position (Analog 2) increases potency but may reduce selectivity.

Case Study B: Cytotoxicity (Ring-Closed vs. Ring-Open)

A classic SAR question is whether the constrained ring is necessary or if the open-chain dimethoxy analog (veratrole) suffices.

Context: Antitumor activity against HeLa and MDA-MB-231 cell lines.[2] Data derived from comparative analysis of Podophyllotoxin analogs and synthetic derivatives [2, 3].[3]

Scaffold TypeStructureElectronic EffectMetabolic StabilityCytotoxicity (HeLa)
1,3-Benzodioxole Planar, bicyclicElectron Donor (+M)Low (MBI risk)High (IC50 < 5 µM)
3,4-Dimethoxy Flexible, acyclicElectron Donor (+M)Moderate (O-demethylation)Moderate (IC50 ~ 10-50 µM)
2,3-Dihydrobenzofuran BicyclicElectron DonorHighVariable

Insight: For tubulin-binding agents (like podophyllotoxin derivatives), the planar constraint of the benzodioxole ring is often critical for fitting into the binding pocket. Ring opening to dimethoxy analogs frequently results in a 2-10x loss of potency due to increased entropic penalties upon binding.

Lead Optimization Workflow

When a benzodioxole hit is identified, the following decision tree should be applied to mitigate metabolic risks while maintaining potency.

Visualization: SAR Optimization Logic

SAR_Logic Hit Benzodioxole Hit Identified CheckMet Assess Metabolic Stability (Microsomal Assay) Hit->CheckMet Decision Is t1/2 acceptable? CheckMet->Decision Keep Retain Scaffold (Monitor CYP Inhibition) Decision->Keep Yes Modify Structural Modification Decision->Modify No Strat1 Strategy 1: Block Metabolism (Deuteration of -CH2-) Modify->Strat1 Maintain Electronics Strat2 Strategy 2: Bioisostere (Difluorobenzodioxole) Modify->Strat2 Block Oxidation Strat3 Strategy 3: Ring Opening (3,4-Dimethoxy) Modify->Strat3 Reduce CYP Binding

Figure 2: Decision matrix for optimizing benzodioxole-containing lead compounds.

Strategic Modifications:
  • Difluorobenzodioxole: Replacing hydrogens with fluorine atoms (

    
    ) completely blocks CYP-mediated methylene hydroxylation. However, this is a strong electron-withdrawing group, which may alter the quadrupole moment and binding affinity.
    
  • Deuteration:

    
    -Benzodioxole exploits the Kinetic Isotope Effect (KIE). It slows down the C-H abstraction rate (metabolism) without significantly altering steric or electronic properties. This is a validated strategy (e.g., CTP-347) [4].
    

Experimental Protocols

Synthesis of Benzodioxole-Carboxamide Derivatives

Objective: To synthesize stable amide analogs for SAR evaluation. Source Validation: Adapted from Hawash et al. (2020) and standard amide coupling methodologies [1].

Reagents:

  • 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (Catalytic, 0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the benzodioxole acid derivative in anhydrous DCM under an argon atmosphere. Add DMAP and stir for 10 minutes at 0°C.

  • Coupling: Add EDCI to the reaction mixture. Stir for 20 minutes to form the active ester intermediate.

  • Addition: Dropwise add the substituted aniline dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (Ethyl Acetate:Hexane).

  • Work-up: Quench with water. Extract the organic layer with DCM (3x).[4] Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.

Self-Validating Microsomal Stability Assay

Objective: To quantify the metabolic liability of the benzodioxole bridge.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (or 1 mM NADPH) to initiate the reaction.

  • Time-Points: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
  • MBI Check (Critical Step): To test for mechanism-based inhibition (suicide substrate), pre-incubate the compound with microsomes without the marker substrate for 30 mins, then add the marker substrate (e.g., Testosterone) and measure its turnover. A decrease in marker metabolism compared to control indicates irreversible CYP inactivation by the benzodioxole carbene.

References

  • Hawash, M., et al. (2020).[5] Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. [Link]

  • Zhang, Y.L., et al. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]

  • Kumari, S., et al. (2022).[4] The ring-opening scheme of 1,3-benzodioxole... and related derivatives. ResearchGate. [Link]

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology. [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. [Link]

Sources

comparing in vitro and in vivo results for antidiabetic benzodioxol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Translating Efficacy: A Comparative Guide to In Vitro and In Vivo Evaluation of Antidiabetic Benzodioxol Derivatives

Introduction As a Senior Application Scientist overseeing metabolic disorder pipelines, I frequently encounter the "translation gap"—the phenomenon where highly potent enzymatic inhibitors in vitro fail to demonstrate systemic efficacy in vivo. Recently, benzodioxol derivatives have emerged as a highly promising scaffold for managing postprandial hyperglycemia [1]. Structurally related to naturally occurring polyphenols, the 1,3-benzodioxol core exhibits a robust binding affinity for the catalytic pocket of pancreatic α-amylase.

This guide provides an objective, data-driven comparison of the in vitro enzymatic inhibition and in vivo glycemic control achieved by novel benzodioxol derivatives. By dissecting the experimental workflows, we will explore the causality behind protocol design and the critical parameters that dictate successful in vivo translation.

Section 1: The Drug Discovery Workflow

Before diving into the comparative data, it is essential to understand the sequential validation system used to evaluate these compounds. The workflow is designed as a self-validating funnel: in vitro enzymatic assays establish the baseline mechanism of action (MoA), cytotoxicity screens ensure cellular tolerability, and in vivo models confirm systemic bioavailability and physiological efficacy.

Workflow Synth Synthesis of Benzodioxol Derivatives InVitro In Vitro Screening (α-Amylase Assay) Synth->InVitro Tox Cytotoxicity Assay (MTS on Normal Cells) InVitro->Tox IC50 < 10 µg/mL InVivo In Vivo Validation (STZ-Diabetic Mice) Tox->InVivo High Cell Viability Lead Lead Candidate Selection InVivo->Lead Blood Glucose Reduction

Sequential validation workflow for antidiabetic benzodioxol derivatives.

Section 2: In Vitro Evaluation – α-Amylase Inhibition

The primary MoA for these derivatives is the competitive inhibition of pancreatic α-amylase, an enzyme responsible for hydrolyzing complex dietary carbohydrates into oligosaccharides. By inhibiting this enzyme, the absorption of glucose in the small intestine is delayed, effectively blunting postprandial blood glucose spikes.

Self-Validating Protocol: DNSA Colorimetric Assay To objectively quantify in vitro efficacy, we utilize the 3,5-dinitrosalicylic acid (DNSA) assay. Causality behind the method: α-amylase cleaves starch into reducing sugars (e.g., maltose). When heated with DNSA, these reducing sugars convert the yellow DNSA into dark red 3-amino-5-nitrosalicylic acid. The intensity of the red color (measured via absorbance at 540 nm) is directly proportional to enzyme activity. A potent inhibitor will prevent this color change, providing a self-validating, visually and spectrophotometrically quantifiable readout.

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve porcine pancreatic α-amylase in phosphate buffer (pH 6.9) to maintain optimal physiological folding.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the benzodioxol derivative (e.g., 1, 10, 50, 100 µg/mL) at 37°C for 10 minutes. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium within the enzyme's active site before the bulky starch substrate is introduced.

  • Substrate Addition: Add 1% (w/v) starch solution and incubate for exactly 15 minutes at 37°C.

  • Reaction Termination: Add the DNSA reagent and boil the mixture for 5 minutes to halt the enzymatic reaction and develop the chromophore.

  • Quantification: Cool to room temperature, dilute with distilled water, and measure absorbance at 540 nm against a blank. Calculate the IC50 (concentration required for 50% inhibition).

Comparative In Vitro Data Recent studies have characterized several benzodioxol classes, including benzodioxole aryl acetates and carboxamides. As shown below, specific structural modifications (such as the addition of halogens or methoxy groups) significantly enhance binding affinity compared to the clinical standard, Acarbose [1, 2].

Compound IDChemical ClassIC50 (µg/mL or µM)Reference Standard (Acarbose)Cytotoxicity (Normal Cells)
Compound 4f Benzodioxole aryl acetic acid1.11 µg/mL6.47 µg/mLNot Tested
Compound IIa Benzodioxol carboxamide0.85 µM~10.0 µMIC50 > 150 µM (Safe)
Compound IIc Benzodioxol carboxamide0.68 µM~10.0 µMIC50 > 150 µM (Safe)
Compound I Benzoylbenzodioxol derivative2.57 µg/mL6.47 µg/mLSafe

Section 3: In Vivo Evaluation – Systemic Efficacy

While in vitro data confirms target engagement, in vivo studies are mandatory to assess pharmacokinetics, bioavailability, and physiological impact. A compound with a stellar IC50 might fail in vivo due to rapid hepatic clearance, poor intestinal absorption, or off-target protein binding.

Self-Validating Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model Causality behind the method: STZ is a naturally occurring alkylating antineoplastic agent that is uniquely toxic to the insulin-producing beta cells of the pancreas. By injecting STZ, we induce a state of hypoinsulinemia and hyperglycemia that accurately mimics late-stage Type 2 or Type 1 diabetes. The model is self-validating: only mice exhibiting fasting blood glucose levels >200 mg/dL are selected for the study, ensuring the baseline pathology is established before treatment begins.

Step-by-Step Methodology:

  • Model Induction: Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-150 mg/kg depending on the strain) dissolved in freshly prepared cold citrate buffer (pH 4.5) to overnight-fasted mice.

  • Validation: After 72 hours, measure fasting blood glucose via tail vein prick using a calibrated glucometer. Include only mice with glucose >200 mg/dL.

  • Dosing Regimen: Administer the lead benzodioxol derivative (e.g., Compound IIc) orally or via IP injection for a defined period (e.g., 5 consecutive doses). Rationale: Multiple doses assess cumulative efficacy and acute systemic toxicity.

  • Monitoring: Measure blood glucose levels at regular intervals post-dosing. Monitor body weight, water intake, and behavioral markers of toxicity.

Comparative In Vivo Data When transitioned to the in vivo STZ model, Compound IIc demonstrated significant hypoglycemic activity, validating its in vitro profile [1].

Treatment GroupBaseline Blood Glucose (mg/dL)Post-Treatment Blood Glucose (mg/dL)Net Reduction
Diabetic Control (Untreated) 248.5 ± 12.4255.1 ± 14.2+ 6.6 mg/dL
Compound IIc (Benzodioxol) 252.2 ± 10.8173.8 ± 9.5- 78.4 mg/dL
Positive Control (Acarbose) 250.1 ± 11.2165.4 ± 8.7- 84.7 mg/dL

Section 4: Mechanistic Translation & Logical Relationships

The successful translation of Compound IIc from a sub-micromolar enzyme inhibitor to an effective in vivo hypoglycemic agent relies on its ability to intercept the carbohydrate metabolism pathway at the intestinal border.

Mechanism Diet Dietary Complex Carbohydrates Amylase Pancreatic α-Amylase Diet->Amylase Oligo Oligosaccharides Amylase->Oligo Glucose Glucose Absorption (Intestine) Oligo->Glucose Hyper Postprandial Hyperglycemia Glucose->Hyper Inhibitor Benzodioxol Derivative (e.g., IIc) Inhibitor->Amylase Competitive Inhibition

Mechanism of action: Benzodioxol derivatives blunt postprandial hyperglycemia via α-amylase inhibition.

Conclusion

The comparative analysis of benzodioxol derivatives underscores the critical need for a dual-tiered evaluation strategy. In vitro assays like the DNSA method provide high-throughput, mechanistically precise data, identifying structural pharmacophores (such as carboxamide linkages and halogen substitutions) that maximize target affinity. However, it is the in vivo STZ-diabetic model that ultimately dictates a compound's viability as a therapeutic candidate, confirming that the molecule can survive systemic circulation and exert its physiological effect without inducing cytotoxicity. For drug development professionals, benzodioxol derivatives represent a highly tunable, validated scaffold for the next generation of synthetic antidiabetic agents.

References

  • Hawash, M., et al. (2023). "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model." Biomolecules, 13(10), 1486. URL:[Link]

  • Hawash, M., et al. (2021). "Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives." BMC Chemistry, 15(1), 1-10. URL:[Link]

  • Hawash, M., et al. (2024). "Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice." Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]

A Researcher's Guide to Assessing the Selectivity of Benzodioxole Derivatives for COX-2 Over COX-1

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anti-inflammatory drug development, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective. The therapeutic efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is often marred by significant gastrointestinal side effects, primarily due to the non-selective inhibition of both COX-1 and COX-2 isoenzymes.[1][2] While COX-1 plays a crucial homeostatic role, including the protection of the gastric mucosa, COX-2 is primarily inducible at sites of inflammation.[3][4] This fundamental difference provides a clear therapeutic window: selectively inhibiting COX-2 can deliver potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal complications associated with COX-1 inhibition.[1][5]

This guide focuses on the benzodioxole (or 1,3-benzodioxole) moiety, a heterocyclic scaffold that has emerged as a promising foundation for designing novel and selective COX-2 inhibitors.[6][7] We will explore the mechanistic basis for selectivity, provide a comparative analysis of various benzodioxole derivatives with supporting experimental data, and detail a robust protocol for assessing their inhibitory activity in a laboratory setting.

The Mechanistic Underpinning of COX-2 Selectivity

Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[8][9] However, crucial structural distinctions in their active sites pave the way for selective inhibition. The inhibitor binding site in COX-2 is approximately 25% larger than that in COX-1, featuring a secondary internal pocket that is absent in its isoform.[10][11] This larger, more accommodating pocket can bind bulkier molecules. Drug designers leverage this by incorporating larger structural motifs, such as the benzodioxole ring, which can fit into the COX-2 active site but are sterically hindered from effectively binding to the narrower COX-1 channel.[6] This structural difference is the cornerstone of designing selective COX-2 inhibitors, often referred to as 'coxibs'.[12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pg_products Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H PG_Physiological Physiological PGs (Stomach Lining, Platelets) Prostaglandins_H->PG_Physiological PG_Inflammatory Inflammatory PGs (Pain, Inflammation, Fever) Prostaglandins_H->PG_Inflammatory PLA2 Phospholipase A2 NSAIDs Non-Selective NSAIDs (e.g., Ketoprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (Benzodioxole Derivatives) COX2_Inhibitors->COX2

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Comparative Performance of Benzodioxole Derivatives

Recent research has demonstrated that modifying the benzodioxole scaffold with different functional groups can significantly influence both potency and selectivity towards COX-2.[6][8][13] Studies have synthesized and evaluated derivatives bearing aryl acetate, aryl acetic acid, and diazepine moieties, often using the non-selective NSAID Ketoprofen as a reference for comparison.[6][8][14]

The selectivity of a compound is typically quantified by its Selectivity Index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Compound IDCore Structure / Key FeatureIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Ketoprofen Phenylpropanoic acid (Reference)~0.31~1.58~0.196[6][13]
Compound 3b Aryl acetate, ortho-iodo1.121.300.862[6][14]
Compound 4a Diazepine, 3-chlorophenyl--0.85*[8][13]
Compound 4b Diazepine, 2-chlorophenyl0.363-Better than Ketoprofen[8][13]
Compound 4d Aryl acetic acid, ortho-iodo--1.809[6][14]
Compound 4f Aryl acetic acid, 2,4-dichloro0.725--[6][14]
Note: The SI for compound 4a was reported directly. IC50 values for some compounds were not fully detailed in the cited abstracts.

Analysis of Structure-Activity Relationships (SAR):

  • Bulky Moieties: The larger benzodioxole moiety, compared to the simple phenyl group in Ketoprofen, is a key contributor to enhanced COX-2 selectivity.[6]

  • Halogenation: The position of halogen atoms on the aryl ring plays a critical role. Ortho-halogenated compounds generally show better activity and selectivity ratios than their meta-halogenated counterparts.[6][14] This is theorized to be due to the ortho substitution forcing the second aromatic ring to be non-coplanar with the first, a conformation that is ideal for COX inhibitory activity.[6]

  • Functional Groups: Studies comparing aryl acetate and aryl acetic acid derivatives have shown that while both can exhibit good activity, the specific substitution pattern is crucial.[6] The introduction of a diazepine ring has also yielded compounds with favorable selectivity profiles.[8][13]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To empirically determine the COX-1 and COX-2 selectivity of novel benzodioxole derivatives, a robust and validated in vitro assay is essential. The following protocol is based on established methods for measuring COX activity.[6][8][15]

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human or ovine COX-2.

Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Reaction Buffer (e.g., Tris-HCl)

  • Cofactors: Hematin, reduced glutathione, L-epinephrine[15]

  • Colorimetric Substrate (TMPD)

  • Test compounds (benzodioxole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors: Ketoprofen (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate and plate reader

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: Buffer, Cofactors, Substrate C Add Buffer and COX-1 or COX-2 Enzyme A->C B Prepare Serial Dilutions of Test Compounds & Controls D Add Test Compound / Control / Vehicle B->D C->D E Pre-incubate to allow inhibitor binding D->E F Initiate Reaction: Add Arachidonic Acid & TMPD E->F G Incubate at 37°C F->G H Measure Absorbance (e.g., 590 nm) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Values J->K L Calculate Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)) K->L

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers, cofactor solutions, and substrate solutions according to the manufacturer's instructions or established literature protocols.[15]

  • Compound Plating: In a 96-well plate, add serial dilutions of the test compounds and reference inhibitors. Include a "vehicle control" (e.g., DMSO) for 100% enzyme activity and a "background" well with no enzyme.

  • Enzyme Addition: To each well (except the background), add the reaction buffer followed by the appropriate enzyme (either COX-1 or COX-2).

  • Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate (TMPD) to all wells.

  • Incubation & Measurement: Immediately place the plate in a plate reader set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 590 nm kinetically over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. response) to calculate the IC50 value for each compound against each enzyme.

    • Calculate the Selectivity Index (SI) by dividing the IC50(COX-1) by the IC50(COX-2).

Conclusion and Future Directions

The benzodioxole scaffold represents a viable and promising platform for the development of selective COX-2 inhibitors. Experimental data indicate that strategic modifications, particularly the introduction of diazepine rings and specific halogenation patterns, can significantly enhance selectivity over COX-1, surpassing that of traditional NSAIDs like Ketoprofen.[6][8][13] The provided in vitro assay protocol offers a reliable framework for screening and characterizing new derivatives.

While these in vitro results are encouraging, they are a foundational step. Future work should focus on conducting molecular docking studies to better understand the binding interactions within the COX-2 active site and performing in vivo studies to evaluate the anti-inflammatory efficacy and gastrointestinal safety profile of the most promising compounds.[6][16] Continued exploration of the structure-activity relationship of benzodioxole derivatives will undoubtedly pave the way for a new generation of safer and more effective anti-inflammatory agents.

References

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and biological evaluation of benzodioxol derivatives as cyclooxygenase inhibitors. Letters in Drug Design & Discovery, 17(9). Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work? Available at: [Link]

  • LITFL. (2024, July 14). COX II Inhibitors. Available at: [Link]

  • Hawash, M., Jaradat, N., Hameedi, S., & Mosa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 51. Available at: [Link]

  • Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]

  • Dornfest, R., & Tadi, P. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]

  • Jäger, A. K., et al. (2004). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 67(7), 1149-1152. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Available at: [Link]

  • Chavan, H. V., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 26(16), 4983. Available at: [Link]

  • Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11. Available at: [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 41(2), 1-8. Available at: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 610-625. Available at: [Link]

  • Parmar, N., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(38), 17799-17812. Available at: [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. ResearchGate. Available at: [Link]

  • Gauthier, C., & Garon, A. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1035-1053. Available at: [Link]

  • Semanticscholar.org. (2017). Figure 1 from Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available at: [Link]

  • ResearchGate. (2020). Structures of benzodioxol derivatives having various biological activities. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Available at: [Link]

  • Yilmaz, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. Available at: [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]

  • El-Sayed, M.-A. A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3576-3594. Available at: [Link]

Sources

comparison of electrochemical C-H cyanation with traditional methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of aryl nitriles is a critical transformation in organic chemistry, serving as a foundational step in the development of pharmaceuticals, agrochemicals, and advanced materials. Historically, the installation of a cyano group relied heavily on pre-functionalized substrates (e.g., Sandmeyer or Rosenmund-von Braun reactions) or transition-metal-catalyzed cross-couplings[1]. While direct C-H cyanation emerged to improve atom economy, traditional methodologies remain bottlenecked by the requirement for highly toxic cyanide sources, expensive noble metals, and stoichiometric chemical oxidants[2].

As a Senior Application Scientist, I have observed a definitive paradigm shift toward electrochemical C-H cyanation . By utilizing the electron as a "traceless oxidant," electrocatalysis bypasses the need for harsh chemical oxidants, enables the use of safer cyanide sources, and operates under mild, ambient conditions[3].

This guide objectively compares electrochemical C-H cyanation with traditional metal-catalyzed methods, providing mechanistic insights, quantitative data, and field-proven experimental protocols to inform your synthetic strategies.

Mechanistic Paradigm Shift: Chemical vs. Electrochemical Activation

To understand the operational advantages of electrochemistry, we must first dissect the causality of the reaction pathways.

G Substrate Arene (C-H) TradMetal Transition Metal (Pd, Cu, Rh) Substrate->TradMetal Traditional ElectroAnode Anodic Oxidation (-e⁻, Traceless) Substrate->ElectroAnode Electrochemical TradOxidant Chemical Oxidant (Ag salts, DDQ) TradMetal->TradOxidant High Temp TradCyanide Toxic Cyanide (TMSCN, KCN) TradOxidant->TradCyanide Product Aryl Nitrile (C-CN) TradCyanide->Product Metal Waste ElectroCyanide Safer Cyanide (NaCN/MeOH, 5-ATZ) ElectroAnode->ElectroCyanide Ambient Temp ElectroCyanide->Product High Atom Economy

Mechanistic divergence between traditional metal-catalyzed and electrochemical C-H cyanation.

Traditional Metal-Catalyzed C-H Cyanation: In conventional systems, a transition metal (e.g., Cu, Pd, Rh) activates the C-H bond to form a metallacycle. However, to facilitate reductive elimination and turn over the catalytic cycle, a stoichiometric chemical oxidant (such as Ag(I) salts, DDQ, or peroxides) must be introduced[4]. This inherently generates massive amounts of chemical waste and often requires elevated temperatures (80–130 °C) to overcome activation barriers.

Electrochemical C-H Cyanation: Electrosynthesis eliminates the metal catalyst and the chemical oxidant. The electron-rich arene undergoes direct anodic oxidation to form a highly reactive radical cation. Nucleophilic attack by the cyanide ion, followed by a second single-electron oxidation and deprotonation, yields the desired nitrile[3]. Crucially, the cathodic half-reaction typically involves the reduction of protons to hydrogen gas (Hydrogen Evolution Reaction, HER), ensuring a perfectly balanced, atom-economical redox system without external oxidants[5].

Comparative Quantitative Analysis

The following table synthesizes the performance metrics of traditional versus electrochemical methodologies based on recent literature and bench data.

Performance MetricTraditional Metal-CatalyzedElectrochemical C-H Cyanation
Catalyst Requirement Pd, Cu, Rh, or Ru complexesNone (Electrons act as the reagent)
Oxidant Source Stoichiometric (Ag salts, DDQ, O₂)Anodic Oxidation (Traceless)
Cyanide Source TMSCN, KCN, CuCN (Highly toxic/volatile)NaCN in MeOH, 5-Aminotetrazole, Acetone Cyanohydrin
Reaction Temperature High (80–130 °C)Ambient (20–25 °C)
Atom Economy Low (Heavy metal and oxidant waste)High (H₂ gas is the primary byproduct)
Average Yields 45% – 88% (Substrate dependent)68% – 94% (High functional group tolerance)
Scalability Limited by exothermicity and toxic wasteHighly scalable (Seamless transition to flow cells)

Note: Recent electrochemical advancements have introduced ultra-safe cyanide sources, such as 5-aminotetrazole, which electrogenerates cyanide in situ, completely eliminating the handling of lethal cyanide salts[6].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind each step so you can troubleshoot and adapt these workflows for your specific substrates.

Protocol A: Traditional Copper-Catalyzed C-H Cyanation

Mechanism: Cu(II) acts as the catalyst, but requires an external oxidant to regenerate the active species after reductive elimination.

  • Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add the arene substrate (1.0 mmol), Cu(OAc)₂ catalyst (10 mol%), and a stoichiometric oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Cyanide Addition: Carefully add TMSCN (1.5 equiv) using a gas-tight syringe. Causality: TMSCN is highly volatile and toxic; this step must be performed in a rigorously ventilated fume hood.

  • Solvent & Heating: Add anhydrous DMF (3 mL). Seal the tube and heat to 110 °C for 16 hours. Causality: High thermal energy is required to drive the C-H metalation step.

  • Self-Validation Check: Monitor the reaction via TLC or GC-MS. The disappearance of the starting material validates the catalytic turnover. If the reaction stalls, the oxidant has likely been depleted or the catalyst poisoned by strongly coordinating byproducts.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the heavy metal waste (Cu and Ag salts). Purify via column chromatography.

Protocol B: Modern Electrochemical C-H Cyanation (Undivided Cell)

Mechanism: Constant Current Electrolysis (CCE) ensures a controlled, steady generation of reactive radical cations at the anode, preventing over-oxidation[3].

CellSetup Power Constant Current Power Supply Anode Anode (+) (Pt or Graphite) Power->Anode e- flow Cathode Cathode (-) (Pt or Nickel) Power->Cathode e- flow Solution Electrolyte Solution (Substrate, NaCN, MeOH) Anode->Solution Oxidation (C-H to C+) Solution->Cathode Reduction (HER) Product Cyanated Product Isolation Solution->Product Workup

Undivided electrochemical cell configuration for direct C-H cyanation.

  • Cell Assembly: Equip an undivided electrochemical cell (e.g., a simple 10 mL beaker or specialized ElectraSyn vial) with a Platinum plate anode and a Platinum plate cathode. Causality: An undivided cell is chosen because the cathodic reduction of protons (HER) perfectly balances the anodic oxidation, simplifying the setup and reducing internal resistance.

  • Electrolyte Preparation: Add the arene substrate (1.0 mmol) and NaCN (2.0 equiv) to 5 mL of Methanol (MeOH). Causality: NaCN is non-volatile, making it safer than TMSCN. Its limited solubility in MeOH provides a steady, low concentration of dissolved cyanide. This prevents electrode passivation and mitigates the risk of generating lethal HCN gas, provided the pH is kept basic[3].

  • Electrolysis: Connect the electrodes to a DC power supply. Apply Constant Current Electrolysis (CCE) at 20 mA until 2.5 F/mol of charge has passed. Causality: CCE is preferred over constant potential because it maintains a predictable reaction rate and simplifies scale-up calculations.

  • Self-Validation Check (Crucial): Continuously monitor the cell voltage. A stable voltage (typically 3–5 V) indicates healthy electrolyte conductivity. A sudden voltage spike (>10 V) indicates that the supporting electrolyte is depleted or the anode has been passivated by polymer byproducts.

  • Workup: Post-electrolysis, remove the solvent under reduced pressure. Quench any residual cyanide with aqueous sodium hypochlorite (bleach) before standard aqueous extraction and chromatographic purification.

Conclusion & Future Outlook

Electrochemical C-H cyanation is not merely a "greener" alternative; it is a fundamentally superior methodology for late-stage functionalization. By decoupling the oxidation step from chemical reagents, it offers unparalleled functional group tolerance. Furthermore, the transition from batch electrochemistry to continuous flow electrochemical cells is rapidly advancing, allowing for the scalable, safe synthesis of cyanated N-heterocycles and complex drug molecules without the bottleneck of thermal exothermicity[7]. For drug development professionals, adopting electrocatalytic cyanation translates directly to safer labs, lower reagent costs, and streamlined purification pipelines.

References

  • Electrochemical Cyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. nih.gov. 6

  • Electrocatalytic Hydrogen Evolution Reaction Enabling Cyanation of Electron‐poor Carbons with Acetone Cyanohydrin. univaq.it. 5

  • Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)-H Cyanation. gre.ac.uk. 7

  • Arenes and Heteroarenes CH Functionalization Under Enabling Conditions: Electrochemistry, Photoelectrochemistry & Flow Technology. cardiff.ac.uk. 3

  • RECENT ADVANCES IN CYANATION REACTIONS. scielo.br. 2

  • An overview on the progress and development on metals/non-metal catalyzed cyanation reactions. academia.edu. 4

  • Nickel-Catalyzed Cyanation of Aryl Halides. mdpi.com. 1

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

Executive Safety Summary

This compound is a research-grade intermediate often used in the synthesis of alkaloids and pharmaceutical candidates.[1][2][3] As a functionalized aromatic nitrile, it presents a dual-hazard profile: acute toxicity associated with the nitrile moiety and potential biological activity linked to the benzodioxole scaffold (a known cytochrome P450 inhibitor pharmacophore).[1][2][3]

Critical Warning: While aromatic nitriles are generally more stable than aliphatic nitriles, under no circumstances should this compound be mixed with strong acids or strong oxidizers , as this may liberate Hydrogen Cyanide (HCN) gas or toxic nitrogen oxides (NOx).[1]

Risk Assessment & Hazard Identification

Standard Operating Procedure (SOP) Basis: Read-across from 3,4-Methylenedioxybenzonitrile and general aromatic nitriles.

Hazard ClassSeverityOperational Implication
Acute Toxicity (Oral/Dermal) Moderate to High Treat as a Class 6.1 Toxic Substance.[1][3] Avoid all skin contact.[4][5][6][7][8][9]
Respiratory Sensitization Moderate Dust inhalation may cause severe irritation or systemic toxicity.[1]
Chemical Reactivity Specific Incompatible with Strong Acids. Hydrolysis can yield amides/acids but may release HCN under extreme conditions.[1][2]
Physical State Solid (Powder) High risk of electrostatic dispersion during weighing.[1]

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system preventing dermal absorption and inhalation.[1][2][3]

PPE ComponentSpecificationRationale
Hand Protection (Primary) Nitrile Rubber (Double Gloving) Inner: 4 mil Nitrile (Touch sensitivity).[1][2][3] Outer: 5-8 mil Extended Cuff Nitrile.[1][2] Note: For prolonged solution handling, use Silver Shield/Laminate gloves.
Eye/Face Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne.[1][2]
Respiratory Protection N95 (Min) / P100 (Rec) If working outside a fume hood (not recommended), a half-mask with P100 HEPA cartridges is mandatory.[1][2][3]
Body Protection Tyvek® Lab Coat / Apron Standard cotton coats absorb nitriles; disposable Tyvek provides a permeation barrier.[1]
Visualization: PPE Selection Logic

PPE_Logic Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Organic Solvent State->Liquid Solid_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Solid->Solid_PPE Solvent_Check Solvent Type? Liquid->Solvent_Check DMSO_DMF Penetrating (DMSO/DMF) Solvent_Check->DMSO_DMF Std_Solv Standard (MeOH/EtOAc) Solvent_Check->Std_Solv High_PPE High Hazard PPE: Laminate (Silver Shield) Gloves Over Nitrile Gloves Fume Hood MANDATORY DMSO_DMF->High_PPE Std_Solv->Solid_PPE

Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation for penetrating solvents.[1][2]

Engineering Controls & Operational Workflow

A. Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during the weighing of the dry powder due to static lift.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Containment: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Technique: Use the "Closed Transfer" method:

    • Tare a vial with a cap on.

    • Remove cap, add solid, recap immediately.

    • Re-weigh. This prevents dust from floating in the hood turbulence.

B. Solubilization
  • Solvent Choice: When possible, avoid DMSO if dermal risk is high, as DMSO carries toxic solutes through the skin rapidly.

  • Vessel: Use screw-cap vials with PTFE-lined septa to minimize vapor release.[1][2][3]

Emergency Response Protocols

Scenario A: Spill Cleanup (Solid)

Do NOT use a brush/broom. This generates dust.[1]

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently place a chemically compatible absorbent pad (dampened with inert solvent like heptane) over the powder to suppress dust.

  • Scoop: Lift the pad and powder together.

  • Clean: Wipe surface with 1N NaOH (degrades nitrile slowly) followed by water.

Scenario B: Exposure (First Aid)
  • Skin: Wash with soap and water for 15 minutes.[10] Do NOT use alcohol/solvents (increases absorption).

  • Ingestion: Do not induce vomiting. Transport to ER immediately; mention "Aromatic Nitrile" (doctors may consider cyanide protocols if symptoms match).

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Dry Powder Type->Solid Liquid Solution Type->Liquid Dry_Method Wet Wipe Method: 1. Dampen Pad 2. Cover Spill 3. Scoop Solid->Dry_Method Absorb_Method Absorbent Method: 1. Vermiculite/Sand 2. Dike & Absorb Liquid->Absorb_Method Decon Decontamination: 1N NaOH Wash Water Rinse Dry_Method->Decon Absorb_Method->Decon Waste Disposal: Label 'Toxic Hazard' Segregate from Acids Decon->Waste

Caption: Step-by-step workflow for containing and cleaning spills based on physical state.[1][2][3]

Waste Disposal & Deactivation

Strict Prohibition: Never dispose of this compound down the drain. It is toxic to aquatic life and may interfere with water treatment.

  • Segregation: Collect in a dedicated "Organic Solid - Toxic" or "Nitrile Waste" container.[1]

  • Labeling: Clearly mark container: "Contains this compound. TOXIC. DO NOT MIX WITH ACIDS."

  • Disposal Method: Commercial Incineration is the only approved method. High-temperature incineration ensures complete destruction of the nitrile bond and benzodioxole ring.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81861, 7-Methoxy-1,3-benzodioxole-5-carbonitrile. Retrieved from [Link]

  • U.S. CDC / NIOSH (2023). Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.